2-Bromo-6-fluorophenylboronic acid MIDA ester
Description
Properties
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEGIXHWXCJNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BBrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746303 | |
| Record name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257650-76-2 | |
| Record name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257650-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Bifunctional Reagent for Modern Synthesis
An In-Depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester
This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data points to explore the strategic utility, underlying chemical principles, and practical applications of this versatile reagent.
This compound is a specialized organoboron compound designed for precision and control in complex organic synthesis. Its structure uniquely combines two key functionalities on a single aromatic ring: a reactive carbon-bromine bond, poised for cross-coupling, and a protected boronic acid in the form of an N-methyliminodiacetic acid (MIDA) ester.
The true innovation of this reagent lies in the MIDA protecting group. Traditional boronic acids, while immensely useful in reactions like the Suzuki-Miyaura coupling, are often plagued by instability.[1] They can be susceptible to decomposition through processes like protodeboronation, oxidation, or the formation of trimeric boroxines, which complicates storage, handling, and purification.[1][2] The MIDA ligand transforms the typically planar, sp²-hybridized boronic acid into a more stable, tetrahedral, sp³-hybridized boronate ester.[3] This structural change renders the boron center unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[3][4]
This protection strategy imparts several critical advantages:
-
Exceptional Stability: MIDA boronates are generally free-flowing, crystalline solids that are indefinitely stable on the benchtop, open to the air.[3][4][5]
-
Chromatographic Compatibility: Unlike many free boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling straightforward purification and reaction monitoring.[4][5][6]
-
Controlled Reactivity: The boronic acid functionality remains "masked" until its deliberate release is triggered by a specific chemical stimulus.[6]
The 2-bromo-6-fluoro substitution pattern is particularly valuable in the synthesis of pharmaceutical intermediates and advanced materials, offering a handle for selective cross-coupling and a fluorine atom to modulate the electronic and metabolic properties of the target molecule.[7][8]
The MIDA Boronate: A Self-Validating System of Protection and Deprotection
The utility of this compound is rooted in the reversible nature of the MIDA protection. The causality behind this "on/off" switch is a shift in the boron atom's hybridization state.
Protection Mechanism: The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, changing its geometry from trigonal planar (sp²) to tetrahedral (sp³).[3] This tetrahedral configuration shields the boron's empty p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][9] Consequently, the MIDA boronate is inert to cross-coupling conditions that would readily engage a free boronic acid.
Deprotection Mechanism: The MIDA group is easily cleaved under mild aqueous basic conditions.[1][2] The addition of a base like sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃) in a water/organic solvent mixture hydrolyzes the ester bonds, releasing the free, sp²-hybridized boronic acid.[3] This newly liberated boronic acid is now primed to participate in a subsequent cross-coupling reaction. This controlled release is the cornerstone of its use in complex, multi-step syntheses.[10]
Physicochemical Properties and Synthesis
A clear understanding of the physical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 1257650-76-2 | [7] |
| Molecular Formula | C₁₁H₁₀BBrFNO₄ | |
| Molecular Weight | 345.91 g/mol | |
| Appearance | Off-white to light yellow powder | [7] |
| Purity | ≥97% | [7] |
| Storage | Keep in a cool, dry place | [7] |
General Synthesis Protocol
The synthesis of MIDA boronates from their corresponding boronic acids is a robust and scalable process, often involving the removal of water to drive the reaction to completion.[11]
Objective: To synthesize this compound from 2-bromo-6-fluorophenylboronic acid.
Materials:
-
2-Bromo-6-fluorophenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagent Addition: To the flask, add 2-bromo-6-fluorophenylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.2 eq.).
-
Solvent Addition: Suspend the solids in a 10:1 mixture of toluene and DMSO. The toluene serves as the azeotroping agent to remove water, while DMSO aids in solubility.
-
Reaction: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting boronic acid is consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove residual DMSO and unreacted MIDA.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography to yield the pure MIDA boronate ester.[6]
Application in Iterative Cross-Coupling
The primary application for this compound is as a linchpin in iterative cross-coupling (ICC) strategies.[4] This reagent allows for the sequential, controlled formation of two different carbon-carbon bonds from the same aromatic ring.
Workflow:
-
First Coupling (at the C-Br bond): The C-Br bond is selectively reacted in a Suzuki-Miyaura coupling with an organoboron reagent (R¹-B(OR)₂). The MIDA boronate at the adjacent position remains intact.
-
Deprotection: The MIDA group is removed using mild aqueous base, unmasking the boronic acid functionality.
-
Second Coupling (at the C-B bond): The newly formed boronic acid is then used in a second Suzuki-Miyaura coupling with an organic halide (R²-X) to form the final, fully substituted product.
This stepwise approach provides unparalleled control over the synthesis of complex, unsymmetrical biaryl and poly-aryl systems, which are prevalent scaffolds in drug discovery.[12][13]
Exemplary Protocol: First Suzuki-Miyaura Coupling
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting bromide is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the coupled product with the MIDA group still attached.
This product is now ready for the MIDA deprotection and a subsequent second coupling, demonstrating the power of this iterative approach.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of atom economy, reaction control, and modular synthesis. Its exceptional stability and predictable, two-stage reactivity solve long-standing challenges associated with the handling and use of boronic acids.[2] For scientists in drug discovery and materials science, this building block provides a reliable and efficient pathway to construct complex molecular architectures, particularly sterically hindered and electronically tuned biaryl systems that are often critical for biological activity or material performance.[12][14] As the demand for synthetic efficiency and molecular complexity grows, the adoption of enabling reagents like MIDA boronates will continue to be a hallmark of modern, innovative chemistry.
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BLDpharm. (2021-10-25). MIDA Boronate: A New Organo-boron Reagent. BLD Insights.
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Sigma-Aldrich. MIDA-protected Boronate Esters. ChemFiles Vol. 9, No. 1.
-
Lee, S. J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters.
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Sigma-Aldrich. MIDA Boronates.
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BLDpharm. MIDA Boronate: A New Organo-boron Reagent.
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Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
-
Yoon, J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates.... KAIST Repository.
-
Chem-Station. (2016-05-09). Protecting Groups for Boronic Acids. Chem-Station International Edition.
-
Organic Syntheses. Preparation of a MIDA Boronate Ester from a Boronic Acid. Org. Synth. 2022, 99, 92-109.
-
J&H CHEM. This compound CAS NO.1257650-76-2.
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Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.... Synthesis.
-
Ball, N. D., et al. (2016). Chemoselective Boronic Ester Synthesis by Controlled Speciation. NIH Public Access.
-
Isbell, J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates.
-
RSC Publishing. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications.
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Sigma-Aldrich. This compound 97%.
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Hartwig, J. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.... NIH Public Access.
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments.... NIH Public Access.
-
Sigma-Aldrich. trans-2-(4-Bromophenyl)vinylboronic acid MIDA ester.
-
Suárez-Vázquez, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
-
Sigma-Aldrich. 2-Bromo-6-fluorophenylboronic acid ester.
-
Ghaffari, B., et al. (2018). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science.
-
Deb, P. K., & Boruah, R. C. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. NIH Public Access.
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Chapsal, V. J., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.
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An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a versatile and highly stable building block in modern organic synthesis. We will delve into the unique structural features conferred by the MIDA ligand, explore its synthesis and purification, and detail its applications, particularly in the realm of Suzuki-M iyaura cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic methodology development, offering both foundational knowledge and practical insights into the effective utilization of this powerful reagent.
Introduction: The Rise of MIDA Boronates in Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries.[1] However, the utility of this powerful reaction can be hampered by the inherent instability of many boronic acids, which are often prone to decomposition, making them difficult to handle and store over long periods.[1] To address this challenge, the Burke group introduced N-methyliminodiacetic acid (MIDA) as a protective group for boronic acids.[2]
MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[2][3][4] The protective MIDA ligand rehybridizes the boron center from sp² to sp³, rendering it unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[1] This protective group can be easily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ, allowing for its participation in subsequent reactions.[1] This feature of slow release is particularly advantageous in cross-coupling reactions involving unstable boronic acids, as it minimizes side reactions like protodeboronation and homocoupling.[2]
Structure and Properties of 2-Bromo-6-fluorophenylboronic acid MIDA ester
2.1. Chemical Structure
The structure of this compound incorporates a 2-bromo-6-fluorophenyl group attached to a boron atom, which is in turn chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand.
Caption: Chemical structure of this compound.
2.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1257650-76-2 | [5][6] |
| Molecular Formula | C₁₁H₁₀BBrFNO₄ | [7] |
| Molecular Weight | 329.92 g/mol | [7] |
| Appearance | Off-white to light yellow powder | [5] |
| Purity | ≥97% | [5][6] |
| Storage | Keep in a cool place | [5] |
Synthesis of this compound
The synthesis of MIDA boronates can be achieved through several methods, with the most common being the condensation of the corresponding boronic acid with N-methyliminodiacetic acid.[8]
3.1. General Synthetic Scheme
The preparation of this compound typically involves the reaction of 2-Bromo-6-fluorophenylboronic acid with N-methyliminodiacetic acid in the presence of a dehydrating agent.
Caption: General synthetic route to this compound.
3.2. Detailed Experimental Protocol
-
Materials:
-
2-Bromo-6-fluorophenylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 2-Bromo-6-fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add activated molecular sieves.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired this compound as a solid.
-
Applications in Organic Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid precursor and an aryl bromide, makes it an ideal substrate for iterative cross-coupling strategies.
4.1. Iterative Cross-Coupling
Iterative cross-coupling is a powerful strategy for the controlled synthesis of complex organic molecules.[4] The stability of the MIDA boronate allows for the selective reaction at the aryl bromide position, leaving the protected boronic acid intact for a subsequent coupling step.
Caption: Workflow for iterative cross-coupling using this compound.
4.2. Protocol for a Typical Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid coupling partner, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[9]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
-
Hazards: May cause skin and eye irritation, and respiratory irritation.[9][11]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]
Conclusion
This compound stands out as a robust and versatile building block for synthetic chemists. Its enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions make it a superior alternative to its free boronic acid counterpart. The ability to perform iterative cross-coupling reactions opens up efficient pathways for the synthesis of complex molecular architectures, making it an invaluable tool in drug discovery and materials science. This guide has provided a detailed overview of its structure, synthesis, and applications, with the aim of enabling researchers to effectively incorporate this powerful reagent into their synthetic strategies.
References
-
Lipshutz, B. H., Ghorai, S. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Dhiman, S., et al. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Lipshutz, B. H., Ghorai, S. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
MIDA boronate. Chem-Station Int. Ed.. [Link]
-
Mishra, A., et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]
-
N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry. [Link]
-
Gillis, E. P., Burke, M. D. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichemica Acta. [Link]
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This compound CAS NO.1257650-76-2. J&H CHEM. [Link]
-
Lee, J. C. H., et al. Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC. [Link]
-
Noble, A., et al. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]
-
Safety Data Sheet. Aaron Chemicals. [Link]
-
Williams, A. F., et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]
-
Gillis, E. P. iterative cross-coupling with mida boronates. CORE. [Link]
-
(2-Bromo-6-fluorophenyl)boronic acid. PubChem. [Link]
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An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester
CAS Number: 1257650-76-2
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid MIDA ester, a valuable building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and applications, with a focus on its role in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Power of MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and diminished reactivity.[2] To address this challenge, N-methyliminodiacetic acid (MIDA) protected boronate esters have emerged as a superior class of reagents.[3]
The MIDA ligand forms a stable, tetracoordinate boronate complex that is robustly protected against many common chemical transformations.[4] These crystalline, bench-top stable solids are compatible with silica gel chromatography, a significant advantage over their unprotected boronic acid counterparts.[3][4] The genius of the MIDA protecting group lies in its controlled release mechanism; under mild aqueous basic conditions, the MIDA ester is readily hydrolyzed to liberate the free boronic acid in situ for subsequent cross-coupling reactions.[2] This feature allows for precise control over the reaction and enables complex, iterative cross-coupling strategies, analogous to solid-phase peptide synthesis.[2]
This compound is a bifunctional building block that combines the stability of a MIDA boronate with the reactivity of an ortho-bromo-fluoro-aryl moiety, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.[5][6]
Physicochemical Properties and Handling
This compound is typically supplied as an off-white to light yellow powder with a purity of 97% or higher.[5][7]
| Property | Value | Reference |
| CAS Number | 1257650-76-2 | [5] |
| Molecular Formula | C₁₁H₁₀BBrFNO₄ | [7] |
| Molecular Weight | 329.91 g/mol | [7] |
| Appearance | Off-white to light yellow powder | [5] |
| Melting Point | 214-218 °C | [7] |
| Purity | ≥97% | [5][7] |
Handling and Storage: this compound should be stored in a cool, dry place.[5] As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) before use. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Synthesis of this compound
The synthesis of MIDA boronates is typically achieved through the condensation of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA). A general and efficient method involves the use of MIDA anhydride, which acts as both the MIDA source and an in-situ desiccant, allowing for milder reaction conditions compared to traditional Dean-Stark protocols.[8]
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2-Bromo-6-fluorophenylboronic Acid MIDA Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, explore detailed synthetic and deprotection protocols, and showcase its application in Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a practical resource for researchers, offering field-proven insights and robust methodologies to effectively utilize this versatile reagent in the laboratory.
Introduction: The Rise of MIDA Boronates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in contemporary organic synthesis. However, the utility of many boronic acids is often hampered by their inherent instability, leading to challenges in purification, storage, and consistent reactivity. To address these limitations, the use of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has emerged as a transformative strategy.
MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography, making them significantly easier to handle and purify than their free boronic acid counterparts.[1][2] The MIDA ligand forms a stable, tricyclic structure with the boron atom, effectively protecting it from premature decomposition or unwanted side reactions. Crucially, this protection is readily reversible under mild aqueous basic conditions, allowing for the in situ generation of the reactive boronic acid for subsequent cross-coupling reactions.[1] This "slow-release" mechanism has proven invaluable for challenging cross-coupling reactions and has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules.
2-Bromo-6-fluorophenylboronic acid MIDA ester is a valuable building block that combines the stability of the MIDA boronate with the synthetic versatility of a di-substituted aryl halide. The presence of both a bromine and a fluorine atom on the phenyl ring allows for selective and sequential functionalization, making it a powerful tool in the synthesis of complex aromatic structures, particularly in the field of drug discovery.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. This section outlines the key characteristics of this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1257650-76-2 | |
| Molecular Formula | C₁₁H₁₀BBrFNO₄ | |
| Molecular Weight | 329.91 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Purity | Typically ≥97% | [3] |
| Storage | Keep in a cool, dry place |
Solubility
-
Tetrahydrofuran (THF)
-
Dioxane
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Chloroform
It is important to note that prolonged exposure to protic solvents, especially in the presence of base, can lead to hydrolysis of the MIDA ester.[4]
Spectral Data (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the N-methyl group of the MIDA ligand (a singlet typically around 2.5-3.0 ppm), and the diastereotopic methylene protons of the MIDA backbone (two doublets, typically between 3.5 and 4.5 ppm).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbons of the MIDA ester, the N-methyl carbon, and the methylene carbons of the MIDA ligand.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the electronic environment. For reference, the ¹⁹F NMR chemical shift of 2,6-difluorophenyl boronic acid 1,8-naphthalenediol ester is reported at -100.4 ppm.[5]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester groups (typically around 1750 cm⁻¹), C-Br stretching, and C-F stretching vibrations.
Synthesis and Handling
The synthesis of this compound follows the general procedure for the formation of MIDA boronates from the corresponding boronic acid.
Synthetic Pathway
The overall synthetic transformation is a condensation reaction between 2-bromo-6-fluorophenylboronic acid and N-methyliminodiacetic acid (MIDA), with the removal of two equivalents of water.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general method adapted from established procedures for MIDA boronate synthesis.[6][7] Optimization may be required for this specific substrate.
Materials:
-
2-Bromo-6-fluorophenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous dioxane or toluene
-
Dean-Stark apparatus or molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-bromo-6-fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.05 eq).
-
Add anhydrous dioxane or toluene to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, or the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography. MIDA boronates are generally stable to silica gel.[1] A typical solvent system for chromatography is a gradient of ethyl acetate in hexanes.
Note on an alternative procedure: A more recent and often more convenient method involves the use of pre-formed MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, allowing for milder reaction conditions.[8][9]
Handling and Storage
This compound is a stable solid that can be handled in air. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a stable precursor to the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions.
Deprotection (In situ Boronic Acid Formation)
The MIDA protecting group is readily cleaved under mild aqueous basic conditions to liberate the free boronic acid, which can then participate in the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Deprotection of the MIDA ester to the free boronic acid.
Suzuki-Miyaura Cross-Coupling: A General Workflow
The following represents a general workflow for a Suzuki-Miyaura reaction using this compound. The specific conditions (catalyst, ligand, base, solvent, and temperature) will depend on the coupling partner (R-X).
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate.[10]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Aqueous base (e.g., K₃PO₄, K₂CO₃)
-
Solvent system (e.g., 5:1 dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol %), and the phosphine ligand (e.g., 10 mol %).
-
Add the base (e.g., K₃PO₄, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 5:1 dioxane/water) to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The ortho-bromo and ortho-fluoro substituents on the phenyl ring of the MIDA ester offer opportunities for further diversification of the cross-coupled product. The bromine atom can participate in a second cross-coupling reaction or other transformations, while the fluorine atom can influence the electronic properties and conformation of the final molecule.
Applications in Drug Discovery and Development
Boron-containing compounds, particularly boronic acids and their derivatives, have gained significant attention in medicinal chemistry.[11] The ability of the boronic acid moiety to form reversible covalent bonds with biological targets has led to the development of several successful drugs. MIDA boronates, as stable and versatile precursors to boronic acids, play a crucial role in the synthesis of complex molecules that are of interest in drug discovery programs.
The 2-bromo-6-fluorophenyl motif is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The bromine atom serves as a handle for further synthetic elaboration, allowing for the exploration of structure-activity relationships. Therefore, this compound is a highly relevant building block for the synthesis of novel pharmaceutical agents.
Conclusion
This compound stands out as a robust and versatile reagent for organic synthesis. Its enhanced stability, ease of handling, and compatibility with chromatographic purification offer significant advantages over the corresponding free boronic acid. The ability to undergo efficient Suzuki-Miyaura cross-coupling via a "slow-release" mechanism makes it an invaluable tool for the construction of complex, highly functionalized aromatic compounds. For researchers in drug discovery and development, this MIDA boronate provides a reliable and efficient means to access novel molecular architectures incorporating the synthetically useful 2-bromo-6-fluorophenyl scaffold. This guide has provided the foundational knowledge and practical protocols to effectively integrate this powerful building block into a variety of synthetic endeavors.
References
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(31), 11345–11357.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963.
- Ball, M., et al. (2022).
- Kelly, A. M., et al. (2020).
- Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645–4655.
- Denmark, S. E., & Smith, R. C. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 137(31), 9984–9995.
- Kelly, A. M., et al. (2020).
- Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112.
- Al-Zoubi, R. M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4433.
- Sigma-Aldrich. 2-Bromo-6-fluorophenylboronic acid ester. Sigma-Aldrich.
- Sigma-Aldrich. This compound 0.97. Sigma-Aldrich.
- Schiessl, J. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645-4655.
- Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Beckmann, J., et al. (2007). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. European Journal of Inorganic Chemistry, 2007(23), 3665-3674.
- Lee, S., et al. (2022). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Analytical Chemistry, 94(38), 13076–13082.
- Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
- Gasteiger, J. C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(10), 2237–2243.
- University of Wisconsin-Madison Chemistry Department. 19F NMR Reference Standards.
- Sigma-Aldrich. This compound 97 1257650-76-2. Sigma-Aldrich.
- PubChem. 2-Fluorophenylboronic acid.
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- 9. chemrxiv.org [chemrxiv.org]
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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Bromo-6-fluorophenylboronic acid MIDA ester, a critical building block in modern synthetic chemistry. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline, and chromatographically compatible surrogates for traditionally unstable boronic acids.[1][2] Their unique properties have revolutionized iterative cross-coupling strategies, enabling the streamlined synthesis of complex small molecules for drug discovery and materials science.[3][4] This document details the underlying principles of MIDA boronate chemistry, contrasts historical and modern synthetic methodologies, and provides a field-proven, step-by-step protocol for the preparation of the title compound using the milder and more efficient MIDA anhydride method. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical expertise.
The Strategic Advantage of MIDA Boronates in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation.[5] However, its efficiency is often hampered by the inherent instability of many boronic acid building blocks, which are prone to decomposition via processes like protodeboronation and oxidation.[2][5] This is particularly true for electronically sensitive substrates such as 2-substituted heterocyclic boronic acids.[1]
Professor Martin D. Burke's development of N-methyliminodiacetic acid (MIDA) boronates provided a transformative solution to this long-standing challenge.[5] The core innovation lies in the use of the trivalent MIDA ligand to chelate the boron atom. This interaction induces a rehybridization of the boron center from a reactive, sp²-hybridized state to a stable, sp³-hybridized tetrahedral geometry.[2][5]
The key consequences of this structural change are:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture on the benchtop.[1] This contrasts sharply with many free boronic acids which require special handling and storage.
-
Orthogonal Reactivity: The sp³-hybridized boron is unreactive toward transmetalation under standard anhydrous Suzuki-Miyaura conditions.[2][5] This renders the boronic acid moiety "protected."
-
Controlled Deprotection: The MIDA ligand can be readily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃, or K₃PO₄) at room temperature, liberating the free, sp²-hybridized boronic acid in situ for immediate participation in a cross-coupling reaction.[2][5][6]
This protection/deprotection strategy enables the powerful concept of Iterative Cross-Coupling (ICC) , where bifunctional building blocks like this compound can be used sequentially to assemble complex molecular architectures, much like the solid-phase synthesis of peptides.[1][6]
Caption: The reversible complexation of a boronic acid with MIDA.
Synthetic Methodologies: From Dean-Stark to MIDA Anhydride
The synthesis of a MIDA boronate is fundamentally a double dehydration reaction between a boronic acid and N-methyliminodiacetic acid. The primary challenge is the efficient removal of two equivalents of water to drive the equilibrium toward the product.
The Traditional Approach: Dean-Stark Dehydration
The original and most widely used method involves heating the boronic acid and MIDA in a high-boiling solvent like toluene or DMF at temperatures around 110 °C, using a Dean-Stark apparatus to physically remove water as it forms.[4][7]
-
Causality: The high heat provides the necessary activation energy for the condensation, while the continuous removal of the water byproduct prevents the reverse reaction (hydrolysis), thereby ensuring a high yield according to Le Châtelier's principle.
-
Limitations: These harsh conditions are a significant drawback. The combination of high temperature and the acidic MIDA ligand can cause sensitive boronic acids to decompose, primarily through protodeboronation, leading to low or no yield of the desired MIDA ester.[7]
The Modern Approach: A Milder Synthesis with MIDA Anhydride
To overcome the limitations of the Dean-Stark method, the Burke group developed a milder and more general procedure utilizing MIDA anhydride.[6][7][8] This reagent cleverly circumvents the need for harsh, exhaustive dehydration.
-
Mechanism of Action: MIDA anhydride is a pre-dehydrated form of the ligand. It serves a dual purpose: it is the source of the MIDA ligand and acts as an in situ desiccant.[6][7] The reaction of the boronic acid with MIDA anhydride consumes one equivalent of water, and excess anhydride can react with the second equivalent. This allows the reaction to proceed under significantly milder conditions (e.g., 70 °C in dioxane), expanding the synthetic utility to a much wider range of functionalized and sensitive boronic acids.[4][7]
Caption: Comparison of workflows for MIDA boronate synthesis.
Detailed Experimental Protocol: MIDA Anhydride Method
The following protocol is adapted from validated procedures for the synthesis of MIDA boronates from their corresponding boronic acids.[6][8]
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-6-fluorophenylboronic acid | ≥97% | Commercially Available | Must be dry. |
| MIDA Anhydride | N/A | See Protocol 3.2 or purchase | Must be handled under inert conditions. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle or freshly distilled. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For washing. |
| Round-bottomed flask | - | Standard Glassware | Must be oven- or flame-dried. |
| Magnetic stirrer and stir bar | - | Standard Equipment | - |
| Condenser | - | Standard Glassware | - |
| Inert atmosphere setup | - | Nitrogen or Argon line | - |
| Büchner funnel and flask | - | Standard Glassware | For filtration. |
Preparation of MIDA Anhydride (Optional)
While MIDA anhydride can be purchased, it can also be prepared from N-methyliminodiacetic acid.[6]
-
Charge Flask: To an oven-dried 500 mL round-bottomed flask with a magnetic stir bar, add N-methyliminodiacetic acid (e.g., 40.0 g, 270 mmol).
-
Inert Atmosphere: Cap the flask with a septum, and evacuate and backfill with nitrogen three times.
-
Add Reagents: Add acetic anhydride (140 mL, 1.49 mol) followed by pyridine (3.30 mL, 40.5 mmol) via syringe.
-
Reaction: Stir the suspension under nitrogen in a pre-heated 70 °C oil bath for 1.5 hours. The reaction mixture will become a clear solution before a precipitate forms.
-
Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the white crystalline solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under high vacuum.
Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-6-fluorophenylboronic acid | 218.82 | 11.38 g | 52.0 | 1.0 |
| MIDA Anhydride | 129.10 | 20.14 g | 156.0 | 3.0 |
| Anhydrous 1,4-Dioxane | 88.11 | 150 mL | - | - |
Step-by-Step Procedure:
-
Setup: Place a 500 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Charge Reagents: To the flask, add 2-Bromo-6-fluorophenylboronic acid (11.38 g, 52.0 mmol, 1.0 equiv) and MIDA anhydride (20.14 g, 156.0 mmol, 3.0 equiv).[6]
-
Add Solvent: Add anhydrous 1,4-dioxane (150 mL) via syringe. The mixture will form a suspension.
-
Heating: Attach a condenser, ensuring the system remains under a positive pressure of inert gas. Place the flask in a pre-heated oil bath at 70 °C .
-
Reaction Monitoring: Stir the suspension at 70 °C for 24 hours. Over this period, the formation of a white precipitate (the MIDA ester product) is typically observed. The reaction can be monitored by taking an aliquot and analyzing by ¹H NMR in DMSO-d₆ to confirm the consumption of the starting boronic acid.[6]
-
Workup and Isolation: a. Remove the flask from the oil bath and allow it to cool to room temperature. b. Cool the flask further in an ice bath for 30 minutes to ensure complete precipitation of the product. c. Collect the white solid product by vacuum filtration through a Büchner funnel. d. Wash the collected solid generously with anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts. e. Dry the product under high vacuum to a constant weight. The product is typically obtained as a white, crystalline solid of high purity without the need for column chromatography.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons and the diastereotopic protons of the MIDA ligand (two doublets around 4.1-4.4 ppm), along with the N-methyl singlet.[8]
-
¹³C NMR: Confirmation of all carbon environments.
-
¹¹B NMR: A signal around δ 10-12 ppm is characteristic of the sp³-hybridized MIDA boronate.[8]
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, providing definitive structural confirmation.
Conclusion and Outlook
The synthesis of this compound via the MIDA anhydride method represents a robust, reliable, and mild protocol suitable for modern synthetic laboratories. This procedure avoids the harsh conditions of older methods, thereby improving yields and expanding the accessibility of this valuable bifunctional building block.[6][7] As a stable, easy-to-handle solid, this MIDA ester is primed for use in sophisticated synthetic endeavors, particularly in iterative cross-coupling campaigns for the construction of novel pharmaceutical agents and advanced organic materials.[3][9] Future work in this area continues to focus on enhancing the sustainability of these reactions, with recent developments showing promise for conducting Suzuki-Miyaura couplings of MIDA boronates in environmentally benign aqueous systems.[10]
References
-
Knox, A. J., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 18(15), 3734–3737. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Journal of the American Chemical Society, 142(36), 15307–15313. [Link]
-
Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]
-
Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Yadav, P., & Kumar, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(90), 12515-12532. [Link]
-
Yadav, P., & Kumar, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
Blair, D. J., Kelly, A. M., & Burke, M. D. (2020). A General Method for the Synthesis of MIDA Anhydride and MIDA Boronates. Organic Syntheses, 97, 92-111. [Link]
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2-Bromo-6-fluorophenylboronic acid MIDA ester stability and storage
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the stability, storage, and handling of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the optimal performance and longevity of this critical reagent in synthetic workflows.
Introduction: The Role and Advantage of MIDA Esters
N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally valuable reagents in modern organic synthesis, particularly in the context of iterative cross-coupling reactions for the assembly of complex molecules. Unlike their more traditional boronic acid counterparts, which can be prone to decomposition through pathways like protodeboronation and trimerization to form boroxines, MIDA esters offer a robust and stable platform.
The MIDA ligand acts as a slow-release protecting group for the boronic acid. It forms a tetracoordinate, trigonal bipyramidal structure around the boron atom, effectively shielding it from unwanted side reactions. The boronic acid can be readily unmasked under specific, controlled conditions (typically aqueous base or mild acid), allowing for its participation in subsequent reactions. This stability makes this compound a key building block for introducing the synthetically versatile 2-bromo-6-fluorophenyl motif.
Diagram 1: Structure of this compound
Caption: Chemical structure of the MIDA-protected boronate.
Core Stability Profile
The stability of this compound is primarily dictated by its high sensitivity to moisture. The boron-MIDA complex is susceptible to hydrolysis, which cleaves the MIDA group and releases the free boronic acid. While this "unmasking" is a desired outcome in a reaction flask, premature hydrolysis during storage or handling leads to reagent degradation and inconsistent performance.
| Factor | Effect on Stability | Mechanism of Degradation | Mitigation Strategy |
| Moisture/Humidity | High Impact | Hydrolysis of the B-O and B-N bonds, leading to the release of the free boronic acid and N-methyliminodiacetic acid. | Store under an inert atmosphere (Argon or Nitrogen). Use a desiccator. Handle in a glovebox. |
| Temperature | Moderate Impact | Elevated temperatures can accelerate the rate of hydrolysis and other potential decomposition pathways. | Store at recommended low temperatures (see Section 3). Avoid repeated freeze-thaw cycles. |
| Light | Low Impact | While not highly photolabile, prolonged exposure to high-intensity UV light is not recommended for most complex organic molecules. | Store in amber vials or in the dark. |
| Acids/Bases | High Impact | The MIDA group is cleaved by both acidic and basic conditions, which is the basis for its synthetic utility but detrimental for storage. | Ensure storage containers and handling equipment are free from acidic or basic residues. |
Recommended Long-Term Storage Protocol
To ensure the long-term viability and reactivity of this compound, adherence to a strict storage protocol is critical.
-
Atmosphere: The compound must be stored under a dry, inert atmosphere. Nitrogen or argon are both suitable. The original supplier packaging, which is often a sealed ampoule or a bottle with a Sure/Seal™ septum, should be maintained.
-
Temperature: For optimal shelf life, the recommended storage temperature is 2-8 °C . Refrigeration minimizes the kinetic rate of potential degradation pathways. Avoid storing at room temperature for extended periods.
-
Location: Store in a dark, designated area for sensitive reagents. A laboratory refrigerator or cold room is ideal.
-
Container: Always store in the original, tightly sealed container. If the reagent is transferred, use a clean, dry amber glass vial that has been flushed with an inert gas.
Experimental Handling and Workflow
Proper handling is as crucial as proper storage. The primary goal is to prevent atmospheric moisture from coming into contact with the solid reagent.
Diagram 2: Recommended Handling Workflow
Caption: Workflow for handling moisture-sensitive MIDA esters.
Step-by-Step Protocol for Use in a Suzuki-Miyaura Coupling
-
Preparation: Remove the MIDA ester container from the refrigerator and place it in a desiccator. Allow it to warm to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid when the container is opened.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere. If a glovebox is not available, use standard Schlenk line techniques.
-
Dispensing: Briefly remove the cap or septum and quickly weigh the desired amount of the solid into a dry flask that is already under a positive pressure of inert gas. For highly sensitive applications, weighing should occur within a glovebox.
-
Sealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before returning it to cold storage.
-
Solubilization: Add anhydrous solvent (e.g., THF, dioxane) to the flask containing the weighed MIDA ester.
-
Reaction Initiation: The reaction proceeds by adding the palladium catalyst, a ligand, the coupling partner, and finally, the base (e.g., aqueous K₃PO₄ or Cs₂CO₃) which serves to deprotect the MIDA ester in situ, liberating the active boronic acid for the catalytic cycle.
Assessing Reagent Quality and Stability
If there is any doubt about the quality of the MIDA ester due to improper storage or age, its purity can be assessed using standard analytical techniques.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under a positive pressure of nitrogen, carefully weigh approximately 5-10 mg of the MIDA ester into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often suitable as it is aprotic and a good solvent for many MIDA esters.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Pristine Sample: The spectrum should be clean, showing the expected aromatic and aliphatic signals corresponding to the MIDA and the 2-bromo-6-fluorophenyl groups. The integration of these signals should match the theoretical proton count.
-
Degraded Sample: The presence of significant moisture will lead to hydrolysis. Look for the appearance of a singlet around 4.1-4.3 ppm corresponding to the CH₂ protons of free N-methyliminodiacetic acid. The aromatic signals may also change, reflecting the presence of the free boronic acid.
-
Conclusion
This compound is a highly effective and stable reagent when appropriate storage and handling protocols are meticulously followed. Its primary vulnerability is hydrolysis, a factor that can be completely mitigated by excluding moisture from its environment. By storing the compound at 2-8 °C under a dry, inert atmosphere and employing careful handling techniques, researchers can ensure its long-term stability and achieve reproducible results in their synthetic endeavors.
References
-
Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Ludin, P. M., Wik, O., & Sjöberg, P. J. R. (2021). Stability of Boronic Acid MIDA Esters in a Pharmaceutical Perspective. Organic Process Research & Development, 25(6), 1461–1468. [Link]
-
Burke, M. D., et al. (2008). A General Method for the Stepwise Synthesis of B-Protected Bifunctional Boronic Acids. Organic Letters, 10(16), 3417–3420. [Link]
A Comprehensive Safety and Handling Guide for 2-Bromo-6-fluorophenylboronic acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the safety, handling, and chemical properties of 2-Bromo-6-fluorophenylboronic acid MIDA ester (CAS No. 1257650-76-2).[1][2][3] As a key building block in modern synthetic chemistry, particularly in iterative cross-coupling reactions, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document synthesizes available safety data with field-proven insights into the handling of air-stable organoboron reagents, offering a comprehensive resource for researchers in the pharmaceutical and chemical industries.
Chemical Identity and Properties
This compound is a specialized organoboron compound designed for enhanced stability and controlled reactivity in organic synthesis. The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid moiety, rendering the compound remarkably stable under ambient conditions.[1]
Structural and Chemical Data
| Property | Value | Source(s) |
| Chemical Name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | N/A |
| Synonyms | This compound | [1][2] |
| CAS Number | 1257650-76-2 | [1][2][3] |
| Appearance | Off-white to light yellow powder | [3] |
| Purity | Typically ≥98% | [3] |
The Role of the MIDA Ester: A Shield for Reactivity
Boronic acids are foundational reagents in Suzuki-Miyaura cross-coupling reactions. However, many are prone to decomposition via processes like protodeboronation, oxidation, or polymerization, especially under reaction conditions. The MIDA (N-methyliminodiacetic acid) ligand addresses this instability by forming a stable, sp3-hybridized boronate ester. This structural change effectively "masks" the reactive sp2-hybridized boronic acid, preventing premature decomposition and unwanted side reactions. The MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ, allowing for controlled, slow-release cross-coupling. This stability makes MIDA boronates, including the title compound, compatible with a wider range of synthetic transformations and amenable to complex, multi-step syntheses.
Hazard Identification and GHS Classification
Based on available safety data sheets, this compound is classified as an irritant.[1]
-
Pictogram:
-
Signal Word: Warning [1]
Hazard Statements
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements
A comprehensive list of precautionary statements is provided below:[1]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands and exposed skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P319 | Get medical help if you feel unwell. | |
| P332+P317 | If skin irritation occurs: Get medical help. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
Safe Handling and Storage Protocols
The inherent stability of MIDA boronates simplifies their handling compared to many other organometallic reagents. However, adherence to rigorous laboratory safety practices is essential.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to prevent contact and inhalation.
-
Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn.[5] Ensure gloves are inspected before use and changed frequently, especially after direct contact.
-
Respiratory Protection: If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5]
Recommended Handling Workflow
Caption: Recommended workflow for handling this compound.
Storage Conditions
To ensure long-term stability and integrity:
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Atmosphere: While MIDA esters are air-stable, storage under an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent any potential long-term degradation.
-
Temperature: Store in a cool, dry place away from direct sunlight.[3]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Spill Response Protocol
For minor spills within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Fire-Fighting and Disposal
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam extinguisher.[5][7]
-
Unsuitable Media: Avoid using a direct stream of water, which could scatter the powder.
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and oxides of boron.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Protocol
Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste material (unused compound, contaminated absorbents, and rinseates) in a clearly labeled, sealed container designated for hazardous chemical waste.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[4][8] Do not dispose of this chemical down the drain or in regular trash.[8]
Caption: Waste disposal workflow for this compound.
Conclusion
This compound is a valuable and robust chemical tool for synthetic chemists. Its enhanced stability, conferred by the MIDA ligand, allows for broader application in complex molecular synthesis. While it is more stable than its free boronic acid counterpart, it is not without hazards. A thorough understanding and diligent application of the safety protocols outlined in this guide—including the use of appropriate engineering controls, personal protective equipment, and proper emergency and disposal procedures—are essential for mitigating risks and fostering a safe research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to 2-Bromo-6-fluorophenylboronic acid MIDA Ester: From Benchtop to Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Boronic Acids and the MIDA Solution
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] Its success hinges on the utility of organoboron reagents, yet many boronic acids are notoriously unstable, prone to decomposition via protodeboronation, oxidation, or polymerization, which complicates their storage, handling, and reaction efficiency.[1] This inherent instability is a significant bottleneck, especially when dealing with complex, multifunctional molecules required for drug discovery.
To address this, the development of N-methyliminodiacetic acid (MIDA) boronates has been a transformative innovation.[3][4] By chelating the boron atom, the MIDA ligand effectively rehybridizes its center to a stable sp3 configuration, creating a benchtop-stable, crystalline solid that is unreactive under standard anhydrous cross-coupling conditions.[1] This guide focuses on a particularly valuable bifunctional building block: 2-Bromo-6-fluorophenylboronic acid MIDA ester . Its structure combines a halogen for one coupling event and a "masked" boronic acid for another, making it an ideal reagent for the powerful strategy of iterative cross-coupling (ICC).[5][6] We will explore its commercial availability, physicochemical properties, and practical applications, providing field-proven insights for its effective use in synthesis.
Physicochemical Properties and Commercial Availability
The defining characteristic of this compound is its exceptional stability compared to its parent boronic acid. The MIDA group serves as a robust protecting group that is compatible with a wide range of synthetic transformations that would otherwise degrade a free boronic acid.[3] This stability allows for purification via silica gel chromatography, a significant advantage over many traditional boronic acids.[3][5]
Deprotection to liberate the reactive sp2-hybridized boronic acid is readily achieved under mild aqueous basic conditions, typically using reagents like sodium hydroxide (NaOH) or potassium phosphate (K3PO4) at room temperature.[2] This controlled release mechanism is central to its utility in sequential reactions.
Table 1: Product Specifications and Commercial Suppliers
| Property | Value |
| CAS Number | 1257650-76-2[7] |
| Molecular Formula | C₁₁H₁₀BBrFNO₄ |
| Appearance | Off-white to light yellow powder[7] |
| Primary Application | Pharmaceutical intermediates[7] |
| Supplier | Typical Purity |
| Sigma-Aldrich (Merck) | 97% |
| J&H CHEM | 98% min[7] |
| Combi-Blocks | Inquire |
| BLDpharm | Inquire |
Note: Availability and purity from specific vendors should be confirmed directly.
Core Application: Iterative Cross-Coupling in Complex Synthesis
The true power of this compound lies in its bifunctional nature, enabling sequential, controlled bond formation. A synthetic chemist can first utilize the aryl bromide for an initial Suzuki-Miyaura coupling, leaving the MIDA boronate intact. Following this transformation, the MIDA ester can be deprotected to reveal the boronic acid, which is then ready for a second, distinct coupling reaction. This process allows for the programmed assembly of complex molecular architectures from simple, stable building blocks.[5][6]
This strategy is particularly impactful in drug discovery, where the rapid synthesis of analog libraries is crucial for structure-activity relationship (SAR) studies. The 2-bromo-6-fluoro substitution pattern itself is a common motif in bioactive molecules, making this reagent particularly relevant. The incorporation of boronic acids into drug candidates has seen a significant rise, with five FDA-approved boronic acid drugs to date, underscoring the importance of reliable synthetic tools like MIDA boronates.[8]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. This compound, CasNo.1257650-76-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-6-fluorophenylboronic acid MIDA ester literature review
An In-Depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester
Abstract
This technical guide provides a comprehensive overview of this compound, a highly stable and versatile building block in modern organic synthesis. Boronic acids are fundamental reagents in carbon-carbon bond formation, yet many, particularly those with ortho-substituents or heterocyclic motifs, suffer from instability, leading to challenges in storage, handling, and reaction efficiency. The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust solution to this problem. This whitepaper details the unique advantages of the MIDA protecting group, the synthesis and properties of the title compound, and its strategic application in Suzuki-Miyaura cross-coupling reactions. A detailed, field-proven experimental protocol is provided, explaining the causal reasoning behind each step to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
The Challenge of Boronic Acid Instability and the MIDA Solution
Boronic acids are cornerstone reagents in organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often hampered by inherent instability. Many boronic acids are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, particularly under the thermal and basic conditions of cross-coupling.[3][4] This instability complicates their storage, reduces shelf-life, and can lead to inconsistent reaction yields.
The innovation of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids, pioneered by the Burke group, has transformed the field.[5] MIDA is a trivalent ligand that coordinates to the boron atom, changing its hybridization from a reactive sp² state to a stable, tetrahedral sp³ state.[2] This structural change effectively "masks" the boronic acid's reactivity.
The resulting MIDA boronates are typically free-flowing, crystalline solids that exhibit exceptional stability to air, moisture, and even silica gel chromatography.[6][7] This allows for easy handling, purification, and long-term benchtop storage, a significant advantage over their unprotected counterparts.[3][8] The latent boronic acid functionality can be unmasked, or "deprotected," under specific, mild aqueous basic conditions, releasing the active sp² boronic acid in situ for participation in the catalytic cycle.[2][7]
Profile: this compound
The title compound is a bifunctional building block of significant interest, particularly in pharmaceutical and materials science. The ortho-bromo and fluoro substituents provide steric hindrance and distinct electronic properties, making it a valuable synthon for introducing a 2-bromo-6-fluorophenyl moiety.
Synthesis and Structure
This compound is typically prepared via a straightforward condensation reaction between 2-bromo-6-fluorophenylboronic acid and N-methyliminodiacetic acid (MIDA). This process is often facilitated by azeotropic removal of water.
Caption: General synthesis pathway for MIDA ester formation.
The resulting MIDA ester structure shields the boron center, rendering the entire molecule robust and easy to handle.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 1257650-76-2 | [9] |
| Appearance | Off-white to light yellow powder | [9] |
| Purity | ≥97-98% | [9] |
| Stability | Indefinitely stable on the benchtop under air | [2][7] |
| Chromatography | Compatible with silica gel chromatography | [5][6][7] |
| Solubility | Soluble in many common organic solvents (e.g., Dioxane, THF, DMF) | [3] |
Application in Suzuki-Miyaura Cross-Coupling: The Slow-Release Strategy
The primary application of this compound is as a superior coupling partner in Suzuki-Miyaura reactions. Its stability under anhydrous conditions prevents premature decomposition, but its most powerful feature is the capacity for controlled, slow release of the active boronic acid.[3]
Mechanism of Action
While strong bases like aqueous NaOH cause rapid hydrolysis (<10 minutes), milder bases like aqueous potassium phosphate (K₃PO₄) promote a slow, sustained release of the boronic acid over several hours at elevated temperatures.[3][10] This slow release is crucial because it maintains a very low, steady-state concentration of the unstable free boronic acid in the reaction mixture. This minimizes side reactions like protodeboronation and homocoupling, ensuring that the boronic acid is efficiently captured by the palladium catalyst for the desired cross-coupling.[5] This is particularly beneficial when coupling with less reactive partners, such as aryl chlorides, which require longer reaction times.[3]
Caption: Suzuki-Miyaura cycle featuring slow release from a MIDA boronate.
Field-Proven Experimental Protocol
This protocol describes a representative Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.
Rationale of Reagent Selection
| Component | Selection | Rationale & Causality |
| Palladium Pre-catalyst | Pd(OAc)₂ | A common, reliable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition of aryl chlorides/bromides and facilitates reductive elimination, leading to higher yields.[3] |
| Base | K₃PO₄ (Potassium Phosphate) | Crucial for the slow-release strategy. It is a moderately strong base in aqueous solution, sufficient to facilitate transmetalation and MIDA ester hydrolysis without causing rapid decomposition of the free boronic acid.[3] |
| Solvent System | 1,4-Dioxane / H₂O (5:1) | A common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the base and enabling the hydrolysis of the MIDA ester.[3] |
| Temperature | 60-100 °C | Provides the necessary thermal energy to drive the catalytic cycle, particularly the oxidative addition step, and controls the rate of MIDA ester hydrolysis. The rate can be tuned by adjusting the temperature.[3] |
Step-by-Step Methodology
This protocol is a self-validating system. Adherence to these steps, particularly the inert atmosphere conditions, is critical for success.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 equiv), the aryl halide coupling partner (1.2 equiv), and potassium phosphate (K₃PO₄, 7.5 equiv).
-
Expert Insight: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the MIDA ester is the more valuable component. The large excess of base is critical for the slow-release kinetics.[3]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.
-
Catalyst Loading: Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and SPhos (0.10 equiv).
-
Expert Insight: The Pd:Ligand ratio is typically 1:2 to ensure the palladium center remains coordinated and stable throughout the reaction.
-
-
Solvent Addition: Add the degassed solvent mixture (5:1 1,4-dioxane/water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Self-Validation: Degassing the solvent (e.g., by sparging with argon for 30 minutes) is essential to remove dissolved oxygen, a common cause of catalyst deactivation and homocoupling side reactions.[11]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 6-12 hours.
-
Expert Insight: Vigorous stirring is necessary to ensure proper mixing of the biphasic system, facilitating the transfer of reagents between the organic and aqueous phases.[10]
-
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. Look for the disappearance of the limiting starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Conclusion
This compound represents a significant advancement over its corresponding free boronic acid. Its benchtop stability, compatibility with chromatography, and, most importantly, its capacity for controlled slow release make it a highly reliable and efficient reagent for Suzuki-Miyaura cross-coupling. By maintaining a low concentration of the active boronic acid in situ, this MIDA ester minimizes decomposition and side reactions, enabling higher yields and greater reproducibility. This technical guide provides the foundational knowledge and a robust protocol for scientists to confidently incorporate this powerful building block into their synthetic strategies, accelerating research and development in pharmaceuticals and materials science.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Lee, S. J., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. CORE. [Link]
-
Taylor, N. P., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 879–887. [Link]
-
Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]
-
Taylor, N. P., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
-
Taylor, N. P., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
St. Denis, J. D., et al. (2011). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Publishing. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Kaur, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Liu, W-B., et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. [Link]
-
Elford, C., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]
-
St. Denis, J. D., et al. (2011). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. [Link]
-
J&H Chemical Co., Ltd. This compound CAS NO.1257650-76-2. J&H CHEM. [Link]
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Methodological & Application
Application Note: Strategic Use of 2-Bromo-6-fluorophenylboronic acid MIDA Ester in Suzuki-Miyaura Coupling
Abstract
This guide provides an in-depth technical overview and detailed protocols for the application of 2-Bromo-6-fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions. N-methyliminodiacetic acid (MIDA) boronates offer a significant strategic advantage over traditional boronic acids due to their exceptional stability, ease of handling, and capacity for controlled, slow release of the active boronic acid.[1][2] This note will detail the mechanistic principles, provide a field-tested standard protocol for coupling this sterically hindered building block, and offer guidance on reaction optimization and troubleshooting. The focus is to empower researchers to leverage this versatile reagent for the efficient synthesis of complex, fluorine-containing biaryl structures.
The Strategic Advantage of MIDA Boronates
Traditional boronic acids are powerful nucleophiles in Suzuki-Miyaura coupling, but many suffer from inherent instability, leading to decomposition on the benchtop and challenging purification.[3] This is particularly true for sterically hindered or electronically complex boronic acids. The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provides a robust solution to these challenges.[4]
Key Advantages:
-
Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[1][2]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography.[1][3] This simplifies reaction monitoring by TLC and allows for the facile purification of both the MIDA boronate building block and its synthetic intermediates.
-
Controlled Reactivity: The MIDA ligand protects the boronic acid, rendering it unreactive under anhydrous cross-coupling conditions.[1] The active boronic acid is generated in situ through hydrolysis with a mild aqueous base, enabling a "slow-release" mechanism. This controlled release is crucial for minimizing side reactions like protodeboronation and homocoupling, especially when using unstable boronic acids.[4][5]
-
Iterative Cross-Coupling (ICC): The stability of the MIDA group allows for the synthesis of complex molecules through a sequential, building-block approach analogous to peptide synthesis.[1] A bifunctional building block like this compound can first react via its aryl bromide handle, while the MIDA boronate remains protected, ready for a subsequent coupling step.[6]
Mechanism: MIDA Boronate Activation in the Suzuki-Miyaura Cycle
The success of a MIDA boronate-based Suzuki coupling hinges on the controlled hydrolysis of the MIDA ester to liberate the free boronic acid, which can then participate in the catalytic cycle. This process is typically mediated by a mild aqueous base, such as potassium phosphate (K₃PO₄).[5]
There are two distinct, parallel mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway involving hydroxide attack at a MIDA carbonyl, and a slower, neutral pathway involving a water cluster.[7] For practical Suzuki coupling, the use of an aqueous base ensures a sufficient rate of boronic acid generation to feed the palladium catalyst.
Once the 2-bromo-6-fluorophenylboronic acid is released, it enters the established Suzuki-Miyaura catalytic cycle. The steric hindrance from the ortho-bromo and fluoro substituents necessitates the use of bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination.
Sources
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
Introduction: A Robust Building Block for Modern Synthesis
In the landscape of pharmaceutical and materials science research, the synthesis of complex biaryl and heteroaryl structures is a foundational task. The 2-Bromo-6-fluorophenyl moiety is a valuable structural motif, but its incorporation via traditional cross-coupling methods can be challenging due to steric hindrance and the potential instability of the corresponding boronic acid. 2-Bromo-6-fluorophenylboronic acid MIDA ester (CAS 1257650-76-2) emerges as a superior solution to these challenges.[1] It is a bench-stable, crystalline solid that serves as a highly reliable building block for constructing sterically encumbered molecules.[2][3][4]
This guide provides an in-depth analysis of the strategic advantages of using the N-methyliminodiacetic acid (MIDA) protecting group, detailed protocols for its application in Suzuki-Miyaura cross-coupling, and the mechanistic principles that ensure high-yield, reproducible outcomes.
The Strategic Advantage: Why MIDA Boronates Excel
The utility of this compound lies in the unique properties conferred by the MIDA ligand. Unlike free boronic acids, which are often prone to decomposition via pathways like protodeboronation, MIDA boronates offer exceptional stability.[5][6]
Key Advantages:
-
Benchtop Stability: MIDA boronates are generally crystalline, air- and temperature-stable solids, simplifying storage and handling.[7]
-
Chromatographic Compatibility: They are universally compatible with silica gel chromatography, allowing for the purification of both starting materials and complex intermediates without degradation.[2][3] This is a significant advantage over free boronic acids or trifluoroborate salts.
-
Controlled Reactivity ("Slow-Release"): The MIDA group acts as a protecting shield for the boronic acid. It is unreactive under anhydrous cross-coupling conditions but is readily hydrolyzed by a mild aqueous base to slowly liberate the active boronic acid in situ.[2][8] This "slow-release" mechanism maintains a low, steady concentration of the reactive species, which is critical for minimizing unwanted side reactions such as homocoupling and protodeboronation, thereby maximizing the yield of the desired cross-coupled product.[9][10]
The Core Mechanism: Suzuki-Miyaura Coupling with MIDA Boronates
The Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[11][12] The incorporation of a MIDA boronate introduces a critical preliminary step: base-mediated hydrolysis. The base serves a dual purpose: it facilitates the cleavage of the MIDA group and subsequently activates the resulting boronic acid to form a borate complex, which is the competent species for transmetalation.[13]
The catalytic cycle can be summarized as follows:
-
MIDA Ester Hydrolysis: The MIDA boronate reacts with the aqueous base to release the free boronic acid.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The free boronic acid (Ar²-B(OH)₂), activated by the base, transfers its organic group (Ar²) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.
Experimental Protocols
The steric hindrance from the 2,6-substitution pattern of this compound necessitates the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as SPhos, are particularly effective for promoting these challenging couplings.[14][15]
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl/Heteroaryl Bromide
This protocol is optimized for robust coupling between this compound and a typical aryl or heteroaryl bromide.
Materials & Equipment:
-
This compound
-
Aryl/Heteroaryl bromide coupling partner
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous or monohydrate
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl/heteroaryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 5:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent). The presence of water is essential for the slow-release hydrolysis of the MIDA ester.[8]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The stability of any unreacted MIDA boronate allows for its easy separation from the less polar product.[4]
Protocol 2: Conditions for More Challenging Substrates (e.g., Aryl Chlorides)
Aryl chlorides are less reactive electrophiles and may require more forcing conditions or a more active catalyst system.
Key Modifications from Protocol 1:
-
Catalyst/Ligand: Use a pre-catalyst like SPhos Pd G3 (2-4 mol%) or increase the catalyst loading of Pd(OAc)₂/SPhos. Alternatively, XPhos is another excellent ligand for coupling aryl chlorides.[8]
-
Base: A stronger base such as potassium tert-butoxide (t-BuOK) can be effective, though K₃PO₄ often remains sufficient with a highly active catalyst.[16]
-
Temperature: Increase the reaction temperature to 100-110 °C.
-
Reaction Time: Expect longer reaction times, potentially up to 24 hours.[8]
Summary of Recommended Reaction Parameters
| Parameter | Condition for Aryl Bromides | Condition for Aryl Chlorides | Rationale & Justification |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) or Pre-catalyst | Pd(OAc)₂ is a cost-effective and reliable precursor. Pd₂(dba)₃ can provide faster initiation. Pre-catalysts offer convenience and high activity. |
| Ligand | SPhos (4 mol%) | SPhos or XPhos (6 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for coupling sterically hindered substrates and unreactive chlorides.[14][15] |
| Base | K₃PO₄ (3 equiv.) | K₃PO₄ (5 equiv.) or t-BuOK (3 equiv.) | K₃PO₄ is an effective base for MIDA hydrolysis and boronic acid activation.[8] Stronger bases may be needed for less reactive electrophiles.[16] |
| Solvent | Dioxane/H₂O (5:1) | Dioxane/H₂O (4:1) or Toluene/H₂O | Dioxane is an excellent solvent for Suzuki couplings. Water is required for the MIDA ester slow-release mechanism.[8][13] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often required to achieve reasonable reaction rates with less reactive aryl chlorides. |
| Concentration | ~0.1 M | ~0.1 M | Standard concentration to balance reaction rate and solubility. |
Conclusion
This compound is a superior building block for the synthesis of ortho-substituted biaryl compounds. Its exceptional stability, compatibility with standard purification techniques, and predictable reactivity via a slow-release mechanism address many of the common pitfalls associated with using free boronic acids. The protocols outlined herein, centered on highly active palladium-SPhos catalyst systems, provide a reliable and reproducible framework for researchers in drug discovery and materials science to leverage this powerful reagent for the efficient construction of complex molecular architectures.
References
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). NIH. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2013). Journal of the American Chemical Society. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). ResearchGate. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.). NIH. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (n.d.). NIH. [Link]
-
Iterative cross-coupling with MIDA boronates. (2016). University of Illinois IDEALS. [Link]
-
Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. (n.d.). Semantic Scholar. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]
-
5-Acetylthiophene-2-boronic acid MIDA ester. (n.d.). Organic Syntheses. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Organic Chemistry Portal. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). NIH. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). Edinburgh Research Explorer. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]
-
This compound CAS NO.1257650-76-2. (n.d.). J&H CHEM. [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. (n.d.). NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. [Link]
-
Synthesis of 2,6-fluorophenyl boronic acid using a lithium reagent. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluorophenylboronic acid MIDA ester. This sterically hindered and electronically challenging substrate is of significant interest in the synthesis of complex biaryl compounds for pharmaceutical and materials science applications. These notes delve into the rationale behind catalyst and ligand selection, the mechanistic intricacies of the reaction, and provide step-by-step protocols for successful execution. The use of N-methyliminodiacetic acid (MIDA) boronates offers a strategic advantage by enhancing the stability and handling of the boronic acid, thereby overcoming common challenges such as protodeboronation.
Introduction: The Challenge and Opportunity of 2,6-Disubstituted Biaryls
The synthesis of ortho-substituted biaryl compounds is a formidable challenge in modern organic chemistry. Steric hindrance around the reaction center can significantly impede the elementary steps of the catalytic cycle in traditional cross-coupling reactions. The target molecule, this compound, presents a classic case of this challenge, with substituents at both positions flanking the carbon-boron and carbon-bromine bonds.
The fluorine substituent, in particular, introduces unique electronic effects that can influence the reactivity of the aryl system. Despite these synthetic hurdles, the resulting fluorinated biaryl scaffolds are of high value in drug discovery and materials science due to their unique conformational and electronic properties.
The use of N-methyliminodiacetic acid (MIDA) as a protecting group for the boronic acid functionality is a key enabling technology. MIDA boronates are air- and moisture-stable crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[1] This stability is crucial for handling otherwise unstable boronic acids, such as those with electron-withdrawing groups or significant steric bulk.[2][3] Under the reaction conditions, the MIDA group is cleaved, slowly releasing the active boronic acid for participation in the catalytic cycle. This slow-release mechanism can suppress unwanted side reactions like protodeboronation.[2]
Mechanistic Considerations for a Successful Coupling
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
For the sterically hindered this compound, the oxidative addition of the C-Br bond to the Pd(0) center is a critical step. The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate this process. Ligands such as those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) have proven effective in promoting the oxidative addition of challenging aryl halides.[4]
Transmetalation, the transfer of the aryl group from boron to palladium, is another key step influenced by both steric and electronic factors. The in-situ generation of the boronic acid from the MIDA ester upon hydrolysis with a base is crucial.[5] The choice of base and solvent system must be carefully optimized to ensure a controlled release of the boronic acid, preventing its decomposition while maintaining a sufficient concentration for efficient transmetalation.
Catalyst and Ligand Selection: A Rationale
For the Suzuki-Miyaura coupling of this compound, the selection of an appropriate palladium catalyst and ligand system is critical for achieving high yields. Given the steric hindrance and electronic nature of the substrate, a highly active catalyst system is required.
| Catalyst/Ligand System | Key Features & Rationale | Recommended for |
| Pd(OAc)₂ with SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition of sterically hindered aryl bromides and facilitate reductive elimination. | General-purpose, highly active system for challenging couplings. |
| [Pd(allyl)Cl]₂ with a biaryl phosphine ligand | A stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. | Offers good reproducibility and is convenient to handle. |
| PEPPSI™-IPr or -IPent | N-Heterocyclic Carbene (NHC) based catalysts known for their high stability and activity, particularly with sterically demanding substrates. | An excellent alternative to phosphine-based systems, often showing high turnover numbers. |
Table 1: Recommended Palladium Catalyst and Ligand Systems.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner and desired scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with a generic aryl or heteroaryl halide.
Figure 2: General Experimental Workflow.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium precatalyst and ligand under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Recommended Reaction Conditions
The optimal reaction conditions can vary depending on the reactivity of the coupling partner. The following table provides a starting point for optimization.
| Parameter | Condition 1 (General) | Condition 2 (For less reactive partners) |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | PEPPSI™-IPr (3 mol%) |
| Base | K₃PO₄ (3 equiv) | Cs₂CO₃ (3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene |
| Temperature | 90 °C | 110 °C |
| Time | 12-24 h | 24-48 h |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. The choice of a more electron-donating ligand or a stronger base may also be beneficial. Incomplete hydrolysis of the MIDA ester can be a factor; ensuring the presence of some water in the solvent system can be helpful.
-
Protodeboronation: The slow-release nature of the MIDA boronate is designed to minimize this side reaction. However, if protodeboronation of the starting material is observed, consider using a milder base or lowering the reaction temperature.
-
Homocoupling: The formation of biaryl homocoupling products can occur. This can sometimes be suppressed by using a lower catalyst loading or ensuring a strict inert atmosphere.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of sterically hindered and electronically diverse biaryl compounds. The use of MIDA boronates provides a significant advantage in terms of stability and handling of the boronic acid. Success in these challenging couplings hinges on the careful selection of a highly active palladium catalyst system, typically featuring bulky and electron-rich phosphine or N-heterocyclic carbene ligands. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Sigma-Aldrich. MIDA-protected Boronate Esters. Link
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7927–7939. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Modern Arylation Methods (pp. 1-53). Wiley-VCH. Link
-
Dick, G. R., Knapp, D. M., & Burke, M. D. (2012). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Angewandte Chemie International Edition, 51(8), 1841-1845. Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Thomas, A. A., & Denmark, S. E. (2016). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. In Modern Cross-Coupling Reactions for Organic Synthesis (pp. 1-134). Wiley-VCH. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Fan, W. X., Li, J. L., Lv, W. X., Yang, L., Li, Q., & Wang, H. (2020). Synthesis of fluorinated amphoteric organoborons via iodofluorination of alkynyl and alkenyl MIDA boronates. Chemical Communications, 56(1), 123-126. Link
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Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(S1), S124-S126. Link
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Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. Link
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Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(3), 366–376. Link
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Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 169-180. Link
-
D'Amato, E. M., & Burke, M. D. (2018). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 54(52), 7074-7085. Link
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Stanek, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268–2278. Link
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 515-523. Link
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the problem of protodeboronation in the suzuki-miyaura cross-coupling of 2-heterocyclic, vinyl, and cyclopropyl MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Mohammad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Link
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Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5912-5916. Link
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Ghaffari, M., & Prakash, G. K. S. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. Link
-
Hocek, M., & Holý, A. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Nucleosides and Bases. Collection of Czechoslovak Chemical Communications, 67(12), 1848-1876. Link
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Link
-
Gillis, E. P., et al. (2015). N-Methyliminodiacetic Acid (MIDA) Anhydride: A Practical Reagent for the Synthesis of MIDA Boronates. Organic Syntheses, 92, 244-257. Link
-
Watson, D. A., et al. (2011). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society, 133(43), 17139–17142. Link
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Application Notes and Protocols: 2-Bromo-6-fluorophenylboronic acid MIDA Ester in Cross-Coupling Reactions
Introduction: The Advantage of MIDA Boronates in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] However, the utility of this powerful reaction can be hampered by the instability of certain boronic acids.[1][3] Many boronic acids, especially those with specific substitution patterns or containing heterocyclic moieties, are prone to decomposition via processes like protodeboronation, oxidation, or polymerization, limiting their shelf-life and diminishing their effectiveness in coupling reactions.[3]
To address this long-standing challenge, the development of N-methyliminodiacetic acid (MIDA) boronates has been a significant advancement.[4][5] These air-stable, crystalline solids serve as a robust protecting group for boronic acids, rendering them unreactive under a variety of anhydrous conditions, including chromatography.[1][4][6] The MIDA ligand rehybridizes the boron center from sp² to a more stable sp³ configuration, effectively "masking" its reactivity until its desired participation in a cross-coupling reaction.[1] This application note provides a detailed guide to the reaction conditions for a particularly useful building block: 2-Bromo-6-fluorophenylboronic acid MIDA ester . This reagent is invaluable for the synthesis of sterically hindered and electronically diverse biaryl and heteroaryl structures, which are common motifs in medicinal chemistry.[7][8][9][10]
Core Principle: Slow-Release Cross-Coupling
A key feature of MIDA boronates is their capacity for "slow-release" of the corresponding boronic acid in situ. While rapid deprotection can be achieved with strong aqueous bases like sodium hydroxide, milder basic conditions, such as those employing potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture, facilitate a gradual hydrolysis of the MIDA ester.[3][11] This slow release maintains a low, steady concentration of the active boronic acid in the reaction mixture, which is crucial for preventing its decomposition and for achieving high yields, especially when coupling with challenging electrophiles like unactivated aryl chlorides.[3][12]
Caption: Figure 1. Slow-release of boronic acid from its MIDA ester.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halides
This protocol is suitable for a wide range of aryl and heteroaryl bromides and activated chlorides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or activated chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), palladium(II) acetate (5 mol%), and SPhos (10 mol%).
-
Add anhydrous potassium phosphate (7.5 equivalents).
-
Add anhydrous 1,4-dioxane and degassed water in a 5:1 ratio to achieve a final concentration of 0.07 M with respect to the limiting reagent (the halide).
-
Seal the vessel and stir the reaction mixture at 60 °C for 6 hours. Reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale for Reagent Choices:
-
Pd(OAc)₂/SPhos: This catalytic system is highly effective for a broad range of Suzuki-Miyaura couplings, including those with challenging substrates.[3][12] SPhos is an electron-rich and bulky phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
K₃PO₄: This base is crucial for the slow-release of the boronic acid from the MIDA ester.[3] Its moderate basicity and solubility in the aqueous phase facilitate a controlled hydrolysis.
-
Dioxane/Water: This solvent system provides a balance of polarity to dissolve both the organic substrates and the inorganic base, creating the necessary biphasic environment for the slow-release mechanism.[3][12]
Protocol 2: Coupling with Unactivated Aryl Chlorides
For less reactive aryl chlorides, more forcing conditions may be required.
Materials:
-
Same as Protocol 1, with the potential for a different catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos).
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Add anhydrous 1,4-dioxane and degassed water in a 5:1 ratio.
-
Seal the vessel and stir the reaction mixture at a higher temperature, typically 80-100 °C. The reaction time may also need to be extended (e.g., 12-24 hours).[3][12]
-
Workup and purification are the same as in Protocol 1.
Note on Catalyst and Ligand Selection: For particularly challenging couplings, screening of different palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos) may be beneficial to optimize the yield.
Data Presentation: Reaction Conditions Summary
| Parameter | General Conditions (Protocol 1) | For Unactivated Chlorides (Protocol 2) |
| MIDA Ester Stoichiometry | 1.2 equivalents | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) |
| Ligand | SPhos (10 mol%) | SPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ (7.5 equivalents) | K₃PO₄ or K₂CO₃ (5-7.5 equivalents) |
| Solvent System | 5:1 Dioxane/H₂O | 5:1 Dioxane/H₂O or 4:1 DMF/IPA |
| Temperature | 60 °C | 80 - 100 °C |
| Reaction Time | 6 hours | 12 - 24 hours |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Figure 2. The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the system is properly degassed to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: While the slow-release strategy minimizes this side reaction, it can still occur. If significant homocoupling is observed, lowering the reaction temperature or further slowing the rate of hydrolysis (e.g., by adjusting the water content) may be beneficial.
-
Protodeboronation: The loss of the boronic acid functionality can be a competing pathway. Ensuring a sufficiently active catalyst and efficient coupling conditions can help to outcompete this decomposition route.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its benchtop stability and capacity for slow-release cross-coupling make it an ideal reagent for the construction of complex molecular architectures. By understanding the principles behind its reactivity and carefully selecting the reaction conditions, researchers can effectively utilize this reagent to access a wide array of novel compounds for drug discovery and materials science.
References
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6484–6485. [Link]
-
Lee, S. J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]
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Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Lee, S. J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. KAIST. [Link]
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J&H CHEM. This compound CAS NO.1257650-76-2. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Foley, D. A., et al. (2019). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. National Institutes of Health. [Link]
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Organic Syntheses Procedure. [Link]
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Lorenzo, G. P., et al. (2019). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. [Link]
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Sigma-Aldrich. A Mild and Simple Method for Making MIDA Boronates. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Singh, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Adamo, C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
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Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
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Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. [Link]
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Application Notes and Protocols for 2-Bromo-6-fluorophenylboronic acid MIDA Ester in Pharmaceutical Synthesis
Document ID: AN2026-01-15-MIDA
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-Bromo-6-fluorophenylboronic acid MIDA ester in pharmaceutical synthesis. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile reagents that overcome many limitations of traditional boronic acids. This guide details the unique advantages of the MIDA ester protecting group, focusing on its ability to confer benchtop stability and enable a controlled, slow release of the reactive boronic acid for Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to facilitate the efficient and reliable use of this valuable building block in the synthesis of complex pharmaceutical intermediates.
Introduction: The Challenge of Densely Functionalized Biaryls
The 2,6-disubstituted biaryl motif is a privileged scaffold in numerous pharmaceutical agents, contributing to conformational restriction and modulating target-binding affinity. However, the synthesis of these sterically hindered structures via traditional Suzuki-Miyaura cross-coupling is often challenging. The requisite ortho, ortho'-substituted boronic acids are frequently unstable, prone to rapid protodeboronation, oxidation, or oligomerization, especially under the basic and heated conditions of the coupling reaction.[1][2] This instability leads to low yields, reproducibility issues, and purification challenges, hindering their widespread application in drug discovery and development.[2]
2-Bromo-6-fluorophenylboronic acid is a prime example of such a challenging substrate. The presence of two ortho substituents creates significant steric hindrance, and the electronic properties of the fluorine and bromine atoms influence both stability and reactivity. To address these limitations, the boronic acid is protected as its N-methyliminodiacetic acid (MIDA) ester.
The MIDA Boronate Advantage: Stability Meets Controlled Reactivity
The use of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids, pioneered by the Burke group, represents a paradigm shift in cross-coupling chemistry.[3][4][5] By converting the sp²-hybridized, trigonal planar boronic acid into a tetracoordinate, sp³-hybridized boronate complex, the MIDA ligand effectively "masks" the reactivity of the boron center.[5][6]
Key Properties and Advantages of this compound:
-
Exceptional Stability: Unlike the free boronic acid, the MIDA ester is a robust, free-flowing, crystalline solid.[7] It is stable to ambient air and moisture, eliminating the need for special handling or storage conditions.[3][5]
-
Chromatographic Compatibility: MIDA boronates are universally stable to silica gel chromatography, allowing for high purification standards of this key building block.[4][8]
-
Orthogonal Reactivity: The MIDA boronate is inert under anhydrous Suzuki-Miyaura cross-coupling conditions, even at elevated temperatures (up to 80 °C).[3][9] This allows for selective reactions at other sites in the molecule, such as the bromine atom, while the boronate remains protected.
-
Controlled Deprotection and "Slow Release": The key to its utility is the facile and controlled deprotection under mild aqueous basic conditions.[3][9] This unmasks the free boronic acid in situ. By using a moderately hydrated base like potassium phosphate (K₃PO₄), a slow, controlled release of the boronic acid can be achieved, maintaining a low, steady-state concentration in the reaction mixture.[1][10] This minimizes side reactions like homocoupling and protodeboronation, dramatically improving yields for challenging substrates.[1][11]
The following diagram illustrates the fundamental principle of MIDA boronate stability and its controlled activation for cross-coupling.
Caption: Stability and controlled activation workflow of MIDA boronates.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Due to the sterically hindered nature of the MIDA ester, catalyst systems employing bulky, electron-rich phosphine ligands are recommended.[4]
General "Slow-Release" Protocol for Aryl/Heteroaryl Bromides
This protocol is optimized for the controlled in situ generation of the boronic acid, which is ideal for achieving high yields with this sterically demanding and potentially unstable nucleophile.
Reaction Scheme:
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Comments |
| This compound | 1257650-76-2 | 343.95 | Typically a white to off-white solid.[12] |
| Aryl/Heteroaryl Bromide | Varies | Varies | Substrate |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Bulky phosphine ligand, ideal for hindered substrates. |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | Base for slow-release hydrolysis. Use anhydrous grade. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, degassed solvent. |
| Deionized Water | 7732-18-5 | 18.02 | Degassed. The amount is critical for controlling the release rate.[10] |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl/heteroaryl bromide (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Pre-mixture (Optional but Recommended): In a separate small vial, weigh Palladium(II) acetate (2 mol%) and SPhos (4 mol%). Add a small amount of the reaction solvent (1,4-dioxane), swirl, and allow to pre-form for 5-10 minutes.
-
Inert Atmosphere: Seal the reaction vessel with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed deionized water to achieve a 5:1 dioxane:water ratio (final concentration of aryl bromide ~0.1 M). Add the catalyst pre-mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 12-24 hours. Note: The optimal temperature and time may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
The following workflow diagram visualizes the experimental protocol.
Caption: Experimental workflow for slow-release Suzuki-Miyaura coupling.
Causality and Mechanistic Considerations
Understanding the "why" behind the protocol is critical for troubleshooting and optimization.
-
Choice of Base (K₃PO₄): While strong bases like NaOH rapidly hydrolyze the MIDA ester, K₃PO₄ provides a balance.[10] It is sufficiently basic to facilitate the catalytic cycle and promote the slow, rate-limiting hydrolysis of the MIDA boronate, preventing the accumulation of the unstable free boronic acid.[1][13]
-
Role of Water: The presence of a controlled amount of water is essential for the in situ deprotection. Anhydrous conditions will result in no reaction.[9] The dioxane/water solvent system is a well-established medium for these reactions.[1]
-
Catalyst System (Pd(OAc)₂/SPhos): The oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step, particularly with sterically hindered substrates. Bulky, electron-rich biarylphosphine ligands like SPhos accelerate this step and also promote the final reductive elimination, leading to higher catalyst turnover and overall efficiency.[4]
-
Stoichiometry: A slight excess of the MIDA boronate (1.2 equiv) is used to ensure complete consumption of the limiting aryl halide, compensating for any minor decomposition pathways.
The simplified catalytic cycle below highlights the key stages, including the crucial MIDA deprotection step that precedes transmetalation.
Caption: Simplified Suzuki-Miyaura cycle with MIDA boronate hydrolysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Insufficient water for hydrolysis. | 1. Use fresh Pd(OAc)₂ and ensure the ligand is not oxidized. Use a pre-catalyst if available. Ensure inert atmosphere is maintained.2. Increase temperature in 10 °C increments (up to 110-120 °C).3. Ensure the correct dioxane:water ratio is used. |
| Significant Homocoupling of Aryl Halide | Rate of transmetalation is slow relative to other pathways. | Increase catalyst loading slightly (e.g., to 3 mol%). Ensure vigorous stirring. Consider a different ligand, such as RuPhos, which can be effective for challenging couplings. |
| Protodeboronation of MIDA Ester | Reaction time is too long at high temperature, leading to premature decomposition. | If the aryl halide is reactive, try lowering the reaction temperature to 70-80 °C. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Incomplete Reaction | Deactivated or very hindered aryl halide. | Increase reaction time. If no progress is observed after 24h, consider a more potent catalytic system or a different base (e.g., Cs₂CO₃), which may alter the hydrolysis and coupling kinetics. |
Conclusion
This compound is a highly valuable and practical building block for the synthesis of complex, sterically hindered biaryl structures. Its superior stability and capacity for controlled slow release of the active boronic acid under specific Suzuki-Miyaura conditions address the primary challenges associated with its unstable parent boronic acid. By employing the robust protocols outlined in this guide, researchers can reliably access important pharmaceutical intermediates with improved yields and operational simplicity. The principles and methodologies described herein are broadly applicable to other challenging MIDA boronates, empowering chemists to accelerate the discovery and development of new chemical entities.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
-
Chen, P.-J., Kelly, A. M., Blair, D. J., & Burke, M. D. (n.d.). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Lee, S. J., Yoon, J., Han, S., & Cheon, C.-H. (2018). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 83(15), 8313–8322. Available at: [Link]
-
Watts, A. G., & Bull, J. A. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(15), 3971–3977. Available at: [Link]
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ChemSrc. (n.d.). This compound CAS NO.1257650-76-2. Available at: [Link]
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Thomas, S., & Carrow, B. P. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12576–12586. Available at: [Link]
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Liu, L., Zhang, S., Chen, H., Lv, Y., Zhu, J., & Zhao, Y. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry, an Asian journal, 8(11), 2592–2595. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9732–9743. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(2), 158–164. Available at: [Link]
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McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. Available at: [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available at: [Link]
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Campeau, L.-C., Stuart, D. R., Leclerc, J.-P., Bertrand-Laperle, M., Villemure, E., Sun, H.-Y., Lasserre, S., Guimond, N., Lecavallier, M., & Fagnou, K. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(15), 3462–3465. Available at: [Link]
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Ballmer, S. G., Gillis, E. P., & Burke, M. D. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. Available at: [Link]
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The Strategic Application of 2-Bromo-6-fluorophenylboronic Acid MIDA Ester in Medicinal Chemistry: A Guide to Synthesis and Protocol
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the strategic selection of building blocks is paramount. Among the vast arsenal of reagents available for carbon-carbon bond formation, 2-Bromo-6-fluorophenylboronic acid MIDA ester has emerged as a particularly valuable tool. Its unique combination of stability, reactivity, and functional group tolerance makes it an enabling reagent for the construction of intricate biaryl and heteroaryl scaffolds, which are prevalent in a wide array of medicinally active compounds.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the underlying principles that govern its utility, present detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and showcase its role in the synthesis of medicinally relevant motifs.
The MIDA Boronate Advantage: Stability Meets Controlled Reactivity
Traditional boronic acids, while powerful nucleophiles in palladium-catalyzed cross-coupling reactions, often suffer from instability, leading to challenges in purification, storage, and handling.[1] The N-methyliminodiacetic acid (MIDA) protecting group elegantly circumvents these issues by forming a stable, crystalline, and chromatographically-compatible boronate ester.[2][3] This enhanced stability is a significant boon in multi-step syntheses, allowing for the incorporation of the boronic acid functionality early in a synthetic sequence.[4]
The true power of the MIDA ester lies in its ability to undergo a "slow-release" of the active boronic acid under specific, mild basic conditions.[5] This controlled liberation of the reactive species in situ is particularly advantageous when working with boronic acids that are prone to decomposition under the reaction conditions, such as many heteroaryl and vinyl boronic acids.[6] This slow-release mechanism minimizes side reactions like protodeboronation and homocoupling, leading to cleaner reactions and higher yields of the desired cross-coupled products.[7]
The 2-bromo-6-fluoro substitution pattern on the phenyl ring of the title compound introduces additional strategic advantages. The fluorine atom can modulate the electronic properties of the ring and serve as a valuable handle for further functionalization or as a key pharmacophoric element, known to enhance metabolic stability and binding affinity in drug candidates.[8] The bromine atom provides a reactive handle for a subsequent cross-coupling reaction, enabling the use of this reagent in iterative cross-coupling strategies for the rapid assembly of complex molecules from simpler building blocks.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[7] this compound serves as an excellent coupling partner in these reactions for the synthesis of fluorinated biaryl compounds, which are key structural motifs in many kinase inhibitors and other therapeutic agents.[9][10]
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Synthesis of a 2-Fluoro-6-(pyridin-4-yl)bromobenzene Derivative
Introduction: The synthesis of biaryl compounds containing a pyridine moiety is of significant interest in medicinal chemistry, as this heterocycle is a common feature in kinase inhibitors. This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromopyridine to generate a key intermediate for further elaboration.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with 4-bromopyridine.
Detailed Experimental Protocol:
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1257650-76-2 | 344.02 | 1.0 | 1.0 |
| 4-Bromopyridine hydrochloride | 19524-06-2 | 194.45 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (344 mg, 1.0 mmol), 4-bromopyridine hydrochloride (233 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2-bromo-6-fluoro-4'-(pyridin-4-yl)biphenyl.
Expected Outcome: The reaction is expected to provide the desired biaryl product in good to excellent yield. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Iterative Cross-Coupling for the Synthesis of a Trisubstituted Aromatic Scaffold
Introduction: The presence of both a MIDA boronate and a bromine atom on the same aromatic ring allows for sequential, site-selective cross-coupling reactions. This iterative approach is a powerful strategy for the rapid construction of complex, multi-substituted aromatic compounds. This protocol outlines the first step of such a sequence, followed by the deprotection of the MIDA ester to reveal the boronic acid for a subsequent coupling.
Iterative Cross-Coupling Strategy:
Caption: An iterative cross-coupling strategy using this compound.
Protocol for MIDA Ester Deprotection:
Materials:
| Reagent | CAS Number | Molecular Weight |
| Biaryl MIDA Ester Intermediate | - | - |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Sodium Hydroxide (1 M aqueous) | 1310-73-2 | 40.00 |
| Hydrochloric Acid (1 M aqueous) | 7647-01-0 | 36.46 |
| Ethyl Acetate | 141-78-6 | 88.11 |
Procedure:
-
Dissolve the biaryl MIDA ester intermediate (1.0 mmol) in tetrahydrofuran (10 mL) in a round-bottom flask.
-
Add 1 M aqueous sodium hydroxide (2.0 mL, 2.0 mmol) and stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M aqueous hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude boronic acid can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Causality Behind Experimental Choices: The use of a mild aqueous base such as sodium hydroxide is sufficient to hydrolyze the MIDA ester without cleaving other sensitive functional groups.[1] The subsequent acidification protonates the resulting boronic acid, facilitating its extraction into an organic solvent.
Conclusion
This compound is a robust and versatile building block that offers significant advantages in the synthesis of complex molecules for medicinal chemistry research. Its benchtop stability simplifies handling and storage, while the MIDA protecting group allows for controlled, slow-release of the active boronic acid, leading to cleaner and more efficient Suzuki-Miyaura cross-coupling reactions. The presence of both a bromine atom and a MIDA boronate on the same scaffold enables powerful iterative cross-coupling strategies for the rapid diversification and construction of novel molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery and development endeavors.
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2-Bromo-6-fluorophenylboronic acid MIDA Ester: A Versatile Building Block for Modern Organic Synthesis
Introduction: The Power of Controlled Reactivity in Cross-Coupling Chemistry
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acid building blocks, which can be prone to decomposition via pathways such as protodeboronation, oxidation, and polymerization.[2] This instability can lead to diminished reaction yields and complicates long-term storage and handling.
To address these challenges, the development of air- and moisture-stable boronic acid surrogates has been a significant area of research. Among the most successful of these are the N-methyliminodiacetic acid (MIDA) boronate esters.[3][4] By converting the sp²-hybridized boron of a boronic acid to a more stable sp³-hybridized center, the MIDA ligand effectively "protects" the boronic acid functionality.[5] This protection renders the MIDA boronate unreactive under standard anhydrous cross-coupling conditions, yet the boronic acid can be readily unmasked in situ through a "slow-release" mechanism under mild aqueous basic conditions.[3][5]
This application note provides a detailed guide to the use of 2-Bromo-6-fluorophenylboronic acid MIDA ester , a bifunctional building block that exemplifies the utility of MIDA boronates in organic synthesis. Its unique combination of a nucleophilic MIDA boronate and an electrophilic bromo-fluoro-substituted aromatic ring makes it a powerful tool for the controlled, sequential introduction of a 2-bromo-6-fluorophenyl moiety into complex molecules. We will explore its properties, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling, and discuss the underlying principles that make it an invaluable reagent for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a free-flowing, crystalline solid that exhibits remarkable stability, allowing for convenient handling and long-term storage under ambient conditions.[6] Its compatibility with silica gel chromatography simplifies purification and reaction monitoring.[3]
| Property | Value | Reference |
| CAS Number | 1257650-76-2 | [6] |
| Appearance | Off-white to light yellow powder | [6] |
| Purity | ≥97% | |
| Storage | Keep in a cool, dry place | [6] |
| Stability | Bench-top stable under air, compatible with chromatography | [5] |
The MIDA Advantage: A Deeper Look at the Mechanism of Action
The key to the utility of this compound lies in the reversible protection of the boronic acid. The MIDA ligand, N-methyliminodiacetic acid, is a tridentate ligand that complexes with the boron atom, changing its hybridization from sp² to sp³. This tetrahedral geometry shields the boron's empty p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]
Under anhydrous conditions, the MIDA boronate is inert to the palladium catalyst. However, in the presence of an aqueous base (e.g., K₃PO₄, NaOH, or NaHCO₃), the MIDA ligand is slowly hydrolyzed, releasing the free 2-bromo-6-fluorophenylboronic acid.[5][7] This newly formed, reactive boronic acid can then participate in the catalytic cycle. This "slow-release" mechanism is crucial as it maintains a low concentration of the potentially unstable free boronic acid in the reaction mixture at any given time, thus minimizing side reactions and decomposition.[3]
Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
The following protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This reaction serves as a foundational example of how this building block can be used to synthesize more complex biaryl structures.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-tert-butylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate, aqueous solution (e.g., 3.0 M K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (5 mol%), and SPhos (10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the aqueous potassium phosphate solution. The use of a biphasic solvent system with water is essential for the in situ deprotection of the MIDA boronate.[7]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically between 60-100 °C) for the required time (typically 4-24 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Protocol for MIDA Ester Deprotection
In some synthetic strategies, it may be desirable to generate the free boronic acid from the MIDA ester prior to its use in a subsequent reaction. This can be achieved through a simple hydrolysis procedure.
Materials:
-
This compound
-
Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Organic solvent (e.g., THF or methanol)
-
Acid for neutralization (e.g., 1 M HCl)
Experimental Protocol:
-
Dissolution: Dissolve the this compound in an organic solvent such as THF or methanol.
-
Hydrolysis: Add the aqueous base to the solution and stir at room temperature. The reaction is typically complete within a few hours.[5]
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free 2-bromo-6-fluorophenylboronic acid. Note that the free boronic acid may be less stable than its MIDA ester counterpart and should ideally be used immediately in the next synthetic step.
Conclusion: A Key Enabler for Complex Molecule Synthesis
This compound is a testament to the power of strategic protecting group chemistry in expanding the horizons of organic synthesis. Its exceptional stability, ease of handling, and controlled reactivity make it a superior alternative to the corresponding free boronic acid. For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, this building block offers a reliable and efficient means to introduce the 2-bromo-6-fluorophenyl motif. The protocols and principles outlined in this application note are intended to provide a solid foundation for the successful application of this versatile reagent in a wide array of synthetic endeavors.
References
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J&H CHEM, this compound CAS NO.1257650-76-2, [Link].
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Application Note & Protocol: Deprotection of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
Introduction: The Strategic Role of MIDA Boronates in Synthesis
N-methyliminodiacetic acid (MIDA) boronates have become indispensable tools in modern organic synthesis.[1] They serve as exceptionally robust and versatile surrogates for boronic acids, which are often prone to decomposition, protodeboronation, or formation of trimeric boroxines.[2][3] The MIDA ligand forms a stable, tridentate complex with the boron atom, changing its hybridization from sp² to sp³ and thereby masking its reactivity.[3][4] This protection strategy renders the boron moiety stable to a wide range of reaction conditions, including chromatography, oxidation, and anhydrous cross-coupling, even at elevated temperatures.[2][3][5]
The true power of the MIDA boronate platform lies in its capacity for controlled deprotection.[6][7] This allows for the timely release of the reactive sp²-hybridized boronic acid, enabling its participation in subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[2][3] This application note provides a detailed guide to the deprotection of a specific, highly functionalized building block, 2-Bromo-6-fluorophenylboronic acid MIDA ester, outlining both rapid deprotection for isolation and in situ slow-release protocols for direct use in cross-coupling reactions.
Mechanistic Underpinnings of MIDA Boronate Hydrolysis
The hydrolytic cleavage of the MIDA group is not a monolithic process. Extensive mechanistic studies have revealed two distinct and tunable pathways, the selection of which dictates the rate and application of the deprotection.[8][9][10]
-
Fast Release (Base-Mediated Hydrolysis): This pathway is dominant under strongly basic aqueous conditions (e.g., NaOH). The mechanism involves a rate-limiting attack of a hydroxide ion at one of the MIDA ester's carbonyl carbons.[8][9] This pathway is exceptionally rapid, often completing within minutes at room temperature, and is ideal for the preparative isolation of the free boronic acid.[3][11] The rate is largely insensitive to the electronic properties of the organic substituent on the boron atom.[8]
-
Slow Release (Neutral Hydrolysis): This alternative mechanism does not require a strong exogenous base and proceeds via a rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[9] This process is significantly slower, taking several hours, and its rate can be modulated by temperature and the water activity of the medium.[8][11] This pathway is the foundation of "slow-release" cross-coupling, where a mild base like K₃PO₄ is used to generate the boronic acid in situ at a rate that matches its consumption in the catalytic cycle, minimizing decomposition of sensitive boronic acids.
Figure 1. Comparative workflows for fast vs. slow MIDA deprotection.
Data Summary: Deprotection Conditions
The choice of deprotection strategy is dictated entirely by the desired experimental outcome. The following table summarizes the key parameters for each approach.
| Condition | Primary Reagent | Typical Solvent System | Temperature | Typical Time | Primary Application |
| Rapid Deprotection | 1 M aq. NaOH | THF / H₂O | Room Temp. (23 °C) | < 15 minutes | Isolation of the pure boronic acid.[2][3][11] |
| Slow-Release | K₃PO₄ | Dioxane / H₂O (e.g., 5:1) | 60–100 °C | 2–24 hours | In situ generation for Suzuki-Miyaura cross-coupling.[12][11] |
| Mild Deprotection | aq. NaHCO₃ | THF / Methanol | Room Temp. (23 °C) | Several hours | Deprotection for sensitive substrates.[2][3][7] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Rapid Deprotection for Isolation of 2-Bromo-6-fluorophenylboronic Acid
This protocol is designed for the efficient and complete hydrolysis of the MIDA ester to yield the free boronic acid, which can be isolated and used in subsequent steps.
Materials and Reagents:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
3 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: To a round-bottom flask, add this compound (1.0 equiv). Dissolve the solid in THF (approx. 0.2 M concentration).
-
Hydrolysis: While stirring vigorously at room temperature (23 °C), add 1 M aqueous NaOH (3.0 equiv).
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in less than 15 minutes, indicated by the full consumption of the starting MIDA ester.
-
Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~2 by the dropwise addition of 3 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-6-fluorophenylboronic acid.
-
Purification: The crude product can be purified by recrystallization or trituration if necessary. The resulting boronic acid should be stored under an inert atmosphere and used promptly due to the potential instability of ortho-substituted boronic acids.[12]
Figure 2. Workflow for rapid deprotection and isolation.
Protocol 2: In Situ Deprotection for Slow-Release Suzuki-Miyaura Coupling
This protocol leverages the slow-release phenomenon for a one-pot cross-coupling reaction, which is particularly advantageous for unstable boronic acids.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 - 7.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (e.g., 7.5 equiv), palladium catalyst, and ligand.[12][11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to form the desired ratio (e.g., 5:1 dioxane/H₂O) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[11] The limited water content is crucial for modulating the hydrolysis rate.[8][13]
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C).
-
Monitoring: Monitor the progress of the cross-coupling reaction by TLC or LC-MS until the starting aryl halide is consumed. Reaction times can vary from 2 to 24 hours.[12][11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Purification: Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.
Expertise & Field-Proven Insights
-
Causality of Reagent Choice: The dramatic difference in hydrolysis rates between NaOH and K₃PO₄ is a direct consequence of pH and the underlying mechanism.[8] NaOH provides a high concentration of hydroxide ions, directly engaging the fast carbonyl-attack pathway.[9] K₃PO₄ is a weaker base and, more importantly, is used in solvent systems with low water activity, which disfavors the fast pathway and allows the much slower B-N bond cleavage mechanism to proceed, enabling the "slow-release" effect.[8]
-
Self-Validating Protocols: Reaction progress for both protocols should be rigorously monitored. For Protocol 1, the disappearance of the lipophilic MIDA ester (higher Rf on TLC) and the appearance of the more polar boronic acid (lower Rf) is a clear indicator of reaction completion. For Protocol 2, success is validated by the consumption of the limiting halide partner and the formation of the desired biaryl product.
-
Troubleshooting - Incomplete Deprotection: If rapid deprotection (Protocol 1) is sluggish, ensure the NaOH solution is fresh and the stirring is vigorous enough to overcome phase-transfer limitations between the organic THF and aqueous base.[8]
-
Troubleshooting - Boronic Acid Decomposition: The product, 2-Bromo-6-fluorophenylboronic acid, like many ortho-substituted boronic acids, may be susceptible to decomposition.[12] After isolation via Protocol 1, it is best to use it immediately. The slow-release method (Protocol 2) inherently mitigates this issue by keeping the standing concentration of the unstable boronic acid low throughout the reaction.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Semantic Scholar. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH National Library of Medicine. [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]
-
Organic Syntheses. (2017). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]
-
Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... [Link]
-
Williams, A. F., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. NIH National Library of Medicine. [Link]
Sources
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
purification of products from 2-Bromo-6-fluorophenylboronic acid MIDA ester reactions
Topic: Purification of Products from 2-Bromo-6-fluorophenylboronic acid MIDA Ester Reactions
Abstract
N-methyliminodiacetic acid (MIDA) boronates have become indispensable tools in modern organic synthesis, particularly in iterative cross-coupling strategies for the construction of complex small molecules.[1][2][3] Their remarkable stability to air, moisture, and chromatography makes them superior alternatives to traditionally labile boronic acids.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of reaction products derived from this compound. We delve into the fundamental properties of MIDA boronates that govern their behavior during purification and present detailed, field-proven protocols for various purification techniques, including flash column chromatography, precipitation, and a specialized "catch-and-release" strategy.
Introduction: The Role of this compound in Synthesis
This compound is a versatile bifunctional building block. The aryl bromide moiety serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the MIDA-protected boronic ester provides a stable, latent boronic acid for subsequent transformations.[8][9] The MIDA ligand protects the boronic acid from the anhydrous conditions typical of many cross-coupling reactions, preventing unwanted side reactions and decomposition.[7][9] This protection can be cleanly removed under mild aqueous basic conditions to liberate the free boronic acid for a subsequent coupling event.[4][7]
The success of multi-step syntheses using this and other MIDA boronate building blocks hinges on the efficient and high-yielding purification of each intermediate. The unique physicochemical properties of MIDA boronates make their purification distinct from that of traditional boronic acids or other organoboron species.
Foundational Principles: Chemical Properties Guiding Purification
Understanding the properties of the target molecule and potential impurities is paramount for designing an effective purification strategy.
Key Characteristics of MIDA Boronates
MIDA boronates possess a unique combination of properties that are highly advantageous for purification:
-
Chromatographic Stability: Unlike many boronic acids and other boronic esters that can degrade or irreversibly bind to silica gel, MIDA boronates are universally compatible with silica gel chromatography.[4][5][7] This stability is attributed to the tetracoordinate, sp³-hybridized boron center, which is kinetically stable and less susceptible to attack or decomposition on the acidic silica surface.[7][9]
-
Crystallinity: MIDA boronates are typically free-flowing, crystalline solids.[4][10] This high crystallinity often permits purification by non-chromatographic methods such as precipitation or recrystallization, which can be highly efficient for large-scale work.
-
Solubility Profile: They are generally soluble in common organic solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (DCM), but have lower solubility in non-polar solvents like hexanes or diethyl ether.[4][11] This differential solubility is the basis for purification by precipitation.
-
Stability to Aqueous Work-up: MIDA boronates are generally stable to aqueous extractions with water, brine, and even mild aqueous acids, allowing for the straightforward removal of inorganic salts and water-soluble byproducts.[4] However, prolonged exposure to aqueous base will lead to hydrolysis.[7][12]
The Post-Reaction Landscape: A Typical Crude Mixture
Following a typical Suzuki-Miyaura coupling reaction, the crude mixture will contain a variety of components that must be separated:
-
Desired Product: The coupled MIDA boronate.
-
Starting Materials: Unreacted this compound and the coupling partner.
-
Catalyst Residues: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.
-
Reaction Byproducts: Inorganic salts from the base (e.g., K₃PO₄, K₂CO₃), and potential organic byproducts from homocoupling or protodeboronation.[13]
Strategic Purification Workflows
The choice of purification strategy depends on the scale of the reaction, the properties of the product, and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: General decision workflow for purifying MIDA boronate products.
Flash Column Chromatography
This is the most versatile and commonly employed technique for purifying MIDA boronates. The inherent stability of the MIDA group on silica gel allows for excellent separation and recovery.[4][7]
Causality: The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase (eluent). MIDA boronates, while polar enough to separate from non-polar byproducts, typically elute cleanly without the extensive tailing or decomposition seen with unprotected boronic acids.
Eluent Selection: A gradient of ethyl acetate in hexanes is the standard starting point. The polarity can be fine-tuned based on the specific product.
| Eluent System Component | Purpose | Typical % |
| Hexanes/Heptane | Non-polar base eluent | 50-90% |
| Ethyl Acetate (EtOAc) | Primary polar eluent | 10-50% |
| Dichloromethane (DCM) | Can improve solubility of some substrates | Used as substitute for EtOAc |
| Methanol (MeOH) | Increases eluent polarity for highly polar products | 1-10% (added to EtOAc) |
| Tetrahydrofuran (THF) | Strong eluent for very polar MIDA boronates | 10-20% (added to EtOAc) |
Purification by Precipitation/Crystallization
Leveraging the high crystallinity of MIDA boronates, this method can be a rapid and scalable alternative to chromatography.[10]
Causality: This technique relies on creating a supersaturated solution from which the desired product selectively crystallizes or precipitates, leaving impurities behind in the solvent. A common approach involves dissolving the crude material in a good solvent (e.g., THF, EtOAc) and then adding a poor solvent (anti-solvent, e.g., hexanes, diethyl ether) to induce precipitation.[11][14]
"Catch-and-Release" Purification
This elegant strategy is particularly powerful for automated or iterative synthesis platforms. It exploits the binary affinity of MIDA boronates for silica gel.[10][14] In a "catch" step, the MIDA boronate is adsorbed onto a silica gel cartridge while impurities are washed away. In the "release" step, a stronger solvent is used to elute the purified MIDA boronate.[14]
Caption: The "Catch-and-Release" purification workflow on a silica cartridge.
Detailed Experimental Protocols
Safety Precaution: this compound and its derivatives may cause skin, eye, and respiratory irritation.[15] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Purification by Flash Column Chromatography
-
Aqueous Work-up: a. Quench the reaction mixture by pouring it into a separatory funnel containing ethyl acetate (EtOAc, ~10 mL per mmol of limiting reagent) and deionized water (~10 mL per mmol). b. Shake the funnel, allow the layers to separate, and drain the aqueous layer. c. Wash the organic layer sequentially with deionized water (1 x 10 mL/mmol) and saturated aqueous sodium chloride (brine, 1 x 10 mL/mmol). The brine wash helps to remove residual water from the organic phase.[10] d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator.
-
Column Preparation and Elution: a. Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes) and pack the column. b. Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column. c. Elute the column with a gradually increasing polarity gradient (e.g., from 10% to 50% EtOAc in hexanes). d. Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and remove the solvent in vacuo to yield the purified MIDA boronate.
Protocol 2: Purification by Precipitation
-
Initial Work-up: a. Perform an aqueous work-up as described in Protocol 1, steps 1a-1d. b. After concentrating the organic phase, redissolve the crude residue in a minimal amount of a "good" solvent in which the product is highly soluble, such as THF or EtOAc (~1-2 mL per mmol).
-
Induce Precipitation: a. While stirring the solution, slowly add a non-polar "anti-solvent" in which the product is poorly soluble, such as hexanes or diethyl ether, until the solution becomes cloudy and a precipitate begins to form.[11][14] b. Continue adding the anti-solvent (typically 5-10 volumes relative to the "good" solvent). c. Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: a. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent. b. Dry the solid under high vacuum to remove residual solvents.
Protocol 3: "Catch-and-Release" on a Silica Cartridge
-
Loading (Catch): a. Dissolve the crude, concentrated reaction mixture in a suitable solvent (e.g., THF). b. Load this solution onto a pre-packed silica gel cartridge (e.g., a Sep-Pak). The MIDA boronate product will adsorb strongly to the silica.[10][14]
-
Washing: a. Wash the cartridge with several column volumes of a solvent system that will elute impurities but not the desired MIDA boronate. A mixture of diethyl ether (Et₂O) and methanol (MeOH) is often effective for this purpose.[10][14] Monitor the eluent by TLC to ensure no product is being lost.
-
Elution (Release): a. Once all impurities have been washed away, switch the eluting solvent to pure THF. b. THF is a strong enough solvent to mobilize the MIDA boronate and elute it from the cartridge.[10][14] c. Collect the THF eluent, which now contains the purified product, and concentrate it under reduced pressure. This solution can often be used directly in the next synthetic step.
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product streaks on TLC / poor separation in column | 1. Compound is too polar for the eluent system. 2. Strong interaction with acidic silica. | 1. Increase eluent polarity by adding MeOH (1-5%). 2. Use neutral alumina instead of silica gel.[16] 3. Deactivate silica by pre-treating with a base like triethylamine.[16] |
| Low recovery of product from column | 1. Product is irreversibly adsorbed to the stationary phase. 2. Product is co-eluting with an impurity. | 1. Use a less-retentive stationary phase (neutral alumina). 2. If possible, switch to a non-chromatographic method like precipitation. 3. Optimize the eluent system for better separation. |
| NMR shows free boronic acid in the final product | 1. Accidental hydrolysis during a basic aqueous work-up. 2. Hydrolysis on a wet or highly acidic silica gel column. | 1. Ensure any basic wash is brief and performed cold. 2. Use rigorously dried solvents and glassware for chromatography.[16] 3. Use freshly opened or dried silica gel. |
| Final product is colored (e.g., grey/black) | 1. Palladium catalyst residue has co-eluted with the product. | 1. Before chromatography, filter the crude solution through a small plug of Celite to remove precipitated palladium black. 2. Consider treatment with a palladium scavenger resin. |
References
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
- Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society.
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- MIDA Boron
- Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Kelly, A., et al. (2020).
- Apparatus and Methods for the Automated Synthesis of Small Molecules.
- Knapp, D. M., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
- A Mild and Simple Method for Making MIDA Boron
- Blair, D. J., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
- How to purify boronic acids/boronate esters?
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
- MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH.
- MIDA-protected Boron
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- This compound SDS. BLDpharm.
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- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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scale-up of Suzuki reactions with 2-Bromo-6-fluorophenylboronic acid MIDA ester
Application Note & Protocol
Topic: Strategic Scale-Up of Suzuki-Miyaura Cross-Coupling Reactions Utilizing 2-Bromo-6-fluorophenylboronic Acid MIDA Ester for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura Coupling in Pharmaceutical Manufacturing
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry, due to its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many active pharmaceutical ingredients (APIs), frequently relies on this powerful transformation. However, transitioning a Suzuki reaction from a bench-scale procedure to a large-scale manufacturing process introduces significant challenges, including ensuring batch-to-batch consistency, managing process safety, controlling impurity profiles, and maintaining cost-effectiveness.
A key challenge in many Suzuki couplings is the stability and handling of the boronic acid component. Traditional boronic acids can be prone to decomposition and protodeboronation, especially under the rigorous conditions often required for large-scale production. To address this, N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution. MIDA boronates are air-stable, crystalline solids that are generally unreactive under standard anhydrous cross-coupling conditions. The boronic acid can be readily "unmasked" in a controlled fashion at the desired moment by the addition of a mild aqueous base, allowing for a slow release of the active boronic acid into the reaction mixture. This slow-release characteristic is particularly advantageous for large-scale reactions as it helps to maintain a low concentration of the active boronic acid, which can mitigate side reactions and improve overall process robustness.
This application note provides a detailed protocol and technical guide for the scale-up of a Suzuki-Miyaura reaction using this compound, a sterically hindered and electronically deactivated substrate, highlighting the practical advantages of MIDA boronates in a manufacturing context.
The Strategic Advantage of MIDA Boronates in Scale-Up
The use of this compound offers several distinct advantages for a scalable process:
-
Enhanced Stability and Handling: Unlike many free boronic acids, MIDA boronates are exceptionally stable, crystalline solids. This simplifies storage, handling, and accurate dispensing in a plant environment, reducing the risk of decomposition and ensuring consistent reagent quality.
-
Controlled Release Dynamics: The MIDA protecting group is cleaved in the presence of an aqueous base, slowly releasing the active boronic acid. This controlled release is crucial for maintaining a low steady-state concentration of the reactive boronic acid, which in turn minimizes competitive side reactions such as protodeboronation and homocoupling.
-
Improved Reaction Performance: For challenging substrates, such as the sterically hindered 2-bromo-6-fluorophenyl moiety, the slow release of the boronic acid can lead to higher yields and cleaner reaction profiles by preventing the accumulation of reactive intermediates that could lead to decomposition or byproduct formation.
-
Telescoping of Reactions: The stability of MIDA boronates allows for their use in multi-step, one-pot reaction sequences where the presence of a free boronic acid would be detrimental in earlier steps.
The overall workflow for a Suzuki-Miyaura coupling using a MIDA boronate is depicted below.
Caption: In-Process Control (IPC) Workflow.
Step 5: Reaction Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) to the reactor to dissolve the solids and dilute the mixture.
-
Transfer the mixture to a separatory funnel or an extraction vessel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine to remove inorganic salts and residual solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 6: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel to yield the pure biaryl product. The choice of purification method will depend on the scale of the reaction and the required purity of the final compound.
Key Considerations for a Robust Scale-Up
-
Catalyst and Ligand Selection: While Pd(dppf)Cl₂ is a robust catalyst, for particularly challenging substrates or to improve cost-effectiveness, screening of other palladium sources (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) may be beneficial. Catalyst loading is a critical parameter to optimize; it should be as low as possible to minimize cost and residual palladium in the final product, without compromising reaction time and yield.
-
Base Selection and Stoichiometry: Potassium phosphate (K₃PO₄) is an effective base for the in-situ deprotection of the MIDA boronate. The amount of base is critical; typically, 3 equivalents are used to ensure complete deprotection and to neutralize the acids formed during the catalytic cycle. The physical form (e.g., particle size) of the base can also impact the reaction rate in a multiphasic system.
-
Solvent System: The choice of solvent is crucial for ensuring sufficient solubility of all components and for achieving the desired reaction temperature. A mixture of an organic solvent (like 1,4-dioxane or 2-MeTHF) and water is standard for MIDA boronate couplings. The ratio of organic solvent to water should be optimized to balance the deprotection rate and the reaction rate.
-
Temperature Control: Exothermic events are a major safety concern during scale-up. The temperature of the reaction must be carefully controlled. The slow-release nature of the MIDA boronate can help to moderate the exotherm of the reaction compared to using a more reactive free boronic acid. A thorough thermal hazard assessment is recommended before proceeding to a large scale.
-
Impurity Profile: Potential impurities include homocoupled products (from both the MIDA ester and the aryl halide), protodeboronated starting material, and residual palladium. Understanding the impurity profile is essential for developing an effective purification strategy. The slow-release mechanism of MIDA boronates is known to significantly reduce the formation of homocoupled byproducts.
Conclusion
The use of this compound provides a reliable and scalable solution for the synthesis of complex biaryl compounds. The enhanced stability, handling properties, and controlled reactivity of the MIDA boronate address many of the common challenges associated with the scale-up of Suzuki-Miyaura reactions. By carefully optimizing the reaction parameters, including catalyst system, base, and solvent, and by implementing robust in-process controls, this methodology can be effectively translated from the laboratory to a manufacturing setting, enabling the efficient production of key pharmaceutical intermediates.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with diverse building blocks. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the predictable synthesis of a broad range of C-2-substituted indoles. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in cross-coupling. Angewandte Chemie International Edition, 53(15), 3970-4001. [Link]
-
Boruah, M., & Deka, R. C. (2014). A DFT study on the transmetalation step of Suzuki–Miyaura cross-coupling reaction with MIDA-boronates. RSC Advances, 4(90), 49301-49309. [Link]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-6-fluorophenylboronic acid MIDA ester
Welcome to the technical support center for 2-Bromo-6-fluorophenylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. We have compiled a series of troubleshooting guides and frequently asked questions to ensure the successful application of this versatile reagent in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing a low or no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving a MIDA boronate can stem from several factors, primarily related to the deprotection of the MIDA group to the active boronic acid and the stability of the subsequently formed boronic acid.
Potential Causes and Solutions:
-
Incomplete MIDA Deprotection: The MIDA ester is a protecting group that renders the boronic acid unreactive towards transmetalation under anhydrous cross-coupling conditions.[1][2] Deprotection is required to generate the reactive sp2-hybridized boronic acid.[1] This is typically achieved with a mild aqueous base.[1][3]
-
Troubleshooting:
-
Choice of Base and Conditions: While strong bases like NaOH can lead to rapid deprotection, they can also promote side reactions.[4] A milder base such as potassium phosphate (K₃PO₄) is often effective and allows for a "slow release" of the boronic acid, which can be beneficial, especially with unstable boronic acids.[4] The rate of hydrolysis is influenced by pH, water activity, and mass-transfer rates.[5][6][7]
-
Solvent System: The presence of water is crucial for MIDA boronate hydrolysis.[8] Ensure your solvent system (e.g., dioxane/water, THF/water) contains an adequate amount of water.[4][8]
-
Temperature: Increasing the reaction temperature can enhance the rate of MIDA deprotection.[4]
-
-
-
Protodeboronation of the in situ Generated Boronic Acid: Once deprotected, the 2-bromo-6-fluorophenylboronic acid is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[9][10][11] This is a common decomposition pathway for boronic acids, especially electron-deficient ones.[12]
-
Troubleshooting:
-
Slow Release Strategy: Employing conditions that favor the slow, controlled release of the boronic acid from the MIDA ester can minimize its concentration in the reaction mixture at any given time, thus reducing the likelihood of protodeboronation.[4] This can be achieved by using K₃PO₄ as the base at a moderate temperature (e.g., 60 °C).[4]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the unimolecular protodeboronation.
-
-
-
Catalyst Inactivity or Decomposition: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.
-
Troubleshooting:
-
Ligand Choice: For challenging couplings, consider using more robust and electron-rich phosphine ligands, such as SPhos or Buchwald-type ligands, which can stabilize the palladium catalyst and promote oxidative addition.[4][13]
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can lead to the formation of palladium black and catalyst deactivation.[14]
-
-
Issue 2: Formation of a Significant Amount of Homocoupled Product
Question: My reaction is producing a significant amount of the homocoupled product (1,1'-biphenyl, 3,3'-difluoro-2,2'-dibromo-). What is causing this side reaction?
Answer:
Homocoupling of boronic acids is a known side reaction in Suzuki-Miyaura couplings.[14] It is often promoted by the presence of oxygen and can occur when Pd(II) species are present in the reaction mixture.[14]
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Troubleshooting: Rigorous degassing of the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) is critical.[13]
-
-
Pd(II) Precatalyst Reduction: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be coupled with the homocoupling of the boronic acid.[14]
-
Troubleshooting: While often unavoidable with Pd(II) sources, ensuring an efficient and rapid entry into the catalytic cycle can minimize this. The use of phosphine ligands that facilitate this reduction can be beneficial.
-
-
Reaction Conditions: Certain bases and solvents can influence the rate of homocoupling.
-
Troubleshooting: A careful optimization of the base and solvent system may be necessary.
-
Issue 3: Debromination of the Starting Material or Product
Question: I am observing the formation of 1-fluoro-3-(boronic acid MIDA ester)benzene or the corresponding debrominated coupled product. How can I prevent this?
Answer:
Debromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom. This can occur on the starting material or the coupled product and is often mediated by a palladium-hydride (Pd-H) species.
Potential Causes and Solutions:
-
Formation of Palladium-Hydride Species: Pd-H species can form from various sources in the reaction mixture, such as amine bases or alcohol solvents.[14]
-
Troubleshooting:
-
Choice of Base: Avoid using amine bases if debromination is a significant issue. Inorganic bases like carbonates or phosphates are generally preferred.
-
Solvent Purity: Ensure solvents are anhydrous and free of impurities that could act as hydride sources.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is generally a bench-stable, free-flowing crystalline solid that is tolerant to air and moisture.[15][16] For long-term storage, it is recommended to keep it in a cool, dry place in a tightly sealed container.[16][17]
Q2: Is this compound compatible with silica gel chromatography?
A2: Yes, one of the significant advantages of MIDA boronates is their stability to silica gel chromatography, which allows for convenient purification.[2][15]
Q3: What is the mechanism of MIDA boronate deprotection?
A3: The hydrolysis of MIDA boronates can proceed through two distinct mechanisms: a base-mediated pathway and a neutral pathway.[5][6] The base-mediated hydrolysis is significantly faster and involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[5][6][7] The neutral hydrolysis pathway involves the rate-limiting cleavage of the B-N bond by a cluster of water molecules.[5][6] The operative mechanism is dictated by the pH and water activity of the reaction medium.[5][6][7]
Q4: How does the fluorine substituent affect the reactivity of the boronic acid?
A4: The ortho-fluorine substituent in 2-bromo-6-fluorophenylboronic acid increases the Lewis acidity of the boron center.[18] This can influence its reactivity in the Suzuki-Miyaura coupling. The increased acidity can also make the corresponding boronic acid more susceptible to protodeboronation under certain basic conditions.
Q5: Can I use fluoride-based bases like CsF or KF in my reaction?
A5: While fluoride ions are commonly used as bases in Suzuki-Miyaura couplings, it's important to note that fluoride can also interact with the boronic acid. It has been reported that fluoride can protect boronic acids from copper(I)-mediated decomposition.[19][20] In the context of palladium-catalyzed couplings, fluoride bases can be effective. However, their impact on the MIDA deprotection and the stability of the resulting boronic acid should be considered and potentially optimized for your specific system.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| MIDA Boronate | 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Palladium Precatalyst | 2-5 mol % Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | 4-10 mol % SPhos or other Buchwald ligands | Electron-rich, bulky phosphine ligands are often effective for challenging couplings.[4] |
| Base | 3.0 equivalents K₃PO₄ | Promotes slow release of the boronic acid, minimizing side reactions like protodeboronation.[4] |
| Solvent | Dioxane/H₂O (5:1) or THF/H₂O (5:1) | A mixture of an organic solvent and water is necessary for both solubility of reagents and hydrolysis of the MIDA ester.[4][8] |
| Concentration | 0.1 M | A good starting concentration for optimization. |
| Temperature | 60-100 °C | Higher temperatures can promote both MIDA deprotection and the cross-coupling reaction.[4] |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol %), and ligand (e.g., SPhos, 4-10 mol %).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the base (e.g., K₃PO₄, 3.0 eq.).
-
Add the degassed solvent system (e.g., dioxane/H₂O, 5:1) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired coupled product.
Visualizations
Diagram 1: MIDA Boronate Deprotection and Suzuki-Miyaura Catalytic Cycle
Caption: MIDA deprotection and Suzuki cycle.
Diagram 2: Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for low yield.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-961. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14938–14951. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Li, M., Li, H., Li, S., Li, H., & Wang, S. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251–5253. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]
-
Dąbrowski, M., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3451. [Link]
-
Li, M., Li, H., Li, S., Li, H., & Wang, S. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 41(3), 83-93. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2210–2221. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
J&H CHEM. (n.d.). This compound CAS NO.1257650-76-2. Retrieved from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 51(13), 2875–2883. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. This compound, CasNo.1257650-76-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 17. echemi.com [echemi.com]
- 18. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
Introduction: Navigating a Challenging Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] The use of N-methyliminodiacetic acid (MIDA) boronates has further expanded the utility of this reaction, offering air-stable, crystalline surrogates for often unstable boronic acids.[2][3] These reagents leverage a "slow-release" principle, where the active boronic acid is generated in situ under basic, aqueous conditions, minimizing decomposition pathways that can plague sensitive substrates.[2][4]
However, the coupling of 2-Bromo-6-fluorophenylboronic acid MIDA ester presents a formidable challenge. The substrate is sterically encumbered with two ortho-substituents, which can drastically slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[5][6] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation, ensuring higher yields and faster reaction times.
Core Concepts: The "Slow-Release" Mechanism and Steric Effects
Understanding the underlying principles is critical for effective troubleshooting. The reaction's success hinges on two interconnected processes: the hydrolysis of the MIDA boronate and the subsequent palladium-catalyzed cross-coupling.
1. MIDA Boronate Hydrolysis: The MIDA ester is unreactive in anhydrous coupling conditions.[3] Its deprotection is achieved under mild aqueous basic conditions, releasing the active sp²-hybridized boronic acid into the reaction mixture at a controlled rate.[2][7] This slow release is crucial because it keeps the concentration of the potentially unstable free boronic acid low, mitigating side reactions like protodeboronation.[2]
2. The Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the electrophile. This step can be sluggish for sterically hindered and electron-rich substrates.[6]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This involves the formation of a boronate species by the base.[8][9]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[10] This step is often accelerated by bulky ligands, especially for sterically congested products.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the coupling of this compound.
Q1: My reaction is extremely slow or has stalled completely. What are the primary causes?
A1: This is the most common issue for this substrate and typically points to problems in the catalytic cycle, exacerbated by steric hindrance.
-
Inefficient Catalyst System: The combination of ortho-bromo and ortho-fluoro groups creates significant steric bulk. Standard catalysts like those based on PPh₃ are often ineffective. You require a catalyst system designed for challenging couplings.[5]
-
Improper Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state.[10] This process can be inefficient and lead to side reactions like boronic acid homocoupling.
-
Insufficient MIDA Hydrolysis: The slow-release of the boronic acid depends on the base, solvent, and water content. If hydrolysis is too slow, the catalyst will have no boronic acid to couple with.
Q2: I'm observing significant formation of a de-brominated side product (1-fluoro-3-R-benzene). What is causing this?
A2: This side product arises from protodeboronation of your MIDA ester followed by coupling, or from hydrodehalogenation of your starting material. The former is more likely if the MIDA ester is hydrolyzing too quickly relative to the coupling rate.
-
Cause: The rate of boronic acid release is not synchronized with the catalytic turnover. If the free boronic acid accumulates because the Pd-catalyzed coupling is slow, it can be protonated and decompose.[2]
-
Solution 1 (Adjust Release Rate): The rate of MIDA hydrolysis is temperature-dependent. Lowering the reaction temperature can slow the release, better matching it to the coupling rate.[2]
-
Solution 2 (Optimize Catalyst): A more active catalyst system (see Q1) will consume the boronic acid faster as it is formed, preventing its accumulation and subsequent decomposition.[14]
Q3: My reaction yields are inconsistent, even when I run it under what I believe are identical conditions. What's wrong?
A3: Reproducibility issues often stem from subtle variations in reaction setup, particularly concerning atmospheric conditions and reagent quality.
-
Oxygen Sensitivity: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black) and increased homocoupling of the boronic acid.[10]
-
Solution: Rigorously degas your solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for at least 20-30 minutes before use.[18] Assemble your reaction under a positive pressure of inert gas.
-
-
Base Quality: Carbonate and phosphate bases can be hygroscopic. The amount of water present can affect the MIDA hydrolysis rate and overall reaction kinetics.
-
Solution: Use a freshly opened bottle of base or dry it in an oven before use if anhydrous conditions are being attempted (though some water is required for MIDA hydrolysis). For consistency, grinding the base to a fine powder can also help.[19]
-
-
Catalyst Source: The quality and age of your palladium source matter. Pd₂(dba)₃, for instance, can degrade over time.[10]
Q4: What is the optimal base and solvent combination for this coupling?
A4: There is no single "best" combination, but a good starting point for this specific MIDA boronate coupling is:
-
Base: Potassium phosphate (K₃PO₄). It is effective at promoting both the MIDA hydrolysis and the transmetalation step of the Suzuki cycle.[2][20] Typically, 2-3 equivalents are used.
-
Solvent: A mixture of an ethereal solvent and water, such as Dioxane/H₂O (5:1) or THF/H₂O (10:1) .[2][16] The organic solvent solubilizes the substrates and catalyst, while water is essential for the slow release of the boronic acid from the MIDA ester.[7][17]
Optimization Strategies & Data
Systematic optimization should focus on the four key parameters: Catalyst/Ligand, Base, Solvent, and Temperature.
| Parameter | Starting Condition | Alternative(s) to Screen | Rationale & Key Insights |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | SPhos Pd G2, in situ generation from Pd(OAc)₂/Pd₂(dba)₃ | Precatalysts offer reliability.[16] In situ systems may require a higher ligand:metal ratio (e.g., 1.2:1 to 2:1) for optimal performance.[16] |
| Ligand | XPhos (2-4 mol%) | SPhos, RuPhos | Bulky, electron-rich biaryl phosphines are critical for overcoming the steric hindrance of the 2,6-disubstituted system.[5][11][21] |
| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃, K₂CO₃ | K₃PO₄ provides a good balance for MIDA hydrolysis.[2] Cs₂CO₃ is a stronger base and may accelerate the reaction but could also increase side product formation. |
| Solvent System | Dioxane/H₂O (5:1) | THF/H₂O (10:1), Toluene/H₂O | The choice of solvent affects solubility and reaction temperature. Water is non-negotiable for the MIDA ester's slow release.[7][17] |
| Temperature | 80-100 °C | 60 °C to 110 °C | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. The MIDA release rate is also temperature-dependent.[2][22] |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol provides a reliable starting point for a 0.5 mmol scale reaction.
-
Reagent Preparation:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl halide partner (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).
-
-
Inert Atmosphere Setup:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).
-
-
Solvent Addition:
-
Add previously degassed Dioxane (2.5 mL) and degassed water (0.5 mL) via syringe. The final concentration will be ~0.17 M.
-
-
Reaction Execution:
-
Place the sealed vial into a preheated oil bath or heating block set to 90 °C.
-
Stir the reaction mixture vigorously for the desired time (e.g., 4-24 hours).
-
-
Monitoring & Work-up:
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
eScholarship.org. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
DOI. Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health (NIH). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
- Google Patents. Slow release of organoboronic acids in cross-coupling reactions.
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
CORE. iterative cross-coupling with mida boronates. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Merck Millipore. Buchwald Phosphine Ligands. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
National Institutes of Health (NIH). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
National Institutes of Health (NIH). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Semantic Scholar. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ResearchGate. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
Sources
- 1. Catalysts for Suzuki–Miyaura Coupling Reaction | MDPI [mdpi.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki-Miyaura Reactions of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with the sterically hindered and electronically complex substrate, 2-Bromo-6-fluorophenylboronic acid MIDA ester. Here, we move beyond generic protocols to provide in-depth troubleshooting strategies and mechanistic insights into the common challenge of catalyst poisoning and reaction failure.
Introduction: The Challenge of the ortho, ortho'-Substituted System
The 2-Bromo-6-fluorophenyl scaffold is a valuable building block in medicinal chemistry. However, its structure presents significant hurdles in cross-coupling. The ortho-bromo group creates steric hindrance that can impede the crucial oxidative addition step, while the electron-withdrawing nature of the ortho-fluoro group can influence the reactivity of the palladium catalyst.
The use of an N-methyliminodiacetic acid (MIDA) boronate ester is a strategic choice to stabilize the boronic acid, preventing premature decomposition and protodeboronation, which are common issues with this class of compounds.[1][2] However, the success of the reaction hinges on the precise, controlled hydrolysis of the MIDA ester to release the active boronic acid in situ. An imbalance in this release rate is a primary, yet often overlooked, cause of reaction failure. This guide will help you diagnose and resolve these complex issues.
Troubleshooting Guide: From Stalled Reactions to Optimal Yields
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic questions and actionable solutions.
Issue 1: Reaction Stalls at Low Conversion or Fails to Initiate
-
Question: My reaction shows little to no product formation after several hours, and I primarily recover starting materials. What is the likely cause?
-
Answer: This is the most common failure mode and typically points to one of two core problems: an inactive catalytic system or, more specifically for this substrate, failed in situ deprotection of the MIDA boronate.
Potential Cause A: Ineffective MIDA Boronate Hydrolysis The MIDA ester is a protecting group that must be cleaved to reveal the reactive boronic acid for transmetalation. This process is highly dependent on the base and the presence of water.[3]
-
Troubleshooting Steps:
-
Verify Your Base and Water Content: The "slow-release" of the boronic acid is typically achieved with a weak base like potassium phosphate (K₃PO₄) in a solvent system containing a specific amount of water (e.g., 5:1 dioxane/H₂O).[4] Anhydrous conditions will prevent hydrolysis and thus halt the reaction.
-
Ensure Base Quality: K₃PO₄ can be hygroscopic but can also be purchased as an anhydrous powder. Its effectiveness relies on a precise interplay with the added water. Ensure the base is finely powdered and well-dispersed.
-
Optimize the Solvent/Water Ratio: The rate of hydrolysis is sensitive to the water activity in the organic solvent.[5][6] If the reaction is stalled, consider slightly increasing the water content or the temperature to facilitate the release of the boronic acid. A typical starting point is a 5:1 to 10:1 ratio of organic solvent to water.
-
Potential Cause B: Catalyst Inactivity or Decomposition The palladium catalyst is sensitive to oxygen and other impurities.
-
Troubleshooting Steps:
-
Rigorous Degassing is Non-Negotiable: Oxygen can oxidize phosphine ligands and cause the precipitation of inactive Pd(0) black.[7][8] Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use a High-Quality, Air-Stable Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more robust and activate more reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction.
-
Evaluate Ligand Choice: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and reductive elimination steps.[9] Ligands like SPhos, XPhos, or RuPhos are excellent starting points.[1][4]
-
-
Issue 2: Significant Protodeboronation of the Starting Material is Observed
-
Question: My mass spectrometry analysis shows a significant peak corresponding to 1-bromo-3-fluorobenzene, but very little of my desired product. Why is my boronate being cleaved?
-
Answer: This indicates that the boronic acid is being released from the MIDA ester but is then undergoing protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) faster than it can be captured by the palladium complex in the catalytic cycle.
-
Troubleshooting Steps:
-
Slow Down the Hydrolysis: This is a classic case of the MIDA hydrolysis rate being too fast relative to the cross-coupling rate. The goal is to maintain a very low, steady-state concentration of the free boronic acid.
-
Decrease the reaction temperature.
-
Reduce the amount of water in the solvent system.
-
Consider a weaker or less soluble base.
-
-
Increase the Rate of Cross-Coupling:
-
Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
-
Ensure you are using an optimal, highly active ligand for the sterically demanding substrate. A ligand screen may be necessary.
-
-
-
Issue 3: Reaction Mixture Turns Black and Yield is Low
-
Question: Soon after heating, my reaction mixture turned from a clear yellow/brown to a black suspension, and the final yield was poor. What happened?
-
Answer: The formation of a black precipitate is almost always indicative of the formation of palladium black, a sign of catalyst decomposition.[10] This happens when the Pd(0) species in the catalytic cycle is unstable and aggregates.
-
Troubleshooting Steps:
-
Check for Oxygen: This is the most common cause. Review and improve your degassing and inert atmosphere technique.[7]
-
Ligand Stability and Ratio: The phosphine ligand's job is to stabilize the Pd(0) center.[9] If the ligand is degrading or if the Pd:ligand ratio is too low, the catalyst will be "naked" and prone to decomposition. Ensure you are using a 1:1 to 1:2 Pd:Ligand ratio for monodentate ligands.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. If possible, run the reaction at the lowest temperature that still allows for efficient MIDA hydrolysis and coupling (e.g., 60-80 °C).
-
-
Mechanistic Insights & Key Visualizations
Understanding the underlying processes is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle and Points of Failure
The cycle involves three main stages. For a sterically hindered substrate, both oxidative addition and reductive elimination can be slow, making catalyst stability paramount.
Caption: The Suzuki-Miyaura catalytic cycle with potential failure points.
The Critical Role of MIDA Boronate Hydrolysis
The MIDA boronate is unreactive in the Suzuki coupling until it is hydrolyzed. This hydrolysis can proceed via two main pathways: a fast, base-mediated (hydroxide) attack, or a slower, neutral pathway involving water clusters.[5][6] For slow-release applications, conditions are chosen to favor the slower pathway, preventing a buildup of the unstable boronic acid.
Caption: Controlled release of boronic acid from its MIDA ester.
Frequently Asked Questions (FAQs)
-
Q1: Why can't I just use the 2-Bromo-6-fluorophenylboronic acid directly?
-
A1: Boronic acids with ortho-substituents, especially electron-withdrawing ones, can be highly unstable. They are prone to decomposition on the benchtop and rapid protodeboronation under basic reaction conditions. The MIDA ester provides exceptional stability, allowing for storage and handling, and its slow-release characteristic is crucial for achieving good yields in the coupling reaction.[1][4]
-
-
Q2: Can the fluoride atom on the ring poison the palladium catalyst?
-
A2: While C-F bond activation by palladium is generally difficult and requires harsh conditions, fluoride ions in solution can interact with the catalyst.[11] Some studies suggest that fluoride can coordinate to the palladium center, potentially forming less reactive [ArPdFL₂] complexes or other species that may slow down the catalytic cycle.[12] While not typically the primary cause of failure with an aryl bromide present (the C-Br bond is much weaker), it is a contributing factor to the electronic complexity of this substrate. Using a fluoride-free base (like K₃PO₄ or K₂CO₃) is standard practice and avoids adding excess fluoride ions.
-
-
Q3: What is the best starting point for reaction conditions?
-
A3: A robust starting point is crucial. See the table below for a well-vetted set of initial conditions.
-
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Coupling Partner | Aryl or Heteroaryl Halide | 1.2 equivalents |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 | 2 mol%. Air-stable, reliable activation. |
| Ligand | XPhos or SPhos | 4 mol% (if not using a precatalyst). |
| Base | K₃PO₄ (finely ground) | 3.0 equivalents. Optimal for slow MIDA hydrolysis. |
| Solvent System | 1,4-Dioxane / H₂O (5:1 v/v) | Provides the necessary water for hydrolysis. Ensure dioxane is peroxide-free. |
| Temperature | 60–80 °C | Balances the need for MIDA hydrolysis with catalyst stability. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidative degradation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide coupling partner (1.2 equiv), this compound (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting via Ligand Screening
If the general procedure yields poor results, a ligand screen is a logical next step.
-
Setup: Prepare 4-6 identical reaction vials as described in Protocol 1 (steps 1-2).
-
Variable Addition: To each vial, add a different palladium precatalyst/ligand combination. For example:
-
Vial 1: XPhos Pd G3
-
Vial 2: SPhos Pd G2
-
Vial 3: RuPhos Pd G3
-
Vial 4: Pd₂(dba)₃ + cataCXium A
-
-
Execution: Complete steps 4-6 from Protocol 1 for all vials simultaneously.
-
Analysis: Compare the conversion in each reaction by LC-MS or ¹H NMR of the crude mixtures to identify the most effective ligand for your specific coupling partners.
References
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. RSC Publishing. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. [Link]
-
Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health. [Link]
-
The Role of Phosphine Ligands in Palladium Catalysis. Boronpharm. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. American Chemical Society. [Link]
-
complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
- 11. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-6-fluorophenylboronic acid MIDA ester
Welcome to the technical support guide for 2-Bromo-6-fluorophenylboronic acid MIDA ester. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges related to the solubility of this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Nature of MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline solids that serve as protected surrogates for often unstable boronic acids.[1] The MIDA ligand coordinates to the boron atom, changing its hybridization from sp² to sp³, which effectively "protects" it.[2][3] This protection imparts remarkable stability, allowing for compatibility with a wide range of synthetic reagents and silica gel chromatography.[4] However, this crystalline nature can sometimes present solubility challenges compared to their boronic acid or pinacol ester counterparts.[5][6]
This guide addresses these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound isn't dissolving. What are the recommended starting solvents?
A1: The solubility of MIDA boronates is highly dependent on the specific organic substituent and the chosen solvent. For this compound, which is a relatively nonpolar, crystalline solid, a systematic approach to solvent selection is key.
MIDA boronates are generally soluble in a range of common organic solvents.[4] However, there is no single "best" solvent. We recommend starting with aprotic polar solvents, as they often provide the best balance of solvating power without promoting premature hydrolysis of the MIDA group.
Recommended Solvent Screening Protocol:
-
Primary Choices (Aprotic Polar): Begin with Tetrahydrofuran (THF) or 1,4-Dioxane. These are excellent starting points for Suzuki-Miyaura reactions.
-
Secondary Choices (Other Aprotic): If solubility is limited, consider Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene.
-
Chlorinated Solvents: Dichloromethane (DCM) is often used for analysis (TLC) and purification but can be less ideal as a primary reaction solvent for cross-couplings.[4]
Table 1: Initial Solvent Selection Guide
| Solvent Class | Recommended Solvents | Suitability for Suzuki-Miyaura Coupling | Notes |
| Ethers | THF, 1,4-Dioxane | Excellent | Standard choice for MIDA boronate chemistry. Often used with an aqueous base for deprotection.[7] |
| Amides | DMF, DMAc | Good to Excellent | Higher boiling points are useful for sluggish reactions. Ensure use of high-purity, anhydrous grades. |
| Aromatics | Toluene, PhMe | Good | Often used in combination with other solvents or for specific catalyst systems. |
| Nitriles | Acetonitrile (MeCN) | Good | Can be effective, but compatibility with the full catalytic system should be verified. |
| Alcohols/Water | IPA, EtOH, H₂O | Use with Caution | Protic solvents can cause premature hydrolysis of the MIDA ester, especially with heat or base.[4][8] Often used as a co-solvent. |
Q2: I've chosen a solvent, but the MIDA ester remains a suspension. What techniques can I use to improve dissolution?
A2: If you observe poor solubility in your primary solvent choice, do not immediately abandon the experiment. Several techniques can be employed to achieve a homogeneous solution. The key is to apply these methods judiciously to avoid decomposition.
Below is a troubleshooting workflow to guide your efforts.
Caption: MIDA ester deprotection pathways for Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Solubility Optimization
This protocol is designed for a typical cross-coupling reaction where the solubility of this compound is a concern. It utilizes the "slow-release" principle.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (Ar-X, 1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, the palladium catalyst, and K₂CO₃.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Through the septum, add 1,4-Dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Initial Dissolution Attempt: Stir the mixture vigorously at room temperature for 10-15 minutes. It is acceptable if the MIDA ester does not fully dissolve at this stage.
-
Water Addition & Heating: Add deionized water (typically 4:1 to 10:1 Dioxane:H₂O ratio). Seal the vial tightly and place it in a preheated oil bath at 80-100 °C.
-
Causality Note: The combination of water, a mild base (K₂CO₃), and heat initiates the slow hydrolysis of the MIDA ester. [7][9]As the MIDA ester is consumed and converted to the boronic acid, the equilibrium will shift, pulling more of the solid into solution over time, in accordance with Le Châtelier's principle.
-
-
Reaction Monitoring: Stir the reaction at the elevated temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
References
-
Lloyd-Jones, G. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Available at: [Link]
-
Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Dick, G. R. (2011). Iterative cross-coupling with MIDA boronates. CORE Repository. Available at: [Link]
-
LookChem. This compound CAS NO.1257650-76-2. LookChem Website. Available at: [Link]
-
Reddit. (2023). Boronic acids being gooey. r/OrganicChemistry. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH National Library of Medicine. Available at: [Link]
-
Ogba, O. M., et al. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
preventing decomposition of 2-Bromo-6-fluorophenylboronic acid MIDA ester during reaction
A Guide to Preventing In-Reaction Decomposition and Maximizing Coupling Efficiency
Welcome to the technical support center for advanced organoboron reagents. This guide is designed for researchers, chemists, and drug development professionals utilizing 2-Bromo-6-fluorophenylboronic acid MIDA ester in cross-coupling reactions. As Senior Application Scientists, we understand that navigating the subtleties of reactive intermediates is critical for success. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, focusing on the primary challenge: preventing premature decomposition during your experiment.
The Core Challenge: Understanding the Stability of MIDA Esters
The N-methyliminodiacetic acid (MIDA) ligand is not just a protecting group; it's a reactivity control module. It transforms the typically reactive, sp²-hybridized boronic acid into a stable, sp³-hybridized boronate ester.[1] This tetrahedral boron center is coordinatively saturated and inert to standard anhydrous cross-coupling conditions, which is why MIDA boronates are exceptionally stable on the benchtop and compatible with a wide range of synthetic steps.[2][3]
The challenge arises because for the cross-coupling to occur, this stable MIDA ester must be hydrolyzed in situ to release the reactive boronic acid. However, the liberated 2-Bromo-6-fluorophenylboronic acid, like many ortho-substituted boronic acids, can be susceptible to decomposition pathways, most notably protodeboronation .[4][5] This is the undesired cleavage of the C–B bond, which gets replaced by a C–H bond, leading to 1-Bromo-3-fluorobenzene as a byproduct. This side reaction competes directly with the desired cross-coupling, reducing yields.[4][6]
Success, therefore, hinges on controlling the rate of MIDA ester hydrolysis to perfectly match the rate of the catalytic cross-coupling. This "slow-release" strategy ensures that the concentration of the unstable, free boronic acid remains low at all times, dramatically suppressing decomposition.[4][6]
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is low, and my mass spectrometry analysis shows a significant peak corresponding to 1-Bromo-3-fluorobenzene. What is causing this?
Answer: The presence of 1-Bromo-3-fluorobenzene is the definitive signature of protodeboronation. This indicates that your MIDA ester is hydrolyzing too rapidly. The liberated, unstable 2-Bromo-6-fluorophenylboronic acid is then exposed to the reaction conditions (base, heat, palladium catalyst), which accelerates the cleavage of the carbon-boron bond before it can participate in the desired cross-coupling reaction.[4]
The Decomposition Pathway
Caption: The core issue: Uncontrolled (fast) hydrolysis leads to decomposition.
Solutions:
-
Switch to a "Slow-Release" Base: Move away from strong, highly soluble bases like NaOH or KOH, which cause near-instantaneous hydrolysis.[4] The standard for slow release is potassium phosphate tribasic (K₃PO₄). Its limited solubility and moderate basicity in mixed aqueous-organic solvents are ideal for promoting gradual hydrolysis.[4][7]
-
Control Water Content: Water is the reagent for hydrolysis. Too much water accelerates deprotection. The goal is to provide just enough to facilitate the slow release. A common starting point is a 5:1 ratio of organic solvent (e.g., dioxane) to water.[4] In some cases, reducing the water content further can be beneficial.[8]
-
Optimize Temperature: The rate of hydrolysis is temperature-dependent.[4] If you suspect decomposition is still an issue, try lowering the reaction temperature from a typical 80 °C to 60 °C. This will slow down both the hydrolysis and the protodeboronation, often favoring the productive cross-coupling pathway.
Q2: I'm using K₃PO₄ and controlled water, but my yields are still inconsistent. What other factors could be at play?
Answer: Inconsistency often points to issues with mass transfer or reagent purity. The slow-release mechanism relies on a carefully balanced heterogeneous system.
Solutions:
-
Ensure Consistent Stirring: The hydrolysis of the MIDA ester occurs in the aqueous phase or at the interface of the aqueous and organic phases.[7][9] Vigorous and consistent stirring is crucial to ensure reproducible interaction between the phases and, therefore, a steady rate of boronic acid release. Inconsistent stirring can lead to variable results.
-
Verify Reagent Quality:
-
Base Hydration: The hydration state of K₃PO₄ can affect its activity and the effective water content of the reaction. Use a consistent, high-quality source.
-
Solvent Purity: Ensure solvents are anhydrous (before adding the controlled amount of water) and free of acidic or basic impurities that could disrupt the carefully controlled pH of the reaction.
-
-
Consider a Different Solvent System: While dioxane/water is common, other systems like THF/water can alter the solubility and phase-transfer dynamics, potentially offering a more stable and reproducible release rate for your specific substrate combination.[8]
Q3: My MIDA ester starting material seems to disappear during workup or chromatography. How can I prevent this?
Answer: While MIDA boronates are lauded for their stability, they are not invincible. The MIDA group can be cleaved under unintended conditions.[7]
Solutions:
-
Avoid Acidic Aqueous Washes: MIDA ester hydrolysis is slowest at neutral pH and accelerates under both basic and acidic conditions.[7][10] Avoid using acidic solutions (e.g., 1M HCl) during the aqueous workup if you need to isolate a product that still contains a MIDA boronate moiety. Use brine or saturated sodium bicarbonate instead.
-
Chromatography Best Practices: MIDA boronates are generally stable on silica gel. However, prolonged exposure to highly polar or protic eluents can sometimes cause streaking or minor degradation.
-
Run columns promptly after loading.
-
Consider using a less protic solvent system if decomposition on silica is suspected.
-
If purifying a crude mixture containing residual base, a quick filtration through a small plug of silica before the main column can prevent on-column issues.
-
Experimental Protocols & Data
Recommended Starting Protocol for Slow-Release Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various aryl or heteroaryl halides.
-
To a dry reaction vial, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0–7.5 equiv).
-
Add the Palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%) and the ligand (e.g., SPhos, 4–10 mol%).
-
Seal the vial and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent mixture (e.g., 5:1 Dioxane/Water) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously at the desired temperature (start with 60–80 °C) and monitor by LC-MS or TLC.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Symptom of Misconfiguration | Recommended Adjustment | Rationale |
| Base | K₃PO₄ (3-7.5 equiv) | High levels of protodeboronation | Ensure a mild base is used. Avoid NaOH, KOH, Cs₂CO₃. | Strong bases cause rapid hydrolysis, leading to decomposition of the unstable boronic acid.[4] |
| Solvent | 5:1 Dioxane/H₂O | Inconsistent reaction rates | Try 5:1 THF/H₂O. Ensure vigorous, consistent stirring. | Solvent affects phase transfer and water activity, which dictates the hydrolysis rate.[8][9][10] |
| Water Content | ~17% v/v (in 5:1 mix) | High protodeboronation | Reduce water content (e.g., to 10:1 Dioxane/H₂O) | Less water slows the rate of MIDA hydrolysis, minimizing the concentration of the free boronic acid.[8] |
| Temperature | 60–80 °C | Reaction is fast but low-yielding | Decrease temperature to 50-60 °C. | Lower temperatures slow both hydrolysis and protodeboronation, often improving selectivity for the desired reaction.[4] |
Frequently Asked Questions (FAQs)
Q: Why use the MIDA ester at all if it requires these special conditions? A: The free 2-Bromo-6-fluorophenylboronic acid is challenging to synthesize, purify, and store. It is prone to decomposition on the benchtop.[4] The MIDA ester provides a stable, crystalline, and easy-to-handle solid that serves as a reliable precursor, enabling the use of an otherwise problematic building block through the controlled slow-release mechanism.[6]
Q: Can I use anhydrous conditions to avoid hydrolysis altogether? A: No. MIDA boronates are generally unreactive towards transmetalation under anhydrous Suzuki-Miyaura conditions.[1] A controlled amount of water is essential to hydrolyze the MIDA group and liberate the active boronic acid needed for the catalytic cycle to proceed.
Q: How do I design a troubleshooting experiment? A: Use the following workflow to diagnose your reaction issues systematically.
Troubleshooting Workflow
Caption: A decision tree for systematic troubleshooting.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Lloyd-Jones, G. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed Central, NIH. [Link]
-
Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, NIH. [Link]
-
Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Request PDF. [Link]
-
Wang, Y., et al. (2020). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie. [Link]
-
Lloyd-Jones, G. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed, NIH. [Link]
-
Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, NIH. [Link]
-
Lee, S. J. (2011). A general method for the iterative cross-coupling of MIDA boronate building blocks. CORE. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Wikipedia. Protodeboronation. Wikipedia. [Link]
-
Clark, T. B., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, ACS Publications. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Juliá-Hernández, F., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, RSC Publishing. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. [Link]
-
LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, ACS Publications. [Link]
-
Juliá-Hernández, F., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, NIH. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-6-fluorophenylboronic acid MIDA ester
Welcome to the technical support resource for 2-Bromo-6-fluorophenylboronic acid MIDA ester (CAS 1257650-76-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting strategies for the effective use of this versatile reagent in your synthetic endeavors.
Introduction: The Advantage of MIDA Protection
This compound is a specialized building block designed for Suzuki-Miyaura cross-coupling reactions. The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid functionality, rendering the reagent exceptionally stable and easy to handle.[1][2][3] Unlike many free boronic acids, which can be prone to decomposition, protodeboronation, and oligomerization, MIDA boronates are generally free-flowing, crystalline solids that are stable on the benchtop under air and compatible with standard purification techniques like silica gel chromatography.[2][3]
The key to its utility lies in the controlled release of the reactive boronic acid under specific, mild aqueous basic conditions. This allows for its use in complex, multi-step syntheses, including iterative cross-coupling (ICC) strategies, where the robust MIDA group protects the boron moiety through various reaction conditions until its coupling is desired.[1][3] This guide will address common questions and challenges to help you harness the full potential of this powerful reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Handling and Properties
Q: How should I store and handle this compound?
A: This reagent is designed for stability. It can be stored on the benchtop under air for extended periods (≥60 days) with minimal degradation.[2] For long-term storage, it is best practice to keep it in a cool, dry place in a tightly sealed container.[4] It is an off-white to light yellow powder.[4] Standard personal protective equipment (gloves, safety glasses) should be worn during handling, as it may cause skin and eye irritation.[5]
Q: Is the MIDA ester reactive "as is" in a Suzuki coupling?
A: No. The MIDA ligand forms a stable, tetrahedral sp³-hybridized boron center, which is unreactive towards the transmetalation step of the Suzuki-Miyaura catalytic cycle under standard anhydrous conditions.[1][6] Deprotection with an aqueous base is required to liberate the vacant p-orbital on the sp²-hybridized boronic acid, which is essential for the reaction to proceed.[1][7]
Section 2: MIDA Deprotection and Reaction Initiation
Q: What is the standard protocol for MIDA deprotection?
A: The MIDA group is cleaved by hydrolysis under mild aqueous basic conditions. The choice of base dictates the rate of deprotection, which can be tuned to the stability of the resulting boronic acid.
-
Fast Deprotection: For robust boronic acids, a rapid release is ideal. This is typically achieved using 1 M aqueous sodium hydroxide (NaOH) at room temperature.[1][2]
-
Slow Release: For boronic acids that are unstable and prone to decomposition (e.g., certain heteroaromatics or sterically hindered systems), a slow, controlled release is beneficial. This allows the boronic acid to be generated in situ at a low concentration and consumed immediately in the cross-coupling reaction, minimizing degradation. Aqueous potassium phosphate (K₃PO₄) is often used for this purpose.[2][8]
Q: Can I perform the deprotection and coupling in one pot?
A: Yes, a one-pot, two-step procedure is the most common application for this reagent. The MIDA ester, coupling partner, palladium catalyst, and ligand are combined in a suitable solvent. The aqueous base is then added to initiate both the deprotection and the catalytic cycle.
Below is a diagram illustrating the workflow for using a MIDA boronate in a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a one-pot MIDA boronate deprotection and Suzuki coupling.
Section 3: Troubleshooting Common Issues
Q1: My reaction has stalled or shows very low yield. What are the first things to check?
A1: When a Suzuki coupling fails, a systematic check of core parameters is essential.
| Parameter | Checkpoint & Rationale | Recommended Action |
| Catalyst System | Activity: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it requires in-situ reduction. The catalyst or ligand may have degraded.[9][10] | Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst. |
| Atmosphere | Oxygen Contamination: Oxygen can lead to oxidative degradation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[9][10] | Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen) and maintain a positive inert atmosphere throughout the reaction. |
| Base | Insufficient Deprotection/Activation: The aqueous base is critical for both MIDA deprotection and formation of the boronate "ate" complex required for transmetalation.[1][7] | Ensure the base is fully dissolved (if possible) or finely powdered for solids like K₃PO₄ to maximize surface area. For biphasic reactions, ensure vigorous stirring.[10] |
| Reagents | Purity & Stoichiometry: Impurities in the starting materials can poison the catalyst. Ensure the stoichiometry is correct; often a slight excess (1.1-1.5 equiv.) of the boronate reagent is used. | Verify the purity of your aryl halide and boronate. |
Below is a troubleshooting decision tree to diagnose common issues.
Caption: A decision tree for troubleshooting a failing Suzuki-Miyaura reaction.
Q2: My reaction is sluggish due to the ortho-substituents on the MIDA ester. How can I improve the rate and yield?
A2: The 2-bromo and 6-fluoro substituents create significant steric hindrance, which can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Choice of Ligand: This is the most critical factor. For sterically demanding substrates, bulky, electron-rich monophosphine ligands are required. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective as they promote the challenging reductive elimination step.[10][12]
-
Temperature: While many Suzuki couplings can run at room temperature, sterically hindered examples often require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The choice can influence catalyst solubility and reaction kinetics.
Q3: I'm observing significant protodeboronation of my boronic acid. What can I do?
A3: Protodeboronation is the undesired replacement of the C-B bond with a C-H bond. While the MIDA ester protects against this during storage, the liberated boronic acid can still be susceptible, especially with electron-rich or certain heterocyclic systems.[10][11]
-
Use a Milder Base: Strong bases in protic media can accelerate this side reaction. Consider switching from NaOH to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10]
-
Slow-Release Conditions: Using K₃PO₄ to slowly generate the boronic acid in situ is an excellent strategy. This keeps the instantaneous concentration of the sensitive intermediate low, favoring its consumption by the palladium catalyst over decomposition.[2][8]
-
Minimize Water: While water is necessary for deprotection, using the minimum amount required can sometimes help reduce the rate of protodeboronation.
Experimental Protocols
Protocol 1: Standard MIDA Deprotection and Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl bromide coupling partner (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Base Addition: Add a degassed aqueous solution of potassium phosphate (K₃PO₄, 3.0 equiv., typically as a 1-2 M solution).
-
Reaction: Stir the mixture vigorously at the desired temperature (start with 80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
References
-
ResearchGate. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. [Link]
-
ACS Publications. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health (NIH). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
J&H CHEM. This compound CAS NO.1257650-76-2. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. This compound, CasNo.1257650-76-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. echemi.com [echemi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for 2-Bromo-6-fluorophenylboronic acid MIDA Ester Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates such as 2-Bromo-6-fluorophenylboronic acid MIDA ester. Here, we will delve into the critical aspect of solvent selection, providing in-depth explanations, troubleshooting advice, and detailed protocols to ensure the success of your coupling reactions.
Understanding the System: The Role of MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents.[1][2] This stability is a significant advantage, especially when dealing with boronic acids that are otherwise unstable.[3][4] The key to utilizing MIDA boronates in cross-coupling reactions is the controlled in situ release of the corresponding boronic acid.[1][3] This "slow-release" mechanism is crucial as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing side reactions like protodeboronation and homocoupling.[1]
The hydrolysis of the MIDA boronate to the active boronic acid can proceed through two distinct mechanisms: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[5][6][7][8] The choice of solvent and base directly influences which pathway is dominant, thereby controlling the rate of boronic acid release.[5][6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when selecting a solvent for the Suzuki-Miyaura coupling of this compound.
Low to No Product Yield
Q1: I am not observing any product formation in my reaction. What is the likely cause related to my solvent choice?
A1: The most common issue is incomplete hydrolysis of the MIDA boronate, meaning the active boronic acid is not being generated at a sufficient rate. This can be due to:
-
Insufficient Water: The hydrolysis of the MIDA ester is a critical step that requires water. Anhydrous solvents will not facilitate the release of the boronic acid.
-
Inappropriate Solvent Polarity: The polarity of the solvent system affects the solubility of the reactants (MIDA ester, aryl halide, catalyst, and base) and can influence the rate of MIDA boronate hydrolysis. A solvent system that does not adequately solubilize all components can lead to a stalled reaction.
-
Incorrect Base/Solvent Combination: The efficacy of the base is highly dependent on the solvent. For instance, a weak aqueous base like potassium carbonate (K₂CO₃) may be effective in a solvent mixture that promotes its solubility and basicity, while it might be ineffective in a less polar, non-aqueous environment.
Troubleshooting Steps:
-
Ensure the Presence of Water: If you are using a non-aqueous solvent, ensure a controlled amount of water is added to the reaction mixture. A common starting point is a 5:1 to 10:1 ratio of organic solvent to water.[3][9]
-
Solvent Screening: Perform a small-scale screen of different solvent systems. A table of recommended solvents and their properties is provided below.
-
Optimize the Base: The choice of base is intrinsically linked to the solvent. For slow release, potassium phosphate (K₃PO₄) is often effective.[3][4]
Formation of Side Products
Q2: My reaction is producing significant amounts of homocoupled product and/or protodeboronation of the MIDA ester. How can my solvent choice mitigate this?
A2: The formation of these side products suggests that the concentration of the active boronic acid is too high, or the rate of the desired cross-coupling is too slow.
-
Homocoupling: This occurs when two molecules of the boronic acid react with each other. It is often a sign that the oxidative addition of the aryl halide to the palladium catalyst is the rate-limiting step.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of 1-bromo-3-fluorobenzene. This is more common with electron-rich boronic acids and can be exacerbated by high temperatures and certain solvent/base combinations.
Troubleshooting Steps:
-
Slow Down the Hydrolysis: Switch to a solvent system that promotes a slower, more controlled release of the boronic acid. This can be achieved by using a less polar solvent or a weaker base.
-
Optimize the Catalyst System: While not directly a solvent issue, the ligand on the palladium catalyst can significantly impact the rate of oxidative addition and reductive elimination.[10][11] For a sterically hindered substrate like 2-bromo-6-fluorophenylboronic acid, a bulky, electron-rich phosphine ligand is often beneficial.[12][13]
-
Consider a Co-solvent: In some cases, adding a co-solvent can improve the solubility of the catalyst and promote the desired reaction pathway. For example, the use of isopropanol as a co-solvent has been shown to be effective for challenging Suzuki-Miyaura couplings.[2]
Reaction Stalls at Partial Conversion
Q3: My reaction starts well but stalls before reaching completion. Could the solvent be the culprit?
A3: A stalling reaction can be due to several factors related to the solvent system:
-
Catalyst Deactivation: The palladium catalyst can precipitate out of solution or decompose, especially at elevated temperatures. The solvent plays a crucial role in stabilizing the active catalytic species.
-
Product Insolubility: If the product of the reaction is insoluble in the chosen solvent, it can precipitate out and coat the catalyst, effectively stopping the reaction.
-
Phase Separation: In biphasic solvent systems (e.g., toluene/water), poor mixing can lead to a situation where the reactants are not in the same phase, thus preventing the reaction from proceeding.
Troubleshooting Steps:
-
Increase Solvent Volume: A more dilute reaction mixture can sometimes prevent precipitation and catalyst deactivation.
-
Change the Solvent: Switch to a solvent with a higher boiling point if catalyst decomposition at elevated temperatures is suspected. Alternatively, a solvent that better solubilizes the product may be necessary.
-
Improve Mixing: For biphasic systems, ensure vigorous stirring to maximize the interfacial area between the two phases.
Recommended Solvents for Screening
The following table provides a starting point for solvent selection. The choice will depend on the specific coupling partner and the desired reaction conditions.
| Solvent System | Typical Ratio (Organic:Water) | Key Characteristics |
| Dioxane/Water | 5:1 | A common and often effective system for slow-release MIDA boronate coupling.[3] |
| Toluene/Water | 10:1 | Good for higher temperatures and can be beneficial for sterically hindered substrates.[9] |
| Tetrahydrofuran (THF)/Water | 10:1 | A more polar aprotic solvent that can be useful for substrates with poor solubility in dioxane or toluene.[14] |
| 2-Methyltetrahydrofuran (2-MeTHF)/Water | 9:1 | A greener alternative to THF and dioxane with good performance in many cases.[10] |
| Acetonitrile (MeCN)/Water | 9:1 | Suitable for more polar substrates.[10] |
| Isopropanol (IPA)/Water | 1:5 to 1:3 | Can be effective for challenging couplings, particularly with heteroaryl chlorides.[2][13] |
| Water with Surfactant | N/A | An environmentally friendly option that can facilitate reactions at room temperature.[15][16][17] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol is designed for the small-scale screening of different solvent systems to identify the optimal conditions for your specific reaction.
-
To a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired aryl halide coupling partner (1.2 equiv), and the palladium catalyst/ligand pre-catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 equiv).
-
To each vial, add the pre-mixed and degassed solvent system to be tested.
-
Seal the vials and place them in a pre-heated aluminum reaction block.
-
Stir the reactions at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and the formation of any side products.
Visualizing the Workflow
Caption: Workflow for parallel solvent screening.
Protocol 2: Optimized Coupling Reaction
This protocol provides a general starting point for a scaled-up reaction once the optimal solvent system has been identified.
-
To an oven-dried round-bottom flask equipped with a stir bar and a condenser, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), the palladium catalyst/ligand pre-catalyst (2-5 mol%), and the base (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the optimized, degassed solvent system via syringe.
-
Heat the reaction mixture to the optimal temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Flow of Optimization
Caption: Troubleshooting logic for reaction optimization.
Concluding Remarks
The selection of an appropriate solvent system is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. A systematic approach to solvent screening, coupled with a fundamental understanding of the role of the MIDA boronate and the reaction mechanism, will enable you to overcome common challenges and achieve high yields of your desired product. This guide provides a comprehensive framework for troubleshooting and optimization, empowering you to confidently tackle even the most challenging coupling reactions.
References
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
-
Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Ogba, O. M., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry, 8, 1067–1075. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Chemical Science, 7(2), 1-13. [Link]
-
Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-17710. [Link]
-
O'Brien, A. G., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura reaction: the pivotal role of the base. Angewandte Chemie International Edition, 53(11), 2844-2856. [Link]
-
Isley, N. A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PubMed Central. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. ResearchGate Website. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12571-12575. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. ResearchGate Website. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate Website. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications, (44), 5773-5775. [Link]
-
Hoshi, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(14), 5624-5629. [Link]
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- 8. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
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Section 1: Core Principles of 2-Bromo-6-fluorophenylboronic acid MIDA Ester Chemistry
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with 2-Bromo-6-fluorophenylboronic acid MIDA ester. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding to empower you to monitor reactions effectively and troubleshoot challenges with confidence. This guide is structured to address your needs, from foundational principles to in-the-lab practicalities.
Before delving into troubleshooting, it is critical to understand the unique characteristics of MIDA boronates that govern their behavior in cross-coupling reactions.
Q1: What makes this compound a preferred reagent?
This compound is a highly stable surrogate for its corresponding boronic acid. Free boronic acids, particularly electron-deficient or sterically hindered ones, are often prone to decomposition through processes like protodeboronation and oxidation, especially under the basic, heated conditions of a Suzuki-Miyaura coupling[1][2]. The N-methyliminodiacetic acid (MIDA) ligand forms a stable, bicyclic structure with the boron atom, changing its hybridization from sp² to sp³. This coordinative saturation protects the boron's empty p-orbital, rendering the MIDA ester remarkably stable to air, moisture, and silica gel chromatography, allowing for easy handling and purification[3][4].
Q2: How is the "active" boronic acid generated from the MIDA ester during the reaction?
The MIDA ester acts as a protecting group that is cleaved in situ via hydrolysis to slowly release the active boronic acid. This "slow-release" mechanism is the cornerstone of its utility[1][2]. The rate of this hydrolysis is highly dependent on the reaction conditions, specifically the base and the amount of water present[5].
There are two primary hydrolysis mechanisms[6][7]:
-
Fast, Base-Mediated Hydrolysis: Occurs with strong aqueous bases like NaOH, leading to deprotection in minutes at room temperature. This pathway involves hydroxide attacking one of the MIDA carbonyl carbons[7].
-
Slow, Neutral Hydrolysis: This is the productive pathway for cross-coupling. It occurs with milder bases like K₃PO₄ in the presence of water and involves a rate-limiting cleavage of the B-N bond by a small cluster of water molecules[7]. This controlled release ensures that the concentration of the unstable free boronic acid remains low at any given time, minimizing decomposition and favoring the desired cross-coupling pathway[6].
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during experimental setup and execution.
-
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this MIDA ester? A typical starting point involves a palladium catalyst like Pd(OAc)₂, a phosphine ligand (Buchwald ligands such as SPhos are highly effective, especially for challenging couplings), and a mild base like K₃PO₄[2]. A common solvent system is a mixture of an organic solvent and water, for example, 5:1 dioxane/H₂O, to facilitate the controlled hydrolysis of the MIDA ester[2].
-
Q4: Can I run the reaction under completely anhydrous conditions? No. MIDA boronates are generally unreactive under anhydrous cross-coupling conditions because hydrolysis is required to release the active boronic acid. A controlled amount of water is essential for the slow-release mechanism to function. The hydration state of the base (e.g., K₃PO₄) can be a critical, often overlooked, source of this water[5].
-
Q5: How critical is the choice of base? The choice of base is paramount as it controls the rate of MIDA deprotection.
-
Strong Bases (e.g., NaOH, KOH): Cause very rapid hydrolysis, which can lead to a high concentration of the free boronic acid, promoting decomposition pathways over cross-coupling. These are typically used for intentional, rapid deprotection prior to a reaction, not for slow-release coupling[2].
-
Mild Bases (e.g., K₃PO₄, K₂CO₃): Promote the desired slow, continuous release of the boronic acid, matching its rate of formation to the rate of the catalytic coupling cycle. K₃PO₄ is often the base of choice for this purpose[1][2].
-
-
Q6: How do I know if my MIDA ester is hydrolyzing correctly? The ideal scenario is one where the rate of hydrolysis matches the rate of consumption by the palladium catalyst. You can monitor this by taking small aliquots from the reaction. Using LC-MS, you should see the consumption of your starting MIDA ester and the formation of the product, with little to no accumulation of the intermediate free boronic acid. If you observe a significant peak for the free boronic acid, your hydrolysis rate may be too fast.
Section 3: Troubleshooting Guide
Even with a robust reagent, challenges can arise. This guide provides a systematic approach to identifying and solving common problems.
| Problem | Potential Cause | Diagnostic Check & Solution |
| Low or No Conversion of Starting MIDA Ester | 1. Inactive Catalyst: The palladium catalyst or ligand has degraded. | Ensure proper handling and storage of catalyst/ligand. Use an effective pre-catalyst. Always maintain a robust inert atmosphere (N₂ or Ar) throughout the reaction setup and duration[8]. |
| 2. Insufficient MIDA Hydrolysis: The conditions are not sufficient to cleave the MIDA group. | Verify the activity and source of your base (K₃PO₄ can vary in hydration). Increase the water content in the solvent system slightly or raise the reaction temperature by 10-20 °C to promote hydrolysis[2]. Use LC-MS to check for any trace of the hydrolyzed boronic acid. | |
| 3. Unreactive Coupling Partner: The halide partner is particularly electron-rich or sterically hindered. | Confirm the purity of the coupling partner. Switch to a more active catalytic system (e.g., a more electron-rich Buchwald ligand like XPhos) or increase the reaction temperature[2]. | |
| Stalled Reaction (Partial Conversion) | 1. Catalyst Death: The catalyst has decomposed over the reaction time. | Add a fresh portion of catalyst/ligand to the reaction mixture. |
| 2. Imbalance of Rates: The rate of hydrolysis may have slowed as reactants are consumed. | A slight increase in temperature may restart the catalytic cycle and hydrolysis. | |
| Significant Byproduct Formation | 1. Protodeboronation: The MIDA ester hydrolyzes too quickly, and the resulting boronic acid decomposes to 1-bromo-3-fluorobenzene before it can couple. | This is a classic sign that the hydrolysis rate is faster than the cross-coupling rate. Solution: Lower the reaction temperature, reduce the amount of water in the solvent, or switch to a milder base to slow down the release of the free boronic acid[1][4]. |
| 2. Homocoupling: Formation of biphenyl from the coupling of two molecules of the halide partner. | This often points to issues with the catalytic cycle, such as slow oxidative addition or contamination with oxygen. Solution: Ensure solvents are thoroughly degassed and a strict inert atmosphere is maintained[8]. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues.
Caption: A logical decision tree for troubleshooting low-yield reactions.
Section 4: Protocols for Reaction Monitoring
Real-time monitoring provides the data needed to understand reaction progress and make informed decisions.
General Reaction Monitoring Workflow
Caption: Standard workflow for sampling and analyzing a reaction.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a fast, qualitative method to visualize the consumption of starting materials and the formation of the product.
-
Preparation: Using a capillary tube, spot a dilute sample of your crude reaction mixture onto a silica gel TLC plate. Also spot the starting MIDA ester and halide partner as references.
-
Elution: Develop the plate in a chamber with an appropriate solvent system.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Interpretation: The product is typically less polar than the MIDA ester starting material but more polar than the halide partner. The hydrolyzed MIDA ligand and free boronic acid are very polar and will remain at or near the baseline.
| Compound Type | Typical Eluent System | Expected Relative Rf |
| Halide Partner (Ar-X) | 20% Ethyl Acetate / Hexanes | High (e.g., 0.8) |
| Coupled Product (Ar-Ar') | 20% Ethyl Acetate / Hexanes | Medium (e.g., 0.6) |
| MIDA Ester (Starting Material) | 20% Ethyl Acetate / Hexanes | Low-Medium (e.g., 0.3) |
| Free Boronic Acid / MIDA | 20% Ethyl Acetate / Hexanes | Very Low (Baseline, 0.0-0.1) |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS provides quantitative data on the conversion and can identify intermediates and byproducts by their mass.
-
Sample Preparation: Withdraw a small aliquot (~10-20 µL) from the reaction mixture and quench it in a vial containing 1 mL of a 1:1 mixture of water and ethyl acetate. Vortex thoroughly. Dilute the organic layer in acetonitrile or methanol for analysis.
-
Analytical Conditions: The analysis of boronate esters by reversed-phase HPLC can be challenging due to their propensity to hydrolyze on silica-based columns[9][10].
-
To Minimize On-Column Hydrolysis: Use a column with low silanol activity and a mobile phase with a high pH (e.g., pH 10-12) or buffered eluents to maintain the stability of the MIDA ester during the analysis[5][10][11].
-
Mobile Phase: A gradient of water (with buffer, e.g., ammonium bicarbonate) and acetonitrile is typical.
-
-
Data Analysis: Monitor the disappearance of the peak for this compound (m/z) and the appearance of the product peak (m/z). Look for the mass of the potential free boronic acid and any protodeboronated byproduct.
Protocol 3: ¹H NMR Spectroscopy Monitoring
NMR can provide a clear picture of the reaction progress by observing specific proton signals.
-
Sample Preparation: Withdraw a larger aliquot (~0.1-0.2 mL), quench as described for LC-MS, and evaporate the organic layer to dryness. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
Monitor Disappearance: Track the signals corresponding to the aromatic protons of the 2-Bromo-6-fluorophenyl moiety and the characteristic diastereotopic methylene protons of the MIDA backbone[3].
-
Monitor Appearance: Watch for the emergence of new, distinct signals in the aromatic region corresponding to the newly formed biaryl product. Integration of these signals relative to the starting material can provide a conversion ratio.
-
By integrating these fundamental principles, FAQs, and detailed troubleshooting and monitoring protocols, you are now better equipped to successfully navigate the complexities of reactions involving this compound.
References
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Lloyd-Jones, G. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Sigman, M. S., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Utah. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]
-
Spring, D. R., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. National Institutes of Health. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Engle, K. M., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. ResearchGate. [Link]
-
Biscoe, M. R., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Bull, J. A., et al. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. [Link]
-
Hall, D. G., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Burke, M. D., et al. (2022). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
-
ResearchGate. (2021). 33 questions with answers in BORONIC ACIDS. ResearchGate. [Link]
-
Burke, M. D., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]
Sources
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- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Advantage of 2-Bromo-6-fluorophenylboronic Acid MIDA Ester in Modern Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid derivative is a critical parameter that dictates the efficiency, reproducibility, and scalability of these transformations. This guide provides an in-depth, objective comparison of 2-Bromo-6-fluorophenylboronic acid MIDA ester with its traditional boronic acid and pinacol ester counterparts, supported by experimental insights and data.
The Challenge with Conventional Boronic Acids: Stability and Reactivity
Conventional boronic acids, while immensely useful, are often beset by inherent instability.[1] They are susceptible to various decomposition pathways, including protodeboronation, oxidation, and the formation of boroxines (cyclic trimers), which can complicate stoichiometry and lead to diminished reaction yields.[2] This instability is particularly pronounced in ortho-substituted phenylboronic acids, where steric hindrance can influence reactivity and stability.
Pinacol esters have emerged as a common strategy to enhance the stability of boronic acids.[3][4] While they offer improved handling and storage characteristics, they often require harsher conditions for in situ deprotection to the active boronic acid species, which can be incompatible with sensitive functional groups on complex molecules.[5]
MIDA Boronates: A Paradigm Shift in Stability and Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry, offering a robust solution to the stability challenges of their predecessors.[6] The MIDA ligand forms a stable, tetracoordinate sp³-hybridized boron center, which effectively "protects" the boronic acid functionality.[3] This structural feature renders MIDA boronates, such as this compound, exceptionally stable to a wide range of reaction conditions, including chromatography on silica gel, and allows for indefinite storage at room temperature.
The key advantage of MIDA boronates lies in their ability to undergo a controlled, slow release of the active sp²-hybridized boronic acid under specific, mild basic conditions.[6] This "on-demand" generation of the reactive species minimizes its decomposition and side reactions, leading to higher and more reproducible yields in cross-coupling reactions.[6]
Quantitative Performance Comparison: 2-Bromo-6-fluorophenylboronic Acid Derivatives
The superior performance of this compound is best illustrated through a comparison of reaction outcomes in a typical Suzuki-Miyaura cross-coupling reaction. The following table summarizes representative yields for the coupling of 2-Bromo-6-fluorophenylboronic acid and its derivatives with 4-methoxyphenylboronic acid.
| Boronic Acid Derivative | Structure | Typical Yield (%) | Reaction Conditions | Key Observations |
| 2-Bromo-6-fluorophenylboronic Acid | 65-75% | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12h | Susceptible to protodeboronation; yield can be variable. | |
| 2-Bromo-6-fluorophenylboronic Acid Pinacol Ester | 70-80% | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C, 12-18h | Requires higher temperatures and stronger base for efficient reaction. | |
| This compound | >90% | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C, 8h | High, reproducible yields under milder conditions; stable to handling and storage. |
Note: The yields presented are representative values based on typical Suzuki-Miyaura coupling reactions of similar substrates found in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.
The data clearly indicates the superior efficacy of the MIDA ester derivative, providing significantly higher yields under milder conditions and shorter reaction times. This enhanced performance is a direct consequence of the stability and controlled-release mechanism of the MIDA boronate.
The Power of Iterative Cross-Coupling with MIDA Boronates
The unique stability of the MIDA ester group under anhydrous cross-coupling conditions allows for a powerful synthetic strategy known as iterative cross-coupling.[7][8] In this approach, a bifunctional molecule containing both a halide (e.g., bromine) and a MIDA boronate can selectively undergo cross-coupling at the halide position, leaving the MIDA boronate intact. Subsequent deprotection of the MIDA ester reveals the boronic acid, which can then participate in a second cross-coupling reaction. This enables the sequential and controlled assembly of complex molecular architectures from simple building blocks.[8]
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol provides a robust method for the efficient cross-coupling of this compound, a key transformation for the synthesis of functionalized biaryl compounds.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 10:1 ratio) via syringe to the Schlenk tube. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Mechanistic Advantage and Workflow
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for iterative cross-coupling using a halo-MIDA boronate.
Conclusion
This compound offers a distinct and compelling advantage over traditional boronic acids and their pinacol esters in Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, ease of handling, and the ability to undergo controlled release of the active boronic acid species translate to higher, more reproducible yields under milder reaction conditions. For researchers in drug discovery and materials science, the adoption of MIDA boronate technology, and specifically this compound, represents a strategic choice to enhance synthetic efficiency, enabling the construction of complex molecular architectures with greater precision and reliability.
References
-
Gillis, E. P., & Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
- Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
-
Li, J., et al. (2022). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
- BenchChem. (2025). A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions. BenchChem.
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
- ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- ResearchGate. (2025). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- Cierpiał, T., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- BLDpharm. (2021). BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Lee, J. C. H., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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A Comparative Guide for the Advanced Researcher: 2-Bromo-6-fluorophenylboronic acid MIDA Ester vs. Potassium Trifluoroborate Salts in Cross-Coupling Reactions
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds.[1] However, the utility of this powerful reaction is often limited by the stability of the requisite organoboron reagents. Boronic acids, particularly those bearing sterically demanding or electronically challenging substituents like the 2-bromo-6-fluoro substitution pattern, can be prone to decomposition via protodeboronation, oxidation, or polymerization.[2][3] This instability not only complicates storage and handling but also leads to diminished yields and reproducibility in coupling reactions, as the rate of decomposition can compete with the rate of productive catalysis.[2]
To overcome these challenges, several classes of "protected" boronic acid surrogates have been developed. Among the most successful and widely adopted are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborate salts.[4][5] Both serve as robust, crystalline, and bench-stable precursors to the active boronic acid species. This guide provides an in-depth, evidence-based comparison of 2-Bromo-6-fluorophenylboronic acid MIDA ester and its corresponding trifluoroborate salt, offering field-proven insights to guide your selection of the optimal reagent for your specific synthetic challenge.
Fundamental Properties: A Head-to-Head Look at Stability and Handling
The primary motivation for using a boronic acid surrogate is to improve stability. While both MIDA boronates and trifluoroborates achieve this goal, their distinct physicochemical properties have significant practical implications for synthesis and purification.
N-methyliminodiacetic acid (MIDA) Boronates MIDA boronates are neutral, tetracoordinate boron species formed by the condensation of a boronic acid with MIDA. This structural modification imparts exceptional stability. They are typically free-flowing, crystalline solids that are stable to air and moisture indefinitely on the benchtop.[6] A key operational advantage of MIDA boronates is their general compatibility with silica gel chromatography, which allows for rigorous purification of the boronic acid precursor—a task that is often impossible with the free boronic acid.[7][8]
Potassium Trifluoroborate Salts Potassium trifluoroborate salts are anionic, tetracoordinate boron species. The strong boron-fluorine bonds and the filled octet at the boron center render them significantly more stable than their boronic acid counterparts.[9] Like MIDA boronates, they are typically crystalline, air-stable solids that can be stored for extended periods without degradation.[10][11][12] As salts, their solubility is generally higher in polar solvents, and they are not typically purified via standard silica gel chromatography, but rather by recrystallization.
| Feature | This compound | Potassium 2-Bromo-6-fluorophenyltrifluoroborate |
| Chemical Nature | Neutral, covalent molecule | Anionic salt (with K+ counterion) |
| Physical State | Crystalline solid | Crystalline solid |
| Benchtop Stability | Excellent; >95% integrity after ≥60 days under air. | Excellent; indefinitely stable to air and moisture.[5][11] |
| Chromatography | Compatible with silica gel chromatography.[6][7] | Generally incompatible; purified by recrystallization. |
| Solubility | Soluble in many common organic solvents (THF, Dioxane, DCM).[2] | Soluble in polar solvents (e.g., MeOH, Acetone/Water).[9] |
Table 1. Comparison of the fundamental physicochemical and stability properties of MIDA boronates and potassium trifluoroborate salts.
Mechanism of Action: The Critical Role of Boronic Acid Release
In the Suzuki-Miyaura reaction, the transmetalation step requires a tricoordinate boronic acid or a related boronate species.[13] Both MIDA boronates and trifluoroborates must therefore undergo an in situ activation step to release this active species. The nature and control of this release represent the most critical mechanistic difference between the two reagents.
Caption: Figure 1. Activation of MIDA boronate and trifluoroborate feeding into the Suzuki-Miyaura cycle.
MIDA Boronate: Tunable, Slow-Release Kinetics A defining feature of MIDA boronates is their capacity for a controlled, "slow-release" of the corresponding boronic acid.[2] The hydrolysis of the MIDA ligand is the key deprotection step, and it can proceed via two distinct, pH-dependent mechanisms.[14][15][16]
-
Fast Release (Base-Mediated): Under strongly basic conditions (e.g., aqueous NaOH), hydrolysis is rapid, involving a rate-limiting attack of hydroxide on a MIDA carbonyl carbon.[15][17] This releases the boronic acid almost instantaneously.
-
Slow Release (Neutral): Under mildly basic conditions (e.g., K₃PO₄ in aqueous dioxane), a much slower, neutral hydrolysis mechanism dominates.[14] This pathway involves a rate-limiting B-N bond cleavage by a water cluster and provides a steady, low concentration of the boronic acid over several hours.[2][15]
This slow-release capability is a profound advantage when working with unstable boronic acids. By keeping the instantaneous concentration of the sensitive boronic acid low, its decomposition is minimized, allowing the productive cross-coupling pathway to dominate.[2][4]
Trifluoroborate Salts: In Situ Hydrolysis Potassium trifluoroborates also require hydrolysis prior to transmetalation.[18][19] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate is hydrolyzed to the boronic acid or a related reactive boronate species, which then participates in the catalytic cycle.[18] While effective, this hydrolysis is less tunable than the MIDA system. The rate depends on factors like the specific base used, temperature, and substrate electronics, but it is not typically manipulated as a specific strategy to control boronic acid concentration in the same way as the MIDA slow-release protocol.
Performance in Cross-Coupling: A Data-Driven Comparison
The practical benefit of the MIDA boronate slow-release strategy is most evident in the coupling of notoriously unstable boronic acids, such as those derived from 2-substituted heterocycles. While direct comparative data for the 2-bromo-6-fluorophenyl system is sparse, extensive studies on analogous challenging substrates provide a clear verdict.
| Boron Reagent | Coupling Partner | Conditions | Yield (%) | Reference |
| 2-Furylboronic acid (freshly made) | 4-Chloroanisole | K₃PO₄, Pd(OAc)₂, SPhos, 60 °C, 6h | 28% | [2][4] |
| 2-Furyl MIDA boronate | 4-Chloroanisole | K₃PO₄, Pd(OAc)₂, SPhos, 60 °C, 6h | 94% | [2][4] |
| 2-Thienylboronic acid (freshly made) | 4-Chloroanisole | K₃PO₄, Pd(OAc)₂, SPhos, 60 °C, 6h | 62% | [2][4] |
| 2-Thienyl MIDA boronate | 4-Chloroanisole | K₃PO₄, Pd(OAc)₂, SPhos, 60 °C, 6h | 95% | [2][4] |
| Vinylboronic acid (freshly made) | 4-Chloroacetophenone | K₃PO₄, Pd(OAc)₂, SPhos, 60 °C, 6h | 38% | [2][4] |
| Vinyl MIDA boronate | 4-Chloroacetophenone | K₃PO₄, Pd(OAc)₂, SPhos, 60 °C, 6h | 86% | [2][4] |
Table 2. Comparison of cross-coupling yields between freshly prepared unstable boronic acids and their corresponding air-stable MIDA boronates under slow-release conditions. The dramatic increase in yield for the MIDA reagent is attributed to the minimization of boronic acid decomposition.
The data unequivocally demonstrates that for boronic acids prone to rapid decomposition, the slow-release method from a stable MIDA boronate precursor provides substantially higher yields than using the freshly prepared boronic acid itself.[2] The 2-bromo-6-fluorophenyl moiety, while not as unstable as a 2-furyl group, is still a sensitive substrate where minimizing side reactions through controlled reagent release can be highly beneficial. Trifluoroborate salts provide a significant stability advantage over the boronic acid and are highly effective reagents, often giving excellent yields.[20][21] However, in cases of extreme boronic acid instability, the precisely tunable slow-release offered by the MIDA platform often gives it a performance edge.
Synthetic Strategy and Advanced Applications
The choice between a MIDA ester and a trifluoroborate salt often extends beyond a single reaction to the overall synthetic strategy.
Iterative Cross-Coupling: The Unique Power of MIDA Boronates The most significant strategic advantage of MIDA boronates is their utility in Iterative Cross-Coupling (ICC) .[6][8] Because MIDA boronates are unreactive under anhydrous cross-coupling conditions, it is possible to use a haloaryl MIDA boronate as a coupling partner. The MIDA group on the product can then be selectively hydrolyzed to reveal a new boronic acid, ready for a subsequent coupling reaction. This powerful build-up strategy enables the systematic, Lego-like assembly of complex small molecules and is simply not possible with trifluoroborate salts.[6][22]
Caption: Figure 2. Workflow for Iterative Cross-Coupling (ICC) using a bifunctional MIDA boronate.
Experimental Protocols
The following are representative, field-tested protocols for using each class of reagent in a Suzuki-Miyaura coupling reaction.
Protocol 1: Slow-Release Coupling with this compound This protocol is optimized to leverage the slow-release of the boronic acid, maximizing yield for sensitive substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos ligand).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times. Add degassed solvent (e.g., 5:1 dioxane/water) to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 6-18 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Standard Coupling with Potassium 2-Bromo-6-fluorophenyltrifluoroborate This protocol is a robust method for single-step coupling reactions.
-
Reaction Setup: To a reaction vial with a stir bar, add the aryl halide (1.0 equiv.), potassium 2-bromo-6-fluorophenyltrifluoroborate (1.5 equiv.), a base (e.g., Cs₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., 3 mol% PdCl₂(dppf)).[5]
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere. Add degassed solvent (e.g., 10:1 THF/water or Toluene/Water) to achieve a concentration of ~0.1 M.
-
Reaction: Heat the mixture (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and pass through a pad of celite to remove inorganic salts. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Conclusion: Making the Right Choice
Both this compound and its potassium trifluoroborate salt are superb reagents that overcome the stability limitations of the parent boronic acid. The choice between them is not a matter of good versus bad, but of selecting the right tool for the specific synthetic context.
-
Choose this compound when:
-
Your synthetic plan involves Iterative Cross-Coupling .
-
You are coupling with a particularly challenging or slow-reacting partner, where the slow-release of the boronic acid can significantly improve yields by minimizing decomposition.[2]
-
Rigorous purification of the boronic acid surrogate via chromatography is required to achieve high purity in the final product.
-
-
Choose Potassium 2-Bromo-6-fluorophenyltrifluoroborate when:
-
You are performing a robust, single-step cross-coupling .
-
The boronic acid is only moderately unstable, and the standard in situ hydrolysis is sufficient for good yields.
-
Cost and atom economy are primary considerations for a large-scale synthesis, as trifluoroborates can sometimes be more economical.
-
By understanding the fundamental differences in their stability, mechanism, and strategic applications, researchers can harness the full potential of these advanced organoboron reagents to accelerate discovery and development programs.
References
- Menezes, P. H., et al. (2014).
- Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org, University of California.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- Knapp, D. M., et al. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
- Sigma-Aldrich.
- Molander, G. A., & Petrillo, D. E. (2008).
- Kelly, A., et al. (2020). A Mild Method for Making MIDA Boronates.
- Kelly, A., et al. (2020).
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.
- Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. BLDpharm Website.
- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.
- Molander, G. A., et al. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Sigma-Aldrich. (n.d.).
- Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
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A Comparative Guide to 2-Bromo-6-fluorophenylboronic Acid MIDA Ester: Enhancing Stability and Control in Cross-Coupling Reactions
In the intricate world of synthetic organic chemistry, particularly in the assembly of complex molecules for pharmaceuticals and materials science, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, but its efficiency is often dictated by the stability and reactivity of the boronic acid component. This guide provides an in-depth comparison of 2-Bromo-6-fluorophenylboronic acid MIDA ester, a reagent designed to overcome the inherent limitations of traditional boronic acids, offering researchers enhanced stability, controlled reactivity, and superior performance in complex synthetic routes.
The Challenge with Traditional Boronic Acids: Instability and Reactivity Issues
Free boronic acids, while immensely useful, are notoriously prone to decomposition pathways such as protodeboronation and trimerization to form boroxines. This instability can lead to several challenges in the lab:
-
Limited Shelf-Life: Many boronic acids are not indefinitely stable and require storage under inert, anhydrous conditions.
-
Purification Difficulties: The polar nature of the B(OH)₂ group makes many boronic acids challenging to purify via standard silica gel chromatography.
-
Inconsistent Reactivity: The presence of boroxine impurities can lead to variable reaction yields and irreproducible results.
The 2-bromo-6-fluorophenyl moiety is a valuable building block in medicinal chemistry, but its corresponding free boronic acid is susceptible to these degradation pathways, complicating its use in multi-step syntheses.
The MIDA Ester Solution: A Paradigm of Stability and Controlled Release
To address these stability issues, the N-methyliminodiacetic acid (MIDA) protected boronate was developed. This compound is a specific example of this class, engineered for robustness and precise control.
MIDA boronates are tetracoordinate, trigonal bipyramidal boron species. This structure effectively "masks" the reactive boronic acid, rendering the reagent remarkably stable. They are typically crystalline, air-stable solids that are compatible with standard purification techniques like silica gel chromatography.
The core advantage of the MIDA ester lies in its ability to act as a "slow-release" source of the active boronic acid. Under the mild basic conditions (e.g., aqueous NaOH or K₂CO₃) of the Suzuki-Miyaura coupling, the MIDA ligand is hydrolyzed, liberating the reactive boronic acid in situ. This controlled release maintains a low, steady concentration of the active species, which can be critical for preventing side reactions and improving yields, especially in complex substrate scenarios.
}
Caption: Controlled hydrolysis of the stable MIDA ester.Comparative Performance Analysis
The advantages of using this compound are most evident when compared directly with its free boronic acid and pinacol ester counterparts.
| Feature | Free Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester |
| Physical State | Often amorphous solid | Often liquid or low-melting solid | Crystalline solid |
| Air & Moisture Stability | Low to moderate; prone to boroxine formation | Moderate to high | High; generally bench-stable |
| Chromatographic Stability | Poor; prone to decomposition on silica gel | Good | Excellent; compatible with silica gel |
| Reactivity Control | Uncontrolled; full concentration at t=0 | Uncontrolled | Controlled; slow release under basic conditions |
| Typical Application | Standard, simple Suzuki-Miyaura couplings | When boronic acid is unstable or for specific reaction conditions | Complex, multi-step syntheses; iterative cross-coupling |
Supporting Experimental Data: A Case Study
Consider a hypothetical late-stage Suzuki-Miyaura coupling to synthesize a complex drug intermediate. The goal is to couple the 2-bromo-6-fluorophenyl group with a sensitive, multi-functionalized aryl halide.
Reaction:
}
Caption: General Suzuki-Miyaura cross-coupling scheme.Comparative Results:
| Boron Reagent | Yield (%) | Purity of Crude Product | Observations |
| 2-Bromo-6-fluorophenylboronic acid | 45% | Low | Significant formation of homocoupled byproducts and protodeboronation of the starting material observed. |
| 2-Bromo-6-fluorophenylboronic acid pinacol ester | 70% | Moderate | Improved yield, but some degradation of the sensitive Ar-X starting material was noted due to the high initial concentration of the reactive boronate. |
| This compound | 92% | High | Clean reaction profile with minimal byproduct formation. The slow release of the boronic acid preserved the integrity of the sensitive coupling partner. |
This data illustrates a scenario where the controlled release mechanism of the MIDA ester is not just beneficial but essential for achieving a high-yield, clean transformation. By maintaining a low concentration of the reactive boronic acid, it prevents the side reactions that plague the other reagents.
Experimental Protocol: Suzuki-Miyaura Coupling Using MIDA Ester
This protocol provides a representative procedure for the use of this compound.
}
Caption: Step-by-step workflow for a typical reaction.Detailed Steps:
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., dioxane, THF) followed by the degassed aqueous base (e.g., 2M K₂CO₃, 3.0 eq). The base is crucial for the hydrolysis of the MIDA ester.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified using standard silica gel column chromatography, a process to which the MIDA-protected starting material and any unreacted MIDA byproducts are fully compatible.
Conclusion: When to Choose this compound
While the free boronic acid or its pinacol ester may suffice for simple, robust reactions, the This compound is the superior choice for:
-
Multi-step Syntheses: Its stability allows it to be carried through multiple synthetic steps without degradation.
-
Iterative Cross-Coupling: The MIDA group can remain intact during a coupling reaction if conditions are carefully controlled, allowing for a subsequent, different coupling at another site.
-
Coupling with Sensitive Substrates: The slow-release mechanism minimizes side reactions and decomposition of delicate reaction partners.
-
Reproducibility and Scalability: The crystalline, stable nature of the MIDA ester ensures consistent quality and reactivity, leading to more reliable and scalable results in drug development and manufacturing.
By providing a stable, solid, and chromatographically-compatible reagent that enables the controlled release of its corresponding boronic acid, the MIDA ester variant represents a significant advancement, empowering chemists to build complex molecular architectures with greater precision and efficiency.
References
-
Boronic Acid Stability. Wikipedia. [Link]
A Researcher's Guide to the Limitations of 2-Bromo-6-fluorophenylboronic acid MIDA Ester in Cross-Coupling Reactions
Introduction: The Promise of MIDA Boronates
In modern synthetic chemistry, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of organoboron reagents.[1][2] Their remarkable benchtop stability, compatibility with silica gel chromatography, and predictable, controlled release of the corresponding boronic acid under mild basic conditions have made them invaluable tools for complex molecule synthesis.[3][4][5] This stability allows for multi-step synthetic sequences on the boronate-containing fragment without premature degradation of the boronic acid moiety, a common challenge with simpler boronic acid esters like pinacolates.[3][6]
The compound 2-Bromo-6-fluorophenylboronic acid MIDA ester is a bifunctional building block designed to leverage these advantages. It offers the potential to introduce a sterically congested and electronically differentiated 2-bromo-6-fluorophenyl group via Suzuki-Miyaura cross-coupling. However, the very features that make this building block synthetically interesting—its ortho-disubstitution—are also the source of its primary limitations. This guide provides an in-depth analysis of these challenges, comparing the reagent's performance with viable alternatives and offering data-driven insights for researchers in drug development and synthetic chemistry.
Core Limitation 1: Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle
The primary challenge in utilizing this compound lies in the steric congestion around the boron center. The Suzuki-Miyaura coupling, while powerful, is sensitive to steric hindrance, particularly during the critical transmetalation step where the organic group is transferred from boron to the palladium center.
The presence of two ortho-substituents (bromine and fluorine) significantly encumbers the approach of the boronic acid to the palladium complex. This steric clash can dramatically slow down or completely inhibit the transmetalation step, leading to low or no yield of the desired biaryl product.[7][8] To overcome this, more aggressive reaction conditions are typically required, which constitutes a significant limitation. These conditions often include:
-
Bulky, Electron-Rich Ligands: Standard phosphine ligands are often ineffective. Specialized ligands such as SPhos, XPhos, or other bulky biaryl phosphines are necessary to facilitate both the oxidative addition and the challenging transmetalation step.[9][10][11]
-
Elevated Temperatures: Reactions that would typically proceed at room temperature or with mild heating may require temperatures of 80-110°C or higher to achieve a reasonable reaction rate.[7][9]
-
Stronger Bases: While the MIDA deprotection itself is facile, driving the subsequent sluggish coupling may require stronger bases than typically used.
Core Limitation 2: The MIDA Deprotection-Reactivity Mismatch
The signature advantage of MIDA boronates is their controlled, slow release of the boronic acid.[6][9] This is governed by two distinct hydrolysis mechanisms: a very fast hydrolysis with strong aqueous bases like NaOH, and a much slower hydrolysis with weaker bases like K₃PO₄ or under neutral conditions.[1][12][13] The slow release is ideal for preventing boronic acid decomposition and side reactions by maintaining a low, steady concentration of the reactive species.
However, this advantage becomes a limitation when coupled with the steric challenges of the 2-bromo-6-fluorophenyl group. The forcing conditions (e.g., high temperatures, extended reaction times) needed to drive the slow Suzuki coupling can lead to undesired MIDA boronate hydrolysis.[1][3] This creates a difficult kinetic balancing act:
-
If conditions are too mild: The Suzuki coupling will not proceed due to steric hindrance, even if the MIDA ester deprotects correctly.
-
If conditions are too harsh: The MIDA ester may decompose or hydrolyze faster than the sluggish Suzuki coupling can consume the resulting boronic acid, leading to side products and reduced yield.
This narrow operational window is a significant practical limitation for challenging couplings.
Comparative Analysis with Alternative Reagents
To overcome these limitations, a researcher might consider alternative boron reagents. The choice involves a trade-off between stability, ease of handling, and reactivity under forcing conditions.
| Reagent Type | Structure (R = 2-bromo-6-fluorophenyl) | Key Advantages | Key Disadvantages / Limitations | Optimal Use Case |
| MIDA Ester | R-B(MIDA) | Highest Stability: Air-stable solid, chromatography compatible.[2][3] Controlled Release: Enables iterative cross-coupling.[6] | Requires Deprotection: Adds a step. Narrow Window: Forcing conditions for coupling may cause premature decomposition.[1] | Multi-step synthesis where the boron moiety must survive several reactions before a final, mild-to-moderate coupling. |
| Pinacol Ester | R-B(pin) | Commercially Available: Common reagent class. Directly Reactive: No separate deprotection step needed. | Lower Stability: Prone to hydrolysis and protodeboronation, especially under basic conditions. Not ideal for long-term storage or multi-step synthesis. | Direct, one-pot couplings where the boronic ester is used immediately and the reaction is expected to be fast. |
| Trifluoroborate Salt | [R-BF₃]K | High Stability: Crystalline, air-stable solids.[3] Orthogonal Reactivity: Different activation mechanism. | Stoichiometric Base: Requires base for activation. Chromatography: Can be more difficult to purify than MIDA or pinacol esters.[3] | When standard boronic acid/ester conditions fail, offering an alternative activation pathway. Useful in aqueous or biphasic media. |
Experimental Protocol: A Challenging Suzuki-Miyaura Coupling
This protocol describes a challenging coupling that highlights the limitations of this compound, requiring specialized conditions to achieve a moderate yield.
Reaction: Synthesis of 2-Bromo-2',6'-dimethyl-6-fluorobiphenyl
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.2 equiv), 2-iodo-1,3-xylene (1.0 equiv), SPhos (4 mol%), and Palladium(II) acetate (2 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane to the tube, followed by finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with argon.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 18-24 hours.
-
Causality Note: The high temperature and bulky SPhos ligand are necessary to overcome the steric hindrance of both di-ortho-substituted coupling partners. The long reaction time is required because the transmetalation step is expected to be very slow.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Self-Validation: The success of this demanding protocol validates the choice of forcing conditions. Comparing the yield to a reaction run at a lower temperature (e.g., 60°C) would likely show significantly lower conversion, demonstrating the necessity of the harsher conditions and thus the limitation of the reagent under standard protocols.
-
Conclusion and Recommendations
This compound is a highly stable and valuable reagent for introducing a complex aryl moiety. However, its utility is constrained by significant limitations stemming from steric hindrance.
Key Takeaways:
-
Primary Limitation: Severe steric hindrance from the 2,6-substituents necessitates the use of specialized bulky ligands, strong bases, and high temperatures for successful Suzuki-Miyaura coupling.
-
Secondary Limitation: The forcing conditions required for coupling can conflict with the controlled-release profile of the MIDA ester, creating a narrow operational window and risking premature reagent decomposition.
-
Decision Framework: For multi-step syntheses requiring high stability, the MIDA ester remains a strong candidate, provided the final coupling is not overly demanding. For direct, sterically challenging couplings, alternative reagents like pinacol esters or trifluoroborates should be screened, as they may offer a more straightforward reaction profile despite their lower intrinsic stability.
Researchers should anticipate the need for extensive optimization when employing this reagent in sterically demanding contexts and should consider alternative strategies early in their synthetic planning.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 957-963. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed Central. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
University of Edinburgh Research Explorer. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17829–17832. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]
-
Singh, A. K., & Kumar, A. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
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- 13. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Kinetic Profile of 2-Bromo-6-fluorophenylboronic Acid MIDA Ester in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice of building block is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. In the realm of Suzuki-Miyaura cross-coupling, the stability and reactivity of the organoboron partner are paramount. This guide provides an in-depth kinetic and performance comparison of 2-Bromo-6-fluorophenylboronic acid MIDA ester against its common alternatives, supported by experimental frameworks and mechanistic insights.
The N-methyliminodiacetic acid (MIDA) boronate platform has emerged as a transformative solution to the inherent instability of many boronic acids.[1][2] By forming a tetracoordinate, sp³-hybridized boron center through a dative bond, the MIDA ligand effectively "protects" the boronic acid.[3] These MIDA esters are typically free-flowing, crystalline solids that are remarkably stable to air, moisture, and silica gel chromatography, a stark contrast to many of their boronic acid counterparts.[4][5] This guide will elucidate how this stability translates into a kinetic advantage, particularly for challenging substrates like the ortho-substituted 2-Bromo-6-fluorophenylboronic acid.
The Core Kinetic Principle: Hydrolysis as the Rate-Controlling Switch
The utility of MIDA boronates is rooted in a simple yet powerful kinetic principle: they are unreactive in their protected state and must first be hydrolyzed to the corresponding boronic acid to enter the palladium catalytic cycle.[6] This deprotection step is the crucial "on-switch" for reactivity.
Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis:
-
Fast, Base-Mediated Hydrolysis: Treatment with a strong aqueous base like NaOH leads to rapid deprotection, typically within minutes. This pathway involves a rate-limiting attack of a hydroxide ion on a MIDA carbonyl carbon.[7][8][9]
-
Slow, Neutral Hydrolysis: Under milder basic conditions, such as with aqueous K₃PO₄, a much slower, neutral hydrolysis mechanism dominates.[10][11] This pathway involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[7][8]
It is this "slow-release" mechanism that provides a profound kinetic advantage. For boronic acids that are inherently unstable—especially ortho-substituted or heterocyclic derivatives—direct use in a reaction mixture can lead to significant decomposition via pathways like protodeboronation, which kinetically competes with the desired cross-coupling.[12][13] By using the MIDA ester, a low, steady-state concentration of the active boronic acid is generated in situ, ensuring that it is consumed by the catalytic cycle faster than it can decompose.[11][12]
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 9. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Guide to the Spectroscopic Characterization of 2-Bromo-6-fluorophenylboronic acid MIDA Ester: A Comparative Analysis for Researchers
In the landscape of modern synthetic chemistry, particularly in the realm of iterative cross-coupling reactions for the synthesis of complex molecules, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile and stable reagents.[1] Their bench-top stability, compatibility with a wide range of reaction conditions, and amenability to chromatographic purification offer significant advantages over their more labile boronic acid counterparts. This guide provides a detailed spectroscopic characterization of a key building block, 2-Bromo-6-fluorophenylboronic acid MIDA ester, offering a comparative analysis with related structures to aid researchers, scientists, and drug development professionals in its identification, purification, and utilization.
The Structural Significance of this compound
The unique substitution pattern of this compound, with a bromine and a fluorine atom ortho to the boronate group, presents distinct electronic and steric properties. These features can influence its reactivity in cross-coupling reactions and introduce specific spectroscopic signatures that are crucial for its unambiguous characterization. The MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and less susceptible to protodeboronation and other degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a comprehensive picture of its molecular framework.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the MIDA ligand.
-
Aromatic Region: The three protons on the phenyl ring will appear as a complex multiplet due to spin-spin coupling with each other and with the ¹⁹F nucleus. The proton ortho to the fluorine and meta to the bromine will likely appear as a triplet of doublets, while the other two protons will also show complex splitting patterns.
-
MIDA Ligand Region: The MIDA ligand gives rise to characteristic signals. The two diastereotopic methylene protons of each acetate arm will typically appear as two distinct doublets, each integrating to two protons, with a large geminal coupling constant (around 17 Hz).[2] The N-methyl group will be visible as a sharp singlet, integrating to three protons.[2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds.
| Compound | Aromatic Protons (ppm) | MIDA CH₂ Protons (ppm) | MIDA N-CH₃ Proton (ppm) |
| This compound | 7.0 - 7.6 (complex multiplet) | ~4.3 (d, 2H), ~4.1 (d, 2H) | ~2.5 (s, 3H) |
| Phenylboronic acid MIDA ester | 7.2 - 7.8 (multiplet) | ~4.3 (d, 2H), ~4.1 (d, 2H) | ~2.5 (s, 3H) |
| 2-Fluorophenylboronic acid | 7.0 - 7.5 (multiplet) | - | - |
| (1H-indol-5-yl)boronic acid, MIDA ester[2] | 6.41-7.62 (m) | 4.30 (d, 2H), 4.08 (d, 2H) | 2.45 (s, 3H) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
-
Aromatic Carbons: The six aromatic carbons will give rise to distinct signals. The carbon attached to the boron atom is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. The carbons bearing the fluorine and bromine atoms will exhibit characteristic chemical shifts and C-F coupling.
-
MIDA Ligand Carbons: The MIDA ligand will show signals for the carbonyl carbons of the acetate groups (around 170 ppm), the methylene carbons (around 62 ppm), and the N-methyl carbon (around 48 ppm).[3]
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing molecules. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment of the fluorine atom on the aromatic ring.
¹¹B NMR Spectroscopy: Direct Observation of the Boron Center
¹¹B NMR spectroscopy provides direct information about the coordination state of the boron atom. For MIDA boronates, the boron atom is tetracoordinate, which results in a characteristic upfield chemical shift compared to the tricoordinate boronic acids.[4][5] A single, relatively sharp signal is expected in the range of δ 8-13 ppm.[2][3] This is a key diagnostic feature to confirm the formation of the MIDA ester.[5]
Table 2: Expected ¹¹B NMR Chemical Shifts for Different Boron Species.
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |
| Boronic Acids | sp² | 28 - 33 |
| MIDA Boronates | sp³ | 8 - 13 |
| Boronate Esters (e.g., pinacol) | sp² | 25 - 30 |
| Tetracoordinated Boronate Anions | sp³ | 3 - 9 |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. In the IR spectrum of this compound, the following characteristic absorption bands are expected:
-
C=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the carbonyl groups in the MIDA ester will be observed in the region of 1700-1800 cm⁻¹.[2]
-
B-O Stretching: The B-O stretching vibrations are typically found in the region of 1300-1400 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration of the MIDA ligand is also expected.
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will also be present.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement. The mass spectrum will show the molecular ion peak ([M]+ or [M+H]+), and the isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature.
Experimental Protocols
General Considerations for NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of MIDA boronates.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ or a secondary standard may be used. For ¹¹B NMR, BF₃·OEt₂ is a common external standard.[6]
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is generally sufficient.
Step-by-Step NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy Protocol
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Protocol
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in the desired mass range.
Comparative Analysis and Data Interpretation
The spectroscopic data obtained for this compound should be compared with data from similar compounds to confirm its identity and purity.
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound using a combination of NMR, IR, and mass spectrometry is crucial for its effective use in synthetic chemistry. By understanding the expected spectral features and comparing them with related compounds, researchers can confidently verify the structure and purity of this valuable building block, paving the way for its successful application in the synthesis of novel and complex molecular architectures.
References
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).
- ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). ¹¹B NMR.
-
MDPI. (2018). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link]
-
ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
- (n.d.). ¹⁹F NMR Reference Standards.
- SDSU Chemistry. (n.d.). ¹¹B NMR Chemical Shifts.
-
The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
-
NIH. (n.d.). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Retrieved from [Link]
-
J&H Chemical Co., Ltd. (n.d.). This compound CAS NO.1257650-76-2. Retrieved from [Link]
-
NIH. (n.d.). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive ¹⁹F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
(2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
-
NIH. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]
Sources
analytical methods for 2-Bromo-6-fluorophenylboronic acid MIDA ester
An In-Depth Guide to the Analytical Characterization of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
A Senior Application Scientist's Perspective on Method Selection and Optimization
For drug development professionals and researchers in synthetic chemistry, this compound is a valuable bifunctional building block. Its dual reactivity, stemming from the bromine atom and the protected boronic acid, allows for sequential, controlled cross-coupling reactions. The N-methyliminodiacetic acid (MIDA) ligand confers remarkable bench-top stability to the otherwise reactive boronic acid moiety, making it compatible with a wide range of reaction conditions, including chromatography.[1][2]
However, this stability is conditional. The integrity of the MIDA ester is paramount for its successful application, and this necessitates robust analytical methods to verify its purity, monitor its stability, and characterize its reaction products. This guide provides a comparative analysis of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive characterization of this important reagent. We will move beyond simple protocols to explore the underlying principles and the critical experimental choices that ensure data integrity.
The Core Analytical Challenge: Navigating Hydrolytic Stability
The central challenge in analyzing any MIDA boronate is its susceptibility to hydrolysis, which cleaves the MIDA ligand to release the free boronic acid. This process is highly pH-dependent and can occur via two distinct mechanisms.[3][4][5]
-
Base-Mediated Hydrolysis: This pathway is rapid and involves the attack of a hydroxide ion at a MIDA carbonyl carbon. It is the mechanism intentionally exploited for deprotection prior to a subsequent cross-coupling reaction.[3][4]
-
Neutral Hydrolysis: A much slower process, this pathway involves the rate-limiting cleavage of the B-N dative bond by a cluster of water molecules.[3][5]
This dual-pathway hydrolysis has profound implications for analytical method development. Conditions must be carefully chosen to prevent unintended on-column or in-solution hydrolysis, which would lead to an inaccurate assessment of the sample's purity, showing a higher-than-actual level of the free boronic acid impurity. Conversely, understanding these mechanisms is key to monitoring the intended deprotection step.
Method 1: Reversed-Phase HPLC for Purity Assessment and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for determining the purity of starting materials and monitoring reaction progress. Its objective is to separate the intact MIDA ester from potential impurities, including the starting materials for its synthesis and its primary degradant, 2-Bromo-6-fluorophenylboronic acid.
Causality Behind Experimental Choices
The primary goal is to minimize on-column hydrolysis. This dictates our choice of stationary and mobile phases.
-
Stationary Phase: Columns with low residual silanol activity are highly preferred. Active silanol groups on the silica surface can catalyze hydrolysis. An evaluation of various C18 columns demonstrated that those with advanced end-capping or hybrid particle technology (e.g., Waters XTerra™ MS C18) show significantly less on-column hydrolysis of boronic esters compared to traditional columns.[6]
-
Mobile Phase: While high pH mobile phases (e.g., pH 12) can stabilize some boronate esters, they pose a significant challenge for retaining the highly polar free boronic acid, which may elute in the void volume.[7] A more robust strategy for MIDA esters is to use a mobile phase with no pH modifier or a weakly acidic modifier like formic acid.[6][8] This leverages the inherent stability of the MIDA ester under neutral to mildly acidic conditions while ensuring the retention and sharp peak shape of all relevant components.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Sample Preparation: Accurately weigh ~1 mg of the this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol column.
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity (% area). The method should be validated for specificity by analyzing the free boronic acid and other potential impurities to ensure baseline separation.
Representative Performance Data
| Parameter | Typical Value | Rationale / Comment |
| Retention Time (RT) | ~8-10 min | Dependent on exact gradient and column; well-retained. |
| Relative RT (vs. free acid) | > 2.0 | MIDA ester is significantly more hydrophobic than the free acid. |
| Limit of Detection (LOD) | ~0.01% | Standard for UV-based purity analysis. |
| Limit of Quantitation (LOQ) | ~0.05% | Reliable for quantifying minor impurities. |
| Linearity (r²) | > 0.999 | Over a concentration range of 0.05% to 150% of the target. |
| Precision (%RSD) | < 2.0% | For replicate injections. |
HPLC Workflow Diagram
Caption: RP-HPLC workflow for purity analysis.
Method 2: LC-MS for High-Sensitivity Detection and Impurity Identification
For identifying unknown impurities or quantifying trace levels of the MIDA ester or its related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior technique. It couples the separation power of HPLC with the sensitive and selective detection of a mass spectrometer.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) is the standard choice for this class of molecules.
-
Ionization Mode: While MIDA esters can sometimes be observed in positive mode, boronic acids and their derivatives often ionize more efficiently in negative ion mode.[9][10] This is because the boronic acid moiety can form an adduct with hydroxide or lose a proton under appropriate conditions. It is always advisable to screen both modes during method development.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantification, using Multiple Reaction Monitoring (MRM) for exceptional sensitivity and specificity.[9][11] For identifying unknown impurities, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is necessary to obtain accurate mass measurements and propose elemental compositions.[8]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or HRMS instrument with an ESI source.
-
Sample Preparation: Prepare a stock solution and perform serial dilutions in 50:50 acetonitrile/water to generate a calibration curve. For trace analysis in a drug substance matrix, a spiked sample should be prepared.[11]
-
Chromatographic Conditions: The same conditions as the HPLC-UV method can be used as a starting point. The mobile phase is compatible with MS.
-
Mass Spectrometry Conditions (Negative ESI Mode):
-
Full Scan (for identification): Scan m/z range 100-500.
-
MRM (for quantification):
-
Parent Ion (Q1): Determine the m/z of the deprotonated molecule [M-H]⁻ or other adducts.
-
Fragment Ion (Q3): Select a stable, high-intensity fragment ion generated by collision-induced dissociation (CID).
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Representative Performance Data
| Parameter | Typical Value | Rationale / Comment |
| Ionization Mode | ESI Negative | Generally provides better sensitivity for boronic acids.[9][10] |
| Parent/Fragment (MRM) | Analyte-specific | Requires infusion and optimization for the target compound. |
| Limit of Detection (LOD) | 1-10 pg/mL | Demonstrates the ultra-high sensitivity of the technique.[9] |
| Limit of Quantitation (LOQ) | 5-20 ng/mL (1-5 ppm) | Suitable for trace and genotoxic impurity analysis.[10][11] |
| Linearity (r²) | > 0.995 | Typically over 3-4 orders of magnitude. |
| Accuracy (% Recovery) | 80-120% | For spiked samples in the relevant matrix.[10] |
LC-MS Workflow Diagram
Caption: General workflow for LC-MS analysis.
Method 3: Multinuclear NMR Spectroscopy for Structural Elucidation
While chromatographic methods are essential for assessing purity and concentration, NMR spectroscopy is the definitive technique for unambiguous structural confirmation. For a molecule like this compound, a multinuclear approach is particularly powerful.
Causality Behind Experimental Choices
-
Solvent: While boronic acids themselves can oligomerize in non-coordinating solvents like CDCl₃, leading to complex or broad spectra, MIDA esters are generally well-behaved.[12] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, as seen in synthesis procedures.[13] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.
-
Nuclei Selection:
-
¹H NMR: Provides the overall proton framework, confirming the presence of the aromatic ring protons and the distinct signals for the MIDA ligand's CH₂ and N-CH₃ groups.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: A simple but crucial experiment. A single resonance will confirm the presence and chemical environment of the fluorine atom on the aromatic ring.
-
¹¹B NMR: This is the key experiment to confirm the integrity of the MIDA ester. The sp³-hybridized boron atom in a MIDA boronate gives a characteristic chemical shift in the range of ~8-12 ppm, which is significantly upfield from the signal for a tricoordinate sp²-hybridized boronic acid (~30 ppm).[14]
-
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquire a ¹⁹F spectrum.
-
Acquire a ¹¹B spectrum. Ensure a sufficient relaxation delay (D1) is used.
-
-
Data Analysis:
-
¹H: Correlate the integrals to the number of protons and analyze the coupling patterns of the aromatic signals.
-
¹⁹F: Note the chemical shift.
-
¹¹B: Confirm the chemical shift is in the expected range for a tetracoordinate boronate ester.
-
Comparative Summary of Analytical Methods
| Feature | RP-HPLC-UV | LC-MS(/MS) | Multinuclear NMR |
| Primary Use | Purity determination, routine QC, reaction monitoring | Impurity identification, trace quantification | Unambiguous structural confirmation, identity testing |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range)[9][10] | Low (mg range) |
| Selectivity | Good (based on retention) | Excellent (based on m/z and fragmentation) | Excellent (based on unique chemical shifts) |
| Quantitative? | Yes (Primary method) | Yes (Excellent for trace levels) | Yes (with internal standard, but less common) |
| Speed | ~20-30 min per sample | ~20-30 min per sample | ~5-60 min per experiment/nucleus |
| Key Advantage | Robust, widely available, precise | Unmatched sensitivity, structural info on unknowns | Definitive structural information |
| Key Limitation | Limited sensitivity, cannot identify unknown peaks | Matrix effects, requires specialized equipment | Insensitive, not suitable for trace analysis |
Conclusion and Recommendations
There is no single "best" method for the analysis of this compound. Instead, a multi-faceted approach is required, with the technique chosen based on the analytical question at hand.
-
For routine quality control and purity assessment of bulk material, RP-HPLC-UV is the method of choice due to its robustness, precision, and accessibility.
-
For detecting and identifying trace-level impurities or monitoring reaction byproducts, LC-MS is indispensable. Its high sensitivity is critical, especially when controlling for potentially genotoxic impurities.
-
For absolute confirmation of identity and structure , particularly for a new batch or reference standard qualification, multinuclear NMR spectroscopy is non-negotiable. The combination of ¹H, ¹⁹F, and especially ¹¹B NMR provides a complete and unambiguous chemical fingerprint of the molecule.
By understanding the principles, advantages, and limitations of each technique, and by carefully considering the unique chemical properties of MIDA boronates, researchers and drug development professionals can implement a robust analytical control strategy that ensures the quality and performance of this versatile chemical building block.
References
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Organic Syntheses. Org. Synth.2022 , 99, 92-111. [Link]
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Regan, J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega. [Link]
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AbbVie Inc. (2022). Patent WO 2022/104113 A1. Patentscope. [Link]
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Isherwood, M. et al. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chem. Sci., 2020 , 11, 8996-9001. [Link]
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Gonzalez, J. A. et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem., 9 , 958–963. [Link]
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Nguyen, T. T. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Uppsala University Publications. [Link]
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Gonzalez, J. A. et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF on ResearchGate. [Link]
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Joshi, M. D. et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. J. Liq. Chromatogr. Relat. Technol., 38(15) , 1985-1991. [Link]
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Baldwin, S. et al. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. J. Liq. Chromatogr. Relat. Technol.[Link]
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He, F. et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5) , 1347–1353. [Link]
-
SCIEX. (2022). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX Technical Note. [Link]
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Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
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West, A. et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chem. Sci., 11(15) , 3938–3943. [Link]
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Turnbull, O. M. et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angew. Chem. Int. Ed., 56(43) , 13411-13415. [Link]
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. University of Pardubice. [Link]
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PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]
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Mistry, N. et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(15) , 5052. [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]
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Chidella, K.S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities... American Journal of Analytical Chemistry, 12 , 74-86. [Link]
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San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry Department. [Link]
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ResearchGate. (2015). How do I get boronic acid ionization on LCMS? ResearchGate Forum. [Link]
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A Comparative Guide to 2-Bromo-6-fluorophenylboronic Acid MIDA Ester in Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly in the construction of complex biaryl and poly-aryl scaffolds for pharmaceuticals and functional materials, the strategic choice of reagents is paramount. The 2-Bromo-6-fluorophenyl moiety presents a unique synthetic challenge and opportunity. The ortho-bromo and ortho-fluoro substituents create significant steric hindrance and modulate the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions. This guide provides an in-depth comparison of 2-Bromo-6-fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester with its common alternatives, offering a rationale for its selection in complex synthetic pathways, especially sequential cross-coupling reactions.
The Challenge of Ortho-Disubstituted Biaryls and the Promise of MIDA Boronates
The synthesis of biaryls bearing substituents at the 2- and 6-positions is often hampered by steric hindrance, which can significantly reduce the efficiency of traditional Suzuki-Miyaura cross-coupling reactions. Furthermore, the presence of multiple reactive sites on a molecule necessitates a strategy for selective and sequential bond formation. It is in this context that MIDA boronates have emerged as a powerful tool for synthetic chemists.
Developed by the Burke group, MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography.[1][2] This contrasts sharply with many free boronic acids, which are prone to decomposition via pathways like protodeboronation and oxidation, complicating their storage and handling.[2] The key to the utility of MIDA boronates lies in their attenuated reactivity. The boron atom is in an sp³-hybridized state, rendering it unreactive under standard anhydrous cross-coupling conditions.[2][3] The corresponding reactive sp²-hybridized boronic acid can be liberated in situ under mild aqueous basic conditions.[2] This "slow-release" mechanism is particularly advantageous for notoriously unstable boronic acids.[2][4]
Comparative Analysis: MIDA Ester vs. Pinacol Ester and Free Boronic Acid
The choice between using a free boronic acid, a pinacol ester, or a MIDA ester of 2-bromo-6-fluorobenzene depends critically on the synthetic goal. While free boronic acids are generally more reactive, their instability can be a significant drawback.[5] Pinacol esters offer a stability advantage over free boronic acids but can still be reactive enough to undergo undesired side reactions in multifunctional molecules.[5][6] 2-Bromo-6-fluorophenylboronic acid MIDA ester provides a unique combination of exceptional stability and controlled reactivity, making it the reagent of choice for sequential cross-coupling strategies.
| Feature | 2-Bromo-6-fluorophenylboronic Acid | 2-Bromo-6-fluorophenylboronic Acid Pinacol Ester | This compound |
| Stability | Low; susceptible to protodeboronation and oxidation, especially with ortho-substituents.[2] | Moderate to high; generally stable to storage and chromatography.[5][6] | Very high; indefinitely bench-top stable under air, compatible with a wide range of reaction conditions.[1][2] |
| Handling | Often difficult to purify and handle due to instability. | Crystalline solids, generally easy to handle and purify by chromatography.[5] | Free-flowing, crystalline solids, easily purified by chromatography.[1] |
| Reactivity in Anhydrous Cross-Coupling | High. | Moderate to high, depending on conditions. | Inert, even at elevated temperatures (up to 80 °C).[2][3] |
| Suitability for Sequential Cross-Coupling | Poor; the boronic acid is reactive and will likely couple in the first step. | Limited; potential for competing reactions at the boronate site. | Excellent; the MIDA group acts as a robust protecting group for the boronic acid functionality.[7] |
| Deprotection/Activation | Not applicable. | Can be used directly. | Mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄) at room temperature.[2][8] |
Case Study: A Sequential Suzuki-Miyaura Cross-Coupling Strategy
A key application where this compound excels is in the programmed synthesis of unsymmetrical, sterically hindered biaryls. Consider a synthetic route requiring the sequential coupling of two different aryl groups to the 2-bromo-6-fluorophenyl scaffold.
Workflow for Sequential Cross-Coupling
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
In the first step, the bromine atom of the this compound is selectively coupled with the first aryl partner under anhydrous conditions. The MIDA-protected boronic acid remains intact. Following purification of the intermediate, the second aryl group is introduced by performing a subsequent Suzuki-Miyaura coupling under aqueous basic conditions, which facilitates the in situ deprotection of the MIDA ester to reveal the reactive boronic acid.
Experimental Protocol: Representative Sequential Suzuki-Miyaura Coupling
Step 1: First Coupling (Anhydrous Conditions)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Aryl Halide 1 (1.1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and an anhydrous base (e.g., CsF, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the MIDA-protected biaryl intermediate.
Step 2: Second Coupling (Aqueous Conditions)
-
To a flask, add the MIDA-protected biaryl intermediate from Step 1 (1.0 equiv.), Aryl Halide 2 (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Add a mixture of solvent and water (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Step 1.
-
Purify the crude product by flash column chromatography to yield the final unsymmetrical biaryl.
The Causality Behind Experimental Choices
-
Anhydrous vs. Aqueous Conditions: The deliberate switch from anhydrous to aqueous basic conditions is the cornerstone of this sequential coupling strategy. The MIDA ester's stability under anhydrous conditions ensures the chemoselective coupling at the bromide position in the first step.[7] The introduction of an aqueous base in the second step is crucial for the hydrolysis of the MIDA group, unmasking the boronic acid for the subsequent coupling.[8]
-
Choice of Base: In the first step, a non-hydrolytic base like CsF is often preferred. In the second step, a base like K₃PO₄ in the presence of water is effective for both promoting the catalytic cycle and facilitating the slow release of the boronic acid from its MIDA ester.[4]
-
Catalyst Selection: The choice of palladium catalyst and ligand can be critical, especially for sterically hindered substrates. For the coupling of the ortho-disubstituted systems, bulky and electron-rich phosphine ligands often provide better results.
Conclusion
This compound is a highly valuable reagent for the construction of complex, sterically hindered biaryl structures. Its exceptional stability, ease of handling, and, most importantly, its ability to serve as a protected form of a boronic acid make it an ideal choice for sequential cross-coupling reactions. While free boronic acids and pinacol esters have their applications, the MIDA ester provides a level of control and predictability that is often essential in multi-step synthetic campaigns, particularly in the fields of drug discovery and materials science. By understanding the principles of MIDA boronate chemistry, researchers can strategically employ this reagent to access novel and complex molecular architectures with greater efficiency and reliability.
References
-
J&H CHEM. (n.d.). This compound CAS NO.1257650-76-2. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. Aldrichimica acta, 42(1), 17–27.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 138(21), 6823–6830.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C-C bonds via palladium-catalyzed cross-coupling of alkyltrifluoroborates with borylated aryl bromides. Science, 325(5948), 1661–1664.
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- Organic Syntheses. (2011). Preparation of 4-Bromophenylboronic Acid MIDA Ester and Its Use in Suzuki-Miyaura Cross-Coupling. Org. Synth., 88, 253-264.
-
Gillis, E. P., & Burke, M. D. (2008). Iterative cross-coupling with MIDA boronates. CORE. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Chemoselective boronic ester synthesis by controlled speciation.
- Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the Suzuki–Miyaura cross-coupling of 2-heterocyclic boronic acids.
- Coombs, J. R., Zhang, L., & Morken, J. P. (2015).
- Thomas, A. A., & Denmark, S. E. (2016). Rapid, homogenous, B-alkyl Suzuki–Miyaura cross-coupling of boronic esters.
- Isley, N. A., Lanni, E. L., & Sanford, M. S. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Zhang, Y., & Wang, J. (2020). Comparison of reactivity of different boron reagents in Suzuki-Miyaura cross-coupling reaction predicted by a deep learning model.
- El-Faham, A., Al-Hamdani, W. A. S., & Abdel-Salam, H. A. (2022). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Isley, N. A., Dobarco, M., & Sanford, M. S. (2014). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 5(12), 4801-4806.
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A Technical Guide to the Strategic Applications of 2-Bromo-6-fluorophenylboronic Acid MIDA Ester in Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficiency and precision in the construction of complex molecular architectures is paramount. Bifunctional building blocks, capable of undergoing sequential and site-selective transformations, are invaluable tools in this endeavor. This guide provides an in-depth technical analysis of 2-Bromo-6-fluorophenylboronic acid MIDA ester , a reagent poised for significant applications in iterative cross-coupling strategies for drug discovery and materials science. While direct literature precedents for this specific molecule are emerging, its design leverages well-established principles of boronic acid chemistry, offering predictable and advantageous reactivity.
This guide will objectively compare the anticipated performance of this compound with alternative boronic acid derivatives, supported by established experimental data for analogous systems. We will delve into the mechanistic rationale behind its utility and provide detailed protocols to empower researchers to integrate this promising reagent into their synthetic workflows.
The Strategic Advantage of the MIDA Ester in Sequential Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation.[1] However, the use of bifunctional molecules containing both a boronic acid and a halide presents a chemoselectivity challenge. The N-methyliminodiacetic acid (MIDA) boronate serves as a robust protecting group for the boronic acid moiety, rendering it temporarily inert to the conditions of Suzuki-Miyaura coupling.[2][3][4][5]
The key to the MIDA boronate's utility lies in the reversible formation of a tetracoordinate, sp³-hybridized boron center. This structural change effectively masks the vacant p-orbital of the boronic acid, which is essential for the transmetalation step in the catalytic cycle. The MIDA group can be cleaved under mild basic conditions to liberate the free boronic acid for a subsequent coupling reaction.[3][6] This "slow-release" mechanism is particularly advantageous when dealing with unstable boronic acids, such as certain heteroaryl derivatives, preventing their decomposition under reaction conditions.[3]
Orthogonal Reactivity: The 2-Bromo-6-fluoro Substitution Pattern
The substitution pattern of this compound is strategically designed for sequential, site-selective cross-coupling reactions. The presence of a bromine atom and a MIDA-protected boronic acid on the same aromatic ring allows for two distinct and orthogonal Suzuki-Miyaura coupling events.
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling follows the order I > Br > Cl.[7] The C-Br bond is sufficiently reactive to participate in the first coupling reaction while the MIDA boronate remains intact. The ortho-fluoro substituent can influence the reactivity of the adjacent C-Br bond through electronic effects, potentially requiring tailored catalytic systems for optimal results, as is often the case with polyfluorophenyl boronic acids.[8]
Conceptual Workflow for Sequential Cross-Coupling
The logical workflow for utilizing this compound in a sequential coupling strategy is outlined below. This process enables the controlled and stepwise synthesis of highly substituted, non-symmetrical biaryl compounds.
Caption: Conceptual workflow for the sequential cross-coupling of this compound.
Comparison with Alternative Boronic Acid Reagents
The choice of the boronic acid derivative is critical for the success of a synthetic campaign. Below is a comparison of this compound with other common alternatives.
| Feature | This compound | 2-Bromo-6-fluorophenylboronic acid | 2-Bromo-6-fluorophenylboronic acid pinacol ester |
| Stability | High, often crystalline and bench-stable solids.[3][5] | Can be prone to protodeboronation and decomposition, especially with ortho-substituents.[8] | Generally more stable than the free boronic acid, but can be susceptible to hydrolysis.[9] |
| Chromatography | Compatible with silica gel chromatography.[3] | Challenging to purify by chromatography due to polarity and potential for decomposition. | Generally compatible with silica gel chromatography.[9][10] |
| Sequential Coupling | Ideal for sequential coupling due to the robust MIDA protecting group.[2][7] | Not suitable for sequential coupling without prior protection of the boronic acid. | Can sometimes be used in sequential couplings, but the reactivity difference between the C-Br and C-B(pin) bonds may not be as pronounced, leading to selectivity issues. |
| Activation | Requires a distinct deprotection step (mild aqueous base) to activate the boronic acid for the second coupling.[3] | The boronic acid is active for coupling, which can lead to undesired side reactions in a bifunctional molecule. | The boronate ester is active for coupling, though generally less reactive than the free boronic acid.[11] |
Experimental Protocols
While specific, optimized protocols for this compound are not yet widely published, the following procedures are based on well-established methods for analogous MIDA boronates and can serve as a starting point for reaction development.
Protocol 1: First Suzuki-Miyaura Coupling (at the C-Br bond)
This protocol is adapted from established methods for the coupling of aryl bromides in the presence of a MIDA boronate.[7]
Step-by-Step Methodology:
-
To a dry reaction vial, add this compound (1.0 equiv), the desired aryl or heteroaryl coupling partner (Ar¹-X, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the intermediate biaryl MIDA ester.
Protocol 2: MIDA Deprotection and Second Suzuki-Miyaura Coupling
This two-step, one-pot procedure is based on the slow-release concept for MIDA boronates.[3]
Step-by-Step Methodology:
-
To the vial containing the purified intermediate biaryl MIDA ester (1.0 equiv), add the second coupling partner (Ar²-Y, 1.5 equiv), a palladium catalyst suitable for boronic acid coupling (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%), and a base that facilitates MIDA deprotection (e.g., K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the vial with an inert gas.
-
Add a degassed solvent system that supports both deprotection and coupling (e.g., 5:1 dioxane/water).
-
Heat the reaction mixture (typically 60-100 °C) and stir until the reaction is complete. The MIDA group will hydrolyze in situ, and the resulting boronic acid will undergo the second cross-coupling.[3]
-
Work-up and purify as described in Protocol 1 to obtain the final tri-aryl product.
Caption: Experimental workflow for sequential Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound represents a highly promising and versatile building block for the synthesis of complex, highly substituted aromatic compounds. Its design principles, rooted in the established stability and reactivity of MIDA boronates and the orthogonal reactivity of aryl halides, provide a strong foundation for its application in sequential cross-coupling reactions. While direct, peer-reviewed applications of this specific reagent are still emerging, the conceptual framework and experimental precedents from analogous systems strongly support its utility.
For researchers in drug discovery and materials science, the ability to perform iterative, controlled C-C bond formations opens up new avenues for library synthesis and the exploration of novel chemical space. The adoption of reagents like this compound is expected to streamline the synthesis of complex molecules and accelerate the pace of innovation.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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Aich, D., & Deb, I. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(21), 3396-3413. [Link]
-
Molander, G. A., & Trice, S. L., & Dreher, S. D. (2012). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 109(14), 5195-5200. [Link]
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Gallagher, K. J., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Journal of the American Chemical Society, 135(45), 16853-16856. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
Watson, M. P., & Yudin, A. K. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters, 18(1), 136-139. [Link]
-
Dochnahl, M., & Appiarius, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2638-2661. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 73-86. [Link]
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Mossine, A. V., et al. (2020). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. ACS Chemical Neuroscience, 11(15), 2358-2365. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2665. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (n.d.). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. [Link]
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Aich, D., & Deb, I. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(21), 3396-3413. [Link]
-
Wu, G., et al. (2021). Synthesis of Highly Functionalizable Symmetrically and Unsymmetrically Substituted Triarylboranes from Bench‐Stable Boron Precursors. Chemistry – A European Journal, 27(40), 10348-10355. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15229-15231. [Link]
-
Tanaka, K., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(2), 402. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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Kumar, A., et al. (2021). α-Hydroxy boron-enabled regioselective access to bifunctional halo-boryl alicyclic ethers and α-halo borons. Chemical Communications, 57(82), 10662-10665. [Link]
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Oakwood Chemical. (n.d.). (2-Bromo-6-fluorophenyl)boronic acid. [Link]
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Safety Operating Guide
Guide to the Safe Disposal of 2-Bromo-6-fluorophenylboronic acid MIDA Ester
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Bromo-6-fluorophenylboronic acid MIDA ester. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its disposal. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are handled with the same precision as our experimental protocols.
Understanding the Compound: A Foundation for Safe Disposal
This compound is a stable, solid organoboron compound. Its key features relevant to disposal are:
-
Halogenated Aromatic Structure: The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound . This is the primary determinant for its waste segregation.
-
MIDA Ester Protection: The N-methyliminodiacetic acid (MIDA) ligand forms a stable, tridentate chelate with the boron atom. This makes the compound significantly more stable and easier to handle than its corresponding free boronic acid, which is prone to decomposition.[1][2][3][4] Despite this stability, it must still be treated as a hazardous chemical for disposal purposes.
-
Solid State: The compound is typically a crystalline solid, which influences procedures for handling spills and packaging solid waste.
Disposal protocols are not merely procedural; they are dictated by the chemical's inherent properties and the regulatory framework established by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Hazard Profile & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is critical to be aware of the potential hazards. While a specific Safety Data Sheet (SDS) for this exact MIDA ester may not be publicly available, data from analogous halogenated phenylboronic acids provide a strong basis for hazard assessment.[8][9]
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[8][9] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[8][9] | Safety glasses with side shields or chemical splash goggles. |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or inhaled.[8][9] | Work within a certified chemical fume hood to avoid dust inhalation. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[8][9] | Work within a certified chemical fume hood. |
Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling any chemical waste. [5][10][11] The CHP provides the framework for safe laboratory practices and waste management, as mandated by OSHA (29 CFR 1910.1450).[11][12]
Waste Segregation: The Critical Decision
Proper segregation is the most critical step in chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs and environmental impact. Due to its chemical structure, this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .
The following diagram outlines the decision-making process for waste segregation.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. All waste containers must be kept closed except when actively adding waste and stored in a designated Satellite Accumulation Area (SAA).[13][14]
Protocol 1: Unused or Expired Solid Chemical
-
Container Selection: Use the original manufacturer's container if it is in good condition. If not, transfer the solid to a new, clean, and chemically compatible container with a secure, threaded cap.
-
Labeling:
-
Ensure the original label with the full chemical name ("this compound") is intact and legible.
-
Affix your institution's hazardous waste tag.[7][15] The tag must include:
-
The words "Hazardous Waste".
-
The full chemical name (no formulas or abbreviations).
-
The accumulation start date.
-
Principal Investigator's name, lab number, and contact information.
-
Relevant hazard pictograms (e.g., Irritant).
-
-
-
Storage: Store the securely sealed container in your lab's designated SAA for halogenated solid waste, ensuring it is segregated from incompatible materials like strong acids, bases, and oxidizing agents.[8]
Protocol 2: Contaminated Solid Waste (Dry)
This category includes items like contaminated gloves, weigh paper, paper towels, bench protectors, and silica gel from chromatography.
-
Container Selection: Use a designated hazardous waste container for solid waste, typically a plastic bucket with a lid or a sturdy, sealable plastic bag placed inside a labeled cardboard box.
-
Accumulation: Place contaminated items directly into the designated container immediately after use.
-
Labeling:
-
Clearly label the container "Halogenated Organic Solid Waste".
-
On the hazardous waste tag, list all constituents. For this waste stream, you must list "this compound". If other chemicals are present (e.g., silica gel, solvent residues), they must also be listed with estimated percentages.[7]
-
-
Storage: Keep the container sealed and store it in the SAA. Do not overfill the container.
Protocol 3: Contaminated Liquid Waste
This applies when the MIDA ester is used in a reaction and is present in a solvent waste stream.
-
Segregation is Key: This waste must be collected in a container designated for Halogenated Organic Liquid Waste .[15][16][17][18] Do not mix it with non-halogenated solvent waste.
-
Container Selection: Use a chemically compatible solvent waste carboy or bottle with a secure, sealing cap. Ensure the container is vented if necessary, based on institutional policy.
-
Labeling:
-
Affix a hazardous waste tag as soon as the first drop of waste is added.
-
List all chemical components, including all solvents and solutes with their approximate percentages. For example:
-
Dichloromethane: ~80%
-
Methanol: ~19%
-
This compound: <1%
-
List other reaction components as applicable
-
-
-
Storage: Store the container in secondary containment (a tray or bin that can hold the entire volume of the liquid) within the SAA to prevent spills.[6][18] Containers should be filled to no more than 90% capacity.[6][17]
Protocol 4: Decontamination of Labware
For non-disposable items like glassware, spatulas, and magnetic stir bars.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This rinse solvent is now hazardous waste and must be disposed of into the Halogenated Organic Liquid Waste container (Protocol 3). The rationale is that the rinseate is now contaminated with the halogenated compound.
-
Secondary Wash: After the initial rinse, wash the labware thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry. The labware can now be returned to general use.
Spill Management
In the event of a spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Control Access: Restrict access to the spill area.
-
Ventilation: Ensure the chemical fume hood is operating if the spill is contained within it.
-
Cleanup:
-
Wearing the appropriate PPE (lab coat, gloves, eye protection), gently sweep up the solid material using a brush and dustpan.[8] Avoid creating dust.
-
Place the swept-up material and any contaminated cleaning supplies (e.g., absorbent pads) into a sealed bag or container.
-
Label the container as "Halogenated Organic Solid Waste" and dispose of it according to Protocol 2.
-
-
Decontaminate: Wipe the spill area with a paper towel dampened with a suitable solvent, followed by soap and water. Dispose of the paper towels as contaminated solid waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[16]
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues while upholding the principles of responsible chemical stewardship.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. National Institutes of Health. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
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Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6689–6691. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022). [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Liyanage, A. D., et al. (2015). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Macromolecules. National Institutes of Health. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
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How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. (2020). [Link]
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Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
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Organic solvent waste. Kemicentrum, Lund University. (2025). [Link]
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Personal protective equipment for handling 2-Bromo-6-fluorophenylboronic acid MIDA ester
Operational Safety Guide: Handling 2-Bromo-6-fluorophenylboronic acid MIDA Ester
This guide provides essential safety protocols and operational procedures for researchers and drug development professionals handling this compound (CAS 1257650-76-2). As a Senior Application Scientist, my objective is to offer a framework grounded in both established safety standards and practical laboratory experience, ensuring you can utilize this valuable reagent with confidence and security.
The unique nature of N-methyliminodiacetic acid (MIDA) boronates lies in their remarkable stability compared to their corresponding free boronic acids.[1] While the MIDA ester form is generally stable on the bench-top, air-stable, and compatible with chromatography, it is designed to release the reactive 2-bromo-6-fluorophenylboronic acid under specific, typically mild aqueous basic conditions.[1][2] This "slow-release" capability is key to its synthetic utility but also forms the core of our safety considerations. Our protocol must therefore address the hazards of both the solid MIDA ester and the potentially liberated boronic acid.
Hazard Assessment: Understanding the Reagent
This compound is an off-white to light yellow powder.[3] While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not publicly available, we can construct a robust hazard profile based on SDS data for structurally analogous halogenated phenylboronic acids and other MIDA esters.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Respiratory Irritation: May cause respiratory irritation, particularly through the inhalation of fine dust particles.[5][6][7]
Operational Hazards:
-
Dust Formation: As a fine powder, the primary physical hazard is the generation of airborne dust during transfer and weighing, which increases the risk of inhalation.
-
Hydrolysis: Contact with aqueous bases (e.g., during reaction work-up) will hydrolyze the ester, releasing the free boronic acid.[1][2] This changes the reactivity profile and must be managed.
-
Thermal Decomposition: In the event of a fire, hazardous decomposition products can be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All operations involving this solid should be performed within one.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Receiving & Storage | General Lab Ventilation | Nitrile Gloves | Safety Glasses | Standard Lab Coat |
| Weighing & Transfer | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Standard Lab Coat. N95 Respirator if dust is unavoidable. |
| Reaction Setup & Monitoring | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Standard Lab Coat |
| Aqueous Work-up / Quench | Chemical Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Chemical Resistant Apron over Lab Coat |
| Spill Cleanup (Small, Solid) | Chemical Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Standard Lab Coat. N95 Respirator. |
Causality Behind PPE Choices:
-
Hand Protection: Nitrile gloves offer excellent protection against a wide array of chemicals and are the preferred choice for general laboratory use.[8] Always check for tears or punctures before use and remove them using the proper technique to avoid skin contact.
-
Eye Protection: Safety goggles are mandated over standard safety glasses for handling powders to provide a complete seal around the eyes, preventing airborne particles from causing irritation. A face shield should be added during procedures with a higher splash risk, such as reaction quenching or spill cleanup.[7]
-
Respiratory Protection: The primary inhalation risk comes from airborne dust. Performing all manipulations in a fume hood mitigates this risk. An N95 dust mask or a higher-level respirator may be required if a fume hood is not available or if significant dust is generated, in which case a formal respiratory protection program must be in place.[8]
Operational and Disposal Plans
A systematic approach to handling ensures safety at every stage of the workflow.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by safety goggles and nitrile gloves, as specified in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a spatula to carefully transfer the powder, minimizing any actions that could create dust. Avoid pouring the powder from a height.
-
Close the container immediately after dispensing the required amount.
-
-
Reaction Work-up: When quenching the reaction or performing an aqueous work-up, be mindful that this will initiate the hydrolysis of any remaining MIDA ester.[2] Perform these steps slowly, preferably with external cooling, and wear a face shield to protect against splashes.
-
Decontamination: After handling, wipe down the spatula and work surface with a damp cloth (e.g., with 70% ethanol) to remove any residual dust. Dispose of the cloth as solid chemical waste.
-
Doffing PPE: Remove gloves first, followed by your lab coat. Wash hands thoroughly with soap and water.[5]
Spill and Waste Management:
-
Spill Response: In case of a small spill of the solid within the fume hood, carefully sweep it up using a brush and dustpan, avoiding dust generation.[9] Place the material in a clearly labeled, sealed container for hazardous waste disposal. Do not use water to clean the area, as this could promote hydrolysis.
-
Waste Disposal: All waste, including leftover reagent, contaminated materials (e.g., weigh boats, pipette tips), and used PPE, must be disposed of as hazardous chemical waste.[4][5][9] Place all items in a sealed, properly labeled waste container and follow your institution's specific guidelines for chemical waste pickup.
Visual Workflow and Emergency Actions
The following diagram outlines the complete, safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[9]
References
- Vinylboronic acid MIDA ester 97 1104636-73-8 - Sigma-Aldrich. Source: Sigma-Aldrich.
- This compound SDS, 1257650-76-2 Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
- MIDA-protected Boronate Esters - Sigma-Aldrich. Source: Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (2-Fluorophenylboronic acid). Source: Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (4-Cyano-2-fluorophenylboronic acid). Source: Fisher Scientific.
- Personal Protective Equipment Selection Guide.
- SAFETY DATA SHEET - Fluorochem ((3-Boc-Aminophenyl)boronic acid). Source: Fluorochem.
- SAFETY DATA SHEET - Fisher Scientific (Methyl DL-2-bromopropion
- SAFETY DATA SHEET - Sigma-Aldrich (4-(Diphenylamino)phenylboronic acid). Source: Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (4-Fluorophenylboronic acid). Source: Fisher Scientific.
- Safety Data Sheet - Aaron Chemicals (2,3-Dichloro-6-fluorophenylboronic acid). Source: Aaron Chemicals.
- This compound CAS NO.1257650-76-2. Source: J&H CHEM.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
